molecular formula C82H146N34O19 B15544584 R4K1

R4K1

Cat. No.: B15544584
M. Wt: 1912.3 g/mol
InChI Key: OOMVOHJPQJGBRI-UCSBRBPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R4K1 is a useful research compound. Its molecular formula is C82H146N34O19 and its molecular weight is 1912.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C82H146N34O19

Molecular Weight

1912.3 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,15Z,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-8-(3-carbamimidamidopropyl)-5-(1H-imidazol-4-ylmethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C82H146N34O19/c1-44(2)37-55(68(128)109-54(27-28-60(84)119)67(127)111-58(40-61(120)121)71(131)112-59(42-117)62(85)122)113-74(134)82(7)30-14-11-9-8-10-13-29-81(6,75(135)114-56(38-45(3)4)69(129)110-57(39-47-41-96-43-102-47)70(130)108-53(73(133)116-82)26-20-36-101-80(94)95)115-72(132)52(21-12-15-31-83)107-66(126)51(25-19-35-100-79(92)93)106-65(125)50(24-18-34-99-78(90)91)105-64(124)49(23-17-33-98-77(88)89)104-63(123)48(103-46(5)118)22-16-32-97-76(86)87/h8-9,41,43-45,48-59,117H,10-40,42,83H2,1-7H3,(H2,84,119)(H2,85,122)(H,96,102)(H,103,118)(H,104,123)(H,105,124)(H,106,125)(H,107,126)(H,108,130)(H,109,128)(H,110,129)(H,111,127)(H,112,131)(H,113,134)(H,114,135)(H,115,132)(H,116,133)(H,120,121)(H4,86,87,97)(H4,88,89,98)(H4,90,91,99)(H4,92,93,100)(H4,94,95,101)/b9-8-/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,81-,82-/m0/s1

InChI Key

OOMVOHJPQJGBRI-UCSBRBPVSA-N

Origin of Product

United States

Foundational & Exploratory

R4K1 Peptide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The R4K1 peptide is a synthetically engineered, cell-permeable stapled peptide designed as a potent and specific inhibitor of the estrogen receptor α (ERα) signaling pathway.[1][2] Developed through molecular dynamics simulations, this compound represents a significant advancement in targeting protein-protein interactions within the cell.[1][3] It is derived from a high-affinity stapled peptide that was modified to enhance cell permeability, a common challenge in the development of peptide-based therapeutics.[1][2] this compound's primary mechanism involves the disruption of the critical interaction between ERα and its p160 coactivators, a key step in estrogen-mediated gene transcription and cancer cell proliferation.[1] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action

The primary function of this compound is to act as a coactivator binding inhibitor for ERα.[1][2] In ER-positive breast cancer, the binding of estradiol (B170435) (E2) to ERα induces a conformational change in the receptor. This change creates a binding surface for coactivator proteins, which contain a conserved LXXLL motif (where L is leucine (B10760876) and X is any amino acid).[4] The recruitment of these coactivators is essential for the subsequent recruitment of the transcriptional machinery and the expression of genes that drive cell proliferation.[1][4]

This compound was designed to mimic the helical LXXLL motif of the coactivator protein, allowing it to bind with high affinity to the coactivator binding groove on the surface of the ERα ligand-binding domain.[1] By occupying this site, this compound competitively inhibits the recruitment of endogenous coactivators.[1] This blockade prevents the formation of a functional transcriptional complex, leading to the repression of E2-stimulated gene expression.[1][2] Consequently, this compound can reverse the proliferative effects of estradiol on ER-positive breast cancer cells, such as MCF-7.[1] A key feature of this compound is the addition of a poly-arginine sequence, which confers cell-penetrating properties, allowing the peptide to reach its intracellular target.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

ParameterMethodValueTargetReference
Binding Affinity (Kd) Surface Plasmon Resonance (SPR)19 nMERα Ligand Binding Domain[1]
Inhibitory Concentration (IC50) Time-Resolved FRET (TR-FRET)5.1 nMERα/SRC Interaction[1]

Table 1: Biochemical Activity of this compound. This table shows the high-affinity binding of this compound to its target and its potent inhibition of the ERα-coactivator interaction.

Cell LineAssayThis compound ConcentrationEstradiol (E2) ConcentrationOutcomeReference
MCF-7 Cell Proliferation15 µM10 nMReversed E2-stimulated proliferation to vehicle-treated levels.[1]
MCF-7 Gene Transcription (RNA-Seq)15 µM10 nMRepressed E2-mediated gene expression.[1]
MCF-7 & T47D Cytotoxicity (LDH Release)30 µMN/ANo significant increase in LDH release compared to vehicle.[1]

Table 2: Cellular Activity of this compound. This table summarizes the effects of this compound in breast cancer cell lines, demonstrating its ability to inhibit proliferation without causing significant cytotoxicity at effective concentrations.

Signaling Pathways and Workflows

This compound Mechanism of Action

R4K1_Mechanism_of_Action cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus E2 Estradiol (E2) ERa_inactive Inactive ERα E2->ERa_inactive Binds ERa_active Active ERα-E2 Complex ERa_inactive->ERa_active Translocates to Nucleus & Activates DNA Estrogen Response Element (ERE) ERa_active->DNA Binds Coactivator Coactivators (e.g., SRC) Coactivator->ERa_active Recruited Coactivator->ERa_active Transcription Gene Transcription & Cell Proliferation DNA->Transcription Initiates This compound This compound Peptide This compound->ERa_active Binds to Coactivator Binding Site Blocked Blocked->Coactivator Blocks Recruitment

Caption: Mechanism of this compound in blocking ERα signaling.

Peptide Design and Validation Workflow

Peptide_Design_Workflow start High-Affinity Stapled Peptide (Poor Cell Permeability) md Molecular Dynamics Simulations start->md design Design of this compound: Addition of Arg4 Sequence md->design synthesis Peptide Synthesis & Purification design->synthesis biochem Biochemical Validation (SPR, TR-FRET) synthesis->biochem cellular Cellular Validation (Permeability, Proliferation, RNA-Seq) biochem->cellular end Validated this compound Probe cellular->end

Caption: Workflow for the design and validation of the this compound peptide.

Experimental Workflow for Cellular Assays

Experimental_Workflow cluster_assays Downstream Assays start Culture ER+ Cells (e.g., MCF-7) treatment Treat cells with Vehicle, E2, this compound, or E2+this compound start->treatment incubation Incubate for Specified Time treatment->incubation prolif Cell Proliferation Assay (e.g., Cell Counting) incubation->prolif rna RNA Isolation & RNA-Seq incubation->rna cyto Cytotoxicity Assay (LDH Release) incubation->cyto analysis Data Analysis and Interpretation prolif->analysis rna->analysis cyto->analysis

Caption: A generalized experimental workflow for evaluating this compound in cells.

Experimental Protocols

Stapled Peptide Synthesis

The synthesis of this compound is accomplished using established solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.[1][5]

  • Resin Preparation: A suitable resin (e.g., Rink Amide) is swelled in a solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The linear peptide is assembled on the resin. For each cycle, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a piperidine (B6355638) solution in DMF. The next Fmoc-protected amino acid, including the non-natural amino acids for stapling, is activated (e.g., with HCTU/DIEA) and coupled to the free amine.

  • Olefin Metathesis (Stapling): Once the linear peptide is synthesized, the on-resin cyclization is performed. The resin is washed with an appropriate solvent (e.g., 1,2-dichloroethane). A solution of a ruthenium-based catalyst (e.g., Grubbs' first-generation catalyst) is added to the resin and agitated for several hours at room temperature to facilitate the ring-closing metathesis between the olefinic side chains of the non-natural amino acids.[6]

  • Cleavage and Deprotection: The stapled peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane (B1312306) and water).

  • Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the ability of this compound to inhibit the interaction between ERα and a coactivator peptide.[1][7]

  • Reagent Preparation:

    • ERα ligand-binding domain is labeled with a TR-FRET donor (e.g., Terbium cryptate).

    • A peptide fragment of a steroid receptor coactivator (SRC) containing an LXXLL motif is labeled with a TR-FRET acceptor (e.g., fluorescein).[1]

    • Serial dilutions of the this compound peptide are prepared in assay buffer.

  • Assay Procedure:

    • The labeled ERα, labeled SRC peptide, and varying concentrations of this compound are added to the wells of a microplate.

    • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read in a TR-FRET-capable plate reader. The donor is excited (e.g., at 340 nm), and emissions are read at two wavelengths: one for the donor (e.g., 495 nm) and one for the acceptor (e.g., 520 nm).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. These ratios are plotted against the logarithm of the this compound concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.[1]

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of ER-positive breast cancer cells.[1][8][9]

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids. Cells are allowed to attach and acclimatize.

  • Treatment: The medium is replaced with fresh medium containing the test compounds. Typical treatment groups include: vehicle control (e.g., DMSO), 10 nM estradiol (E2) alone, 15 µM this compound alone, and 10 nM E2 combined with 15 µM this compound.[1]

  • Incubation: Cells are incubated for a defined period (e.g., 24-72 hours).[1]

  • Quantification of Proliferation: Cell number or viability is assessed using a suitable method, such as:

    • Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.

    • Metabolic Assays (e.g., MTT, MTS): A reagent is added that is converted into a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured and is proportional to the number of viable cells.

  • Data Analysis: The proliferation in each treatment group is normalized to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay is used to assess whether this compound induces cell membrane damage.[1][10][11]

  • Cell Seeding and Treatment: Cells (e.g., MCF-7, T47D) are seeded in a 96-well plate. After attachment, they are treated with the this compound peptide (e.g., at 30 µM) for a specified duration (e.g., 1-24 hours).[1] Controls should include:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer.

  • Sample Collection: After incubation, the plate is centrifuged to pellet the cells. A portion of the supernatant (cell culture medium) from each well is carefully transferred to a new 96-well plate.

  • LDH Reaction: An LDH assay reagent, containing a substrate (lactate) and a tetrazolium salt, is added to each supernatant sample.[12] The LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which leads to the reduction of the tetrazolium salt into a colored formazan product.

  • Incubation and Measurement: The plate is incubated at room temperature, protected from light, for approximately 30 minutes.[11] A stop solution may be added, and the absorbance is measured at an appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for the spontaneous release, using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Conclusion

This compound is a rationally designed, cell-permeable stapled peptide that serves as a powerful chemical probe for studying ERα signaling.[1] It effectively inhibits the ERα/coactivator interaction with low nanomolar potency, leading to the repression of estrogen-driven gene transcription and the reversal of cancer cell proliferation.[1] The detailed data and protocols presented in this guide underscore the utility of this compound in breast cancer research and highlight the potential of stapled peptides as a therapeutic modality for targeting previously challenging intracellular protein-protein interactions.

References

The Structure and Function of R4K1: A Cell-Permeable Stapled Peptide Inhibitor of the Estrogen Receptor/Coactivator Interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The R4K1 stapled peptide is a synthetically engineered molecule designed to disrupt the protein-protein interaction between the estrogen receptor-alpha (ERα) and its coactivators, a critical step in the proliferation of ER-positive breast cancers. Developed through molecular dynamics simulations, this compound was optimized from a high-affinity but cell-impermeable precursor to enhance cellular uptake while maintaining potent inhibitory activity.[1][2] This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.

Introduction: The Rationale for this compound

Approximately 75% of breast tumors are ER-positive, making the estrogen receptor a prime target for therapeutic intervention.[2] Endocrine therapies, such as tamoxifen, have been the standard of care, but resistance often develops. A promising alternative strategy is to block the interaction between ERα and its p160 family of coactivators, which is essential for the transcriptional activation of genes that drive tumor growth.[3][4]

Stapled peptides, which are locked into an α-helical conformation by a hydrocarbon staple, offer a powerful modality to target these intracellular protein-protein interactions.[5][6] The staple enhances proteolytic resistance and can improve cell permeability.[5][6] this compound was designed based on the LXXLL motif of the steroid receptor coactivator 2 (SRC2), which is a key recognition site for ERα.[1] By appending a poly-arginine sequence, the cell permeability of the parent stapled peptide was significantly improved, leading to the development of this compound.[1]

Structure of this compound Stapled Peptide

Primary Amino Acid Sequence and Staple

The this compound peptide is a modified version of the second nuclear receptor interacting box (NRIB2) of the steroid receptor coactivator 2 (SRC2). The core sequence contains unnatural amino acids with olefinic side chains that are cyclized via ring-closing metathesis to form a hydrocarbon staple.

Table 1: Amino Acid Sequences of this compound and Related Peptides

PeptideSequenceDescription
This compound Ac-RRRR-K-S₅-L-K-T-E-S₅-L-L-NH₂Stapled peptide with an appended tetra-arginine sequence for enhanced cell permeability.
SRC2-SP4Ac-K-S₅-L-K-T-E-S₅-L-L-NH₂The parent stapled peptide without the tetra-arginine sequence.
SRC2-WTAc-K-I-L-K-T-E-T-S-L-L-NH₂The wild-type sequence from the SRC2 coactivator.

Ac represents acetylation of the N-terminus. S₅ represents the unnatural amino acid (S)-2-(4'-pentenyl)alanine, which forms the hydrocarbon staple between positions 2 and 6 of the core peptide sequence (an i, i+4 staple).

Three-Dimensional Conformation

An experimentally determined three-dimensional structure of this compound through methods like X-ray crystallography or NMR spectroscopy is not publicly available. The design and conformational analysis of this compound were primarily conducted using molecular dynamics simulations.[1][2] These simulations guided the placement of the hydrocarbon staple to stabilize the α-helical conformation necessary for high-affinity binding to the coactivator binding groove on ERα. The addition of the flexible tetra-arginine tail was predicted to enhance cell permeability without disrupting the core binding structure.

Synthesis and Purification of this compound

The synthesis of this compound follows a standard solid-phase peptide synthesis (SPPS) protocol using Fmoc chemistry, followed by on-resin ring-closing metathesis (RCM) and subsequent purification.

Experimental Protocol: Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS):

    • The linear peptide is synthesized on a Rink amide resin using an automated peptide synthesizer.

    • Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. The unnatural amino acid, Fmoc-(S)-2-(4-pentenyl)alanine, is incorporated at the designated positions for stapling.

    • Standard coupling reagents such as HBTU/DIEA or HATU/DIEA are used.

    • The N-terminus is acetylated on-resin using acetic anhydride.

  • Ring-Closing Metathesis (RCM):

    • The resin-bound peptide is washed with dichloromethane (B109758) (DCM).

    • A solution of Grubbs' first-generation catalyst in 1,2-dichloroethane (B1671644) (DCE) is added to the resin.

    • The reaction is allowed to proceed for 2-4 hours at room temperature with gentle agitation. The process is typically repeated with a fresh batch of catalyst to ensure complete cyclization.

  • Cleavage and Deprotection:

    • The resin is washed thoroughly with DCM.

    • The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Purification and Characterization:

    • The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is lyophilized.

    • The lyophilized powder is dissolved in a minimal amount of a suitable solvent (e.g., DMSO or acetonitrile/water).

    • Purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

    • The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).

Biological Activity and Mechanism of Action

This compound functions by competitively inhibiting the binding of coactivator proteins to ERα, thereby repressing the transcription of estrogen-responsive genes.

Signaling Pathway

This compound disrupts the canonical estrogen signaling pathway at the level of transcriptional activation.

Estrogen_Signaling_Pathway Estradiol Estradiol (E2) ER Estrogen Receptor α (ERα) Estradiol->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Binds DNA Coactivators Coactivators (e.g., SRC2) Coactivators->ER Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to This compound This compound This compound->ER Blocks Coactivator Binding

Estrogen signaling pathway and the inhibitory action of this compound.
Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays.

Table 2: Binding Affinity and Inhibitory Potency of this compound

AssayPeptideResult (nM)Description
Surface Plasmon Resonance (SPR)This compound19 (Kd)Measures the dissociation constant (Kd) for the binding of the peptide to immobilized ERα ligand-binding domain.[1]
SRC2-SP4420 (Kd)The parent stapled peptide shows significantly weaker binding affinity compared to this compound.[1]
SRC2-WT2600 (Kd)The wild-type peptide has the lowest binding affinity.[1]
Time-Resolved FRET (TR-FRET)This compound5.1 (IC₅₀)Measures the concentration of the peptide required to inhibit 50% of the interaction between ERα and a fluorescein-labeled SRC fragment.[1]
SRC2-SP4380 (IC₅₀)The parent stapled peptide is a less potent inhibitor than this compound.[1]
SRC2-WT1100 (IC₅₀)The wild-type peptide is the least potent inhibitor.[1]

Key Experiments and Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the inhibition of the ERα/coactivator interaction.

Experimental Workflow

TR_FRET_Workflow start Start prepare_reagents Prepare Reagents: - Terbium-labeled ERα-LBD - Fluorescein-labeled SRC peptide - this compound dilutions start->prepare_reagents dispense Dispense reagents into 384-well plate prepare_reagents->dispense incubate Incubate at room temperature in the dark dispense->incubate read_plate Read plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 495 nm and 520 nm) incubate->read_plate analyze Calculate FRET ratio (520/495 nm) and determine IC₅₀ values read_plate->analyze end End analyze->end

Workflow for the TR-FRET based ERα/coactivator inhibition assay.

Detailed Protocol:

  • Reagents are prepared in an appropriate assay buffer.

  • A constant concentration of terbium-labeled ERα ligand-binding domain (donor) and fluorescein-labeled SRC peptide (acceptor) are used.

  • Serial dilutions of this compound are added to the wells of a 384-well plate.

  • The plate is incubated for a specified time (e.g., 1-2 hours) at room temperature, protected from light.

  • The plate is read on a microplate reader capable of time-resolved fluorescence measurements. The emission from both the donor (495 nm) and the acceptor (520 nm) are recorded after excitation of the donor (typically around 340 nm).

  • The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the interaction.

  • IC₅₀ values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Uptake Analysis by Confocal Microscopy

This method visualizes the cellular localization of fluorescently labeled this compound.

Experimental Workflow

Confocal_Microscopy_Workflow start Start seed_cells Seed MCF-7 cells on glass-bottom dishes start->seed_cells treat_cells Treat cells with FITC-labeled this compound (e.g., 15 µM) for various time points (e.g., 4, 8, 24 hours) seed_cells->treat_cells wash_cells Wash cells with PBS to remove extracellular peptide treat_cells->wash_cells fix_and_stain Fix cells (e.g., with paraformaldehyde) and stain nuclei with DAPI or Hoechst wash_cells->fix_and_stain image_cells Acquire images using a confocal laser scanning microscope fix_and_stain->image_cells analyze_images Analyze images for cellular localization and quantify nuclear/cytoplasmic fluorescence image_cells->analyze_images end End analyze_images->end

Workflow for analyzing cellular uptake of FITC-R4K1 via confocal microscopy.

Detailed Protocol:

  • MCF-7 cells are seeded onto glass-bottom confocal dishes and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing FITC-labeled this compound at the desired concentration (e.g., 15 µM).[1]

  • Cells are incubated for various time points (e.g., 4, 8, and 24 hours).[1]

  • After incubation, the cells are washed three times with phosphate-buffered saline (PBS) to remove any unbound peptide.

  • Cells are fixed with 4% paraformaldehyde for 15 minutes at room temperature.

  • The cells are then washed with PBS and the nuclei are counterstained with a fluorescent dye such as DAPI or Hoechst 33342.

  • The dishes are mounted and imaged using a confocal microscope with appropriate laser lines and emission filters for FITC and the nuclear stain.

  • Image analysis software is used to visualize the subcellular localization of the peptide and to quantify the fluorescence intensity in different cellular compartments. For this compound, at 24 hours, 78 ± 2% of the nuclear volume and 89 ± 5.6% of the cytoplasmic area contained the peptide.[1]

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of ER-positive breast cancer cells.

Detailed Protocol:

  • MCF-7 cells are seeded in 96-well plates in their regular growth medium.

  • After 24 hours, the medium is replaced with hormone-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) for 48-72 hours to synchronize the cells and reduce basal ER activity.

  • Cells are then treated with this compound (e.g., 15 µM) in the presence or absence of 17β-estradiol (E2, e.g., 10 nM).[1] Control wells receive vehicle (e.g., DMSO).

  • The cells are incubated for a period of time that allows for several cell divisions (e.g., 24 to 96 hours).

  • Cell proliferation is quantified using a suitable method, such as:

    • Direct cell counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.

    • MTS/MTT assay: A tetrazolium salt is added to the wells, which is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured on a plate reader.

    • Crystal violet staining: Cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured.

  • The results are expressed as a fold change in cell number or absorbance relative to the vehicle-treated control. In studies with this compound, the peptide was shown to reverse estradiol-stimulated proliferation to levels comparable to vehicle-treated cells.[1]

Conclusion

The this compound stapled peptide represents a significant advancement in the development of targeted therapies for ER-positive breast cancer. Its rational design, which combines a potent inhibitory core with a cell-penetrating moiety, has resulted in a molecule with low nanomolar activity in vitro and the ability to modulate ER signaling in a cellular context.[1][2] The detailed structural information and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of chemical biology, oncology, and drug discovery who are interested in utilizing or further developing stapled peptide technology.

References

R4K1 and ERα-Mediated Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor alpha (ERα), a ligand-activated nuclear receptor, is a pivotal driver of gene transcription in various physiological and pathological processes, most notably in the development and progression of the majority of breast cancers. Its transcriptional activity is intricately regulated by the binding of its cognate ligand, estradiol (B170435), which induces conformational changes that facilitate the recruitment of coactivator proteins. This ERα-coactivator complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, initiating transcription. The critical role of the ERα-coactivator interaction in mediating gene expression makes it a prime target for therapeutic intervention.

This technical guide provides an in-depth overview of R4K1, a cell-permeable stapled peptide designed to specifically disrupt the ERα-coactivator interaction, thereby inhibiting ERα-mediated gene transcription. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its characterization, and a visual representation of the underlying signaling pathways.

Quantitative Data Summary

The efficacy of this compound in modulating ERα activity has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: Binding Affinity of this compound and Control Peptides to ERα

PeptideDissociation Constant (Kd)Fold Increase in Affinity vs. SRC2-WT
This compound19 nM[1]137-fold[1]
SRC2-SP4420 nM[1]6.2-fold
SRC2-WT2600 nM[1]1-fold

Data obtained from surface plasmon resonance (SPR) assays.[1]

Table 2: Inhibition of Estradiol-Stimulated ERα-Regulated Gene Expression by this compound in MCF-7 Cells

Target GeneTreatmentFold Change in mRNA Levels (relative to DMSO vehicle)P-value
PTGES E2 (10 nM)~4.5<0.0001
E2 + this compound (15 µM)~1.5<0.001
PR E2 (10 nM)~6<0.0001
E2 + this compound (15 µM)~2<0.001
PS2 E2 (10 nM)~7<0.0001
E2 + this compound (15 µM)~2.5<0.001
EGR3 E2 (10 nM)~3.5<0.001
E2 + this compound (15 µM)~1.5<0.01
IGFBP4 E2 (10 nM)~3<0.001
E2 + this compound (15 µM)~1<0.001

Data from RT-qPCR analysis. Cells were pretreated with this compound for 24 hours, followed by estradiol treatment for 2 hours.[1]

Table 3: Effect of this compound on Estradiol-Stimulated Proliferation of MCF-7 Cells

TreatmentProliferation (relative to DMSO vehicle)
DMSO1.0
Estradiol (10 nM)Increased
This compound (15 µM)No significant effect
Estradiol (10 nM) + this compound (15 µM)Decreased to vehicle-treated levels

Cell proliferation was measured in the ER+ breast cancer cell line MCF-7.[1]

Signaling Pathways and Mechanism of Action

ERα-mediated gene transcription is a multi-step process. Upon binding estradiol, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to EREs on target genes and recruits coactivator proteins, which are essential for initiating transcription. This compound is a stapled peptide that mimics the LXXLL motif found in coactivator proteins, which is the binding site for ERα. By competitively binding to the coactivator binding groove on ERα, this compound effectively blocks the recruitment of endogenous coactivators, thereby inhibiting the transcription of ERα target genes.[1][2]

ERa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERa_inactive Inactive ERα Estradiol->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ERa_active->ERE Coactivators Coactivators Coactivators->ERa_active Recruitment Gene Target Gene ERE->Gene Binding Transcription Gene Transcription Gene->Transcription Activation This compound This compound This compound->ERa_active Inhibits Coactivator Binding

Figure 1: ERα signaling pathway and this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction and effects of this compound on ERα-mediated gene transcription.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules.

Methodology:

  • Immobilization: The ligand-binding domain of ERα is immobilized on a CM5 sensor chip.[1]

  • Analyte Injection: A series of increasing concentrations of the analyte (this compound, SRC2-SP4, or SRC2-WT peptides) are injected over the sensor surface at a constant flow rate (e.g., 30 µL/min).[1]

  • Association and Dissociation: The binding (association) of the analyte to the immobilized ERα is monitored in real-time. This is followed by a dissociation phase where buffer flows over the chip to measure the unbinding of the analyte.[1]

  • Data Analysis: The binding data is fitted to a steady-state affinity model to determine the dissociation constant (Kd).[1]

SPR_Workflow Immobilization 1. Immobilize ERα on Sensor Chip Injection 2. Inject Analyte (e.g., this compound) Immobilization->Injection Measurement 3. Measure Association and Dissociation Injection->Measurement Analysis 4. Calculate Kd Measurement->Analysis

Figure 2: Surface Plasmon Resonance (SPR) experimental workflow.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to quantify the mRNA levels of specific genes, providing a measure of gene expression.

Methodology:

  • Cell Culture and Treatment: MCF-7 cells are cultured and pre-treated with this compound (15 µM) for 24 hours, followed by treatment with 17β-estradiol (10 nM) for 2 hours. A DMSO vehicle control is also included.[1]

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The qPCR reaction is performed using gene-specific primers for ERα target genes (e.g., PTGES, PR, PS2, EGR3, IGFBP4) and a reference gene (e.g., 36B4 or GAPDH) for normalization.[1]

  • Data Analysis: The relative mRNA levels are calculated using the comparative CT (ΔΔCT) method. The fold change in gene expression is determined relative to the DMSO vehicle control.[1]

RTqPCR_Workflow Cell_Treatment 1. Cell Treatment (this compound, Estradiol) RNA_Extraction 2. RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 4. qPCR with Gene-Specific Primers cDNA_Synthesis->qPCR Data_Analysis 5. Relative Quantification (ΔΔCT Method) qPCR->Data_Analysis

Figure 3: RT-qPCR experimental workflow.

Cell Proliferation Assay

This assay measures the number of viable cells to assess the effect of a compound on cell growth.

Methodology:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates.

  • Treatment: Cells are treated with this compound (15 µM) in the presence or absence of 10 nM estradiol. A vehicle control (DMSO) is included.[1]

  • Incubation: The plates are incubated for a specified period (e.g., 5 days).

  • Quantification: Cell proliferation is measured using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The absorbance values are read, and the proliferation is expressed relative to the vehicle-treated control.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a powerful method to identify the genome-wide binding sites of a protein of interest, such as ERα.

Methodology:

  • Cross-linking: Proteins are cross-linked to DNA in live cells using formaldehyde.

  • Chromatin Shearing: The chromatin is isolated and sheared into small fragments by sonication.

  • Immunoprecipitation: An antibody specific to ERα is used to immunoprecipitate the ERα-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Sequencing: The purified DNA fragments are sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequence reads are mapped to the genome to identify the ERα binding sites.

ChIPSeq_Workflow Crosslinking 1. Cross-link Proteins to DNA Shearing 2. Shear Chromatin Crosslinking->Shearing IP 3. Immunoprecipitate ERα-DNA Complexes Shearing->IP Purification 4. Purify DNA IP->Purification Sequencing 5. Sequence DNA Purification->Sequencing Analysis 6. Map Reads and Identify Binding Sites Sequencing->Analysis

Figure 4: ChIP-Seq experimental workflow.

Conclusion

This compound represents a promising class of molecules for targeting ERα-driven gene transcription. Its high-affinity binding to ERα and subsequent inhibition of coactivator recruitment effectively block the transcriptional activity of this key oncogenic driver. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further characterize and develop inhibitors of the ERα-coactivator interaction for therapeutic applications in breast cancer and other estrogen-dependent diseases.

References

In Vitro Potency of the R4K1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in vitro potency of R4K1, a cell-permeable stapled peptide inhibitor. The document is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting protein-protein interactions. It details the quantitative potency, experimental methodologies, and the underlying signaling pathway of the this compound inhibitor.

Executive Summary

This compound is a synthetic stapled peptide designed to inhibit the interaction between the estrogen receptor (ER) and its coactivators.[1] It demonstrates high in vitro potency with low nanomolar activity.[1] This guide summarizes the key quantitative data, provides detailed experimental protocols for the assays used to determine its potency, and visualizes the relevant biological pathways and experimental workflows. The data presented herein establishes this compound as a significant proof-of-concept for developing cell-permeable stapled peptide inhibitors targeting the ER/coactivator interface.[1]

Quantitative Potency of this compound

The in vitro potency of this compound has been determined through biochemical assays that measure its binding affinity to the estrogen receptor α (ERα) and its ability to inhibit the formation of the ERα/coactivator complex. The key quantitative metrics are summarized in the table below.

Parameter Value Assay Method Target Protein Binding Partner
IC505.1 nMTime-Resolved Förster Resonance Energy Transfer (TR-FRET)Estrogen Receptor α (ERα) Ligand-Binding DomainSteroid Receptor Coactivator 2 (SRC2) fragment
Kd19 nMSurface Plasmon Resonance (SPR)Estrogen Receptor α (ERα) Ligand-Binding DomainThis compound Peptide

Experimental Protocols

The following sections detail the methodologies employed to ascertain the in vitro potency of this compound.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay

This assay was utilized to measure the ability of this compound to inhibit the interaction between the ERα ligand-binding domain and a fragment of the steroid receptor coactivator (SRC).[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the ERα/SRC interaction.

Materials:

  • Terbium-labeled ERα ligand-binding domain (TR-FRET donor)

  • Fluorescein-labeled SRC fragment (TR-FRET acceptor)

  • This compound peptide at various concentrations

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • The terbium-labeled ERα ligand-binding domain and the fluorescein-labeled SRC fragment are prepared in the assay buffer.

  • A dilution series of the this compound inhibitor is prepared.

  • The donor, acceptor, and inhibitor are added to the wells of a microplate. A control group without the inhibitor is also included.

  • The reaction mixture is incubated to allow for complex formation and inhibitor binding.

  • The TR-FRET signal is measured using a microplate reader. The excitation of the terbium donor leads to energy transfer to the fluorescein (B123965) acceptor when they are in close proximity (i.e., when the ERα/SRC complex is formed).

  • The ratio of the fluorescent emissions of the acceptor (fluorescein) and the donor (terbium) is calculated.

  • The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. A decrease in the FRET signal indicates inhibition of the ERα/SRC interaction.[1]

Surface Plasmon Resonance (SPR) Assay

This assay was employed to measure the direct binding affinity and dissociation constant (Kd) of this compound to the ERα ligand-binding domain.[1]

Objective: To determine the dissociation constant (Kd) of this compound for ERα.

Materials:

  • ERα ligand-binding domain

  • CM5 sensor chip

  • This compound peptide at various concentrations

  • SPR instrument

  • Running buffer

Procedure:

  • The ERα ligand-binding domain is immobilized onto the surface of a CM5 sensor chip.

  • A series of this compound solutions with varying concentrations are prepared in the running buffer.

  • The this compound solutions are injected sequentially over the sensor chip surface, allowing for association with the immobilized ERα.

  • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound peptide from the ERα.

  • The binding events are detected by the SPR instrument as changes in the refractive index at the sensor surface, which are proportional to the mass of the bound analyte.

  • The association and dissociation rate constants are determined from the sensorgrams.

  • The dissociation constant (Kd) is calculated as the ratio of the dissociation rate constant to the association rate constant.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing the potency of the this compound inhibitor.

ER_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound ER Estrogen Receptor (ER) DNA Estrogen Response Element (ERE) on DNA ER->DNA Binds Transcription Gene Transcription ER->Transcription Activates Coactivator Coactivator (e.g., SRC2) Coactivator->ER Binds This compound This compound Inhibitor This compound->ER Binds & Blocks Coactivator Site Coactivator_inhibited Coactivator (e.g., SRC2) ER_inhibited Estrogen Receptor (ER) Coactivator_inhibited->ER_inhibited Interaction Blocked Estradiol Estradiol Estradiol->ER Activates TR_FRET_Workflow cluster_preparation Assay Preparation cluster_reaction Reaction & Incubation cluster_measurement Data Acquisition cluster_analysis Data Analysis Reagents Prepare Reagents: - Terbium-ERα (Donor) - Fluorescein-SRC (Acceptor) - this compound Dilution Series Plate Dispense Donor, Acceptor, and this compound into Microplate Reagents->Plate Incubate Incubate to Allow Complex Formation Plate->Incubate Read Measure TR-FRET Signal in Plate Reader Incubate->Read Calculate Calculate Emission Ratio (Acceptor/Donor) Read->Calculate Plot Plot Ratio vs. [this compound] Calculate->Plot IC50 Determine IC50 from Dose-Response Curve Plot->IC50

References

R4K1: A Chemical Probe for Interrogating Estrogen Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The estrogen receptor (ER) is a critical regulator of gene expression and a key driver in the majority of breast cancers.[1] Consequently, it remains a primary target for therapeutic intervention. While existing endocrine therapies like selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) have proven effective, the emergence of resistance necessitates the development of novel therapeutic strategies.[1] One promising approach is the disruption of the protein-protein interaction between ER and its coactivators, which is essential for transcriptional activation.[1][2] R4K1 is a cell-permeable, hydrocarbon-stapled peptide that has emerged as a potent and specific chemical probe to investigate the consequences of inhibiting the ER/coactivator interaction.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound was rationally designed using molecular dynamics simulations to enhance the cell permeability of a high-affinity stapled peptide.[1][2] Its primary mechanism of action is the competitive inhibition of the binding of steroid receptor coactivators (SRCs) to the activation function 2 (AF-2) pocket on the ligand-binding domain of ERα.[1] By occupying this critical interaction surface, this compound effectively blocks the recruitment of the transcriptional machinery necessary for ER-mediated gene expression.[1] This leads to the repression of estradiol (B170435) (E2)-stimulated transcription of ER target genes.[1][4] Notably, this compound's mode of action is similar to that of SERMs, as it does not induce the degradation of the estrogen receptor, a characteristic of SERDs.[1]

Quantitative Data

The efficacy and binding characteristics of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound in comparison to related peptides.

Compound Binding Affinity (Kd) to ERα (nM) Assay
This compound19Surface Plasmon Resonance (SPR)
SRC2-SP4420Surface Plasmon Resonance (SPR)
SRC2-WT2600Surface Plasmon Resonance (SPR)

Table 1: Binding Affinity of this compound and control peptides to ERα. Data sourced from Speltz et al.[1]

Compound IC50 (nM) Assay
This compound5.1Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Table 2: In vitro potency of this compound in disrupting the ERα/coactivator interaction. Data sourced from Speltz et al.[1]

Signaling Pathway

The classical estrogen receptor signaling pathway begins with the binding of estradiol to ERα, leading to a conformational change, dimerization, and translocation to the nucleus.[5] The ERα dimer then binds to estrogen response elements (EREs) in the promoter regions of target genes and recruits coactivators, initiating gene transcription.[5] this compound intervenes by preventing the recruitment of these coactivators.

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa_inactive Inactive ERα E2->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerizes ERE Estrogen Response Element (ERE) ERa_active->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates This compound This compound This compound->ERE Inhibits Recruitment

Figure 1: this compound inhibits ER signaling by blocking coactivator recruitment.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

This assay measures the binding affinity of this compound to the ERα ligand-binding domain (LBD).

Materials:

  • Biacore CM5 sensor chip

  • Recombinant human ERα LBD

  • This compound and control peptides

  • Amine coupling kit (EDC, NHS)

  • Ethanolamine

  • HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

  • Chip Immobilization: The ERα LBD is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of this compound (or control peptides) in HBS-EP+ buffer are injected over the chip surface.

  • Data Acquisition: The change in the SPR signal (response units, RU) is monitored in real-time.

  • Data Analysis: The association and dissociation rates are measured. The equilibrium dissociation constant (Kd) is calculated by fitting the data to a 1:1 binding model.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive binding assay quantifies the ability of this compound to disrupt the interaction between ERα and a fluorescently labeled coactivator peptide.

Materials:

  • GST-tagged ERα LBD

  • Europium-labeled anti-GST antibody

  • Biotinylated coactivator peptide (e.g., from SRC2)

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM KCl, 1 mM EDTA, 0.1% BSA)

  • This compound and control compounds

Procedure:

  • Reaction Setup: In a 384-well plate, combine the GST-ERα LBD, Eu-anti-GST antibody, biotinylated coactivator peptide, and SA-APC in the assay buffer.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Signal Detection: Measure the TR-FRET signal (emission at 665 nm and 620 nm after excitation at 340 nm).

  • Data Analysis: Calculate the ratio of the emission signals. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Experimental Characterization Workflow

The following diagram illustrates the typical workflow for characterizing a chemical probe like this compound.

Experimental_Workflow cluster_biochem In Vitro Characterization cluster_cellular Cellular Activity cluster_phenotypic Functional Outcomes Design Peptide Design & Synthesis Biochem Biochemical Assays Design->Biochem Cellular Cell-Based Assays Biochem->Cellular SPR SPR (Binding Affinity) Biochem->SPR TRFRET TR-FRET (Potency) Biochem->TRFRET Gene_Expression Gene Expression Analysis Cellular->Gene_Expression Uptake Cellular Uptake Cellular->Uptake Phenotypic Phenotypic Assays Gene_Expression->Phenotypic RTqPCR RT-qPCR (Target Genes) Gene_Expression->RTqPCR Western Western Blot (ERα levels) Gene_Expression->Western Validation Probe Validation Phenotypic->Validation Proliferation Proliferation Assay Phenotypic->Proliferation RNAseq RNA-Seq (Global Effects) Phenotypic->RNAseq

Figure 2: Workflow for the characterization of this compound as a chemical probe.
Cell-Based Assays

MCF-7 and T47D breast cancer cells, which are ER-positive, are commonly used.[1] Cells are maintained in appropriate media supplemented with fetal bovine serum (FBS). For experiments investigating estrogenic effects, cells are typically cultured in phenol (B47542) red-free media with charcoal-stripped FBS to remove endogenous steroids.[1]

This technique is used to measure the effect of this compound on the transcription of specific ER-regulated genes.[1]

Procedure:

  • Cell Treatment: Seed MCF-7 cells and allow them to adhere. Pre-treat the cells with this compound (e.g., 15 µM for 24 hours) or a vehicle control (DMSO), followed by stimulation with 17β-estradiol (E2; e.g., 10 nM for 2 hours).[1]

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using primers specific for ER target genes (e.g., PGR, TFF1 (pS2), GREB1) and a housekeeping gene for normalization (e.g., GAPDH, 36B4).[1]

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

This assay determines if this compound affects the total protein levels of ERα, distinguishing its mechanism from SERDs.[1]

Procedure:

  • Cell Treatment: Treat MCF-7 or T47D cells with this compound (e.g., 15 µM for 24 hours) with or without E2 (e.g., 10 nM for 2 hours).[1]

  • Protein Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against ERα and a loading control (e.g., β-actin). Then, incubate with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using an appropriate detection reagent.

  • Analysis: Quantify the band intensities to determine the relative ERα protein levels.

This assay assesses the functional consequence of this compound treatment on the growth of ER-positive breast cancer cells.[1]

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate.

  • Treatment: Treat the cells with this compound (e.g., 15 µM) in the presence or absence of E2 (e.g., 10 nM).[1]

  • Incubation: Incubate the cells for a period of time (e.g., 5-7 days) to allow for cell proliferation.

  • Quantification: Measure cell viability/proliferation using a suitable method, such as the MTT assay, CyQUANT assay, or by direct cell counting.

  • Data Analysis: Normalize the proliferation of treated cells to that of the vehicle-treated control.

Conclusion

This compound is a valuable chemical probe that provides a means to specifically interrogate the role of the ER/coactivator interaction in ER signaling and breast cancer biology.[1] Its cell permeability and potent inhibition of this critical protein-protein interaction allow for the detailed study of the downstream consequences in cellular models.[1][2] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of estrogen receptor function and to explore novel therapeutic strategies for ER-positive breast cancer. While a promising proof-of-concept molecule, future development of stapled peptides with enhanced cellular uptake and higher affinity for the estrogen receptor will be crucial for translating this approach into clinical applications.[1]

References

The Discovery and Development of R4K1: A Cell-Permeable Stapled Peptide Inhibitor of the Estrogen Receptor/Coactivator Interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and development of the R4K1 peptide, a novel cell-permeable stapled peptide designed to inhibit the interaction between the estrogen receptor α (ERα) and its coactivators. This compound was developed through a rational design approach, employing molecular dynamics simulations to enhance the cell permeability of a high-affinity stapled peptide. This guide details the mechanism of action, quantitative biophysical and cellular characteristics, and the experimental protocols utilized in the characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, peptide therapeutics, and drug discovery.

Introduction: Targeting the Estrogen Receptor Signaling Pathway

The estrogen receptor α (ERα) is a key driver in the majority of breast cancers. Upon binding to its ligand, estradiol, ERα undergoes a conformational change that facilitates the recruitment of coactivator proteins. This complex then binds to estrogen response elements (EREs) in the DNA, initiating the transcription of genes that promote cell proliferation and tumor growth.[1][2][3] Disrupting the interaction between ERα and its coactivators presents a promising therapeutic strategy to inhibit ERα signaling.

Stapled peptides, which are synthetic peptides with a reinforced α-helical structure, have emerged as a promising modality to target protein-protein interactions that are often considered "undruggable" by traditional small molecules.[4] The hydrocarbon staple enhances proteolytic resistance and cell permeability, properties that are crucial for intracellular drug targets.[4]

The this compound peptide was rationally designed to be a cell-permeable inhibitor of the ERα/coactivator interaction.[4] Its development was guided by molecular dynamics simulations to optimize cell entry while maintaining high-affinity binding to ERα.[4] This document outlines the key characteristics and the experimental validation of this compound as a potent inhibitor of ERα signaling in breast cancer cells.

This compound Peptide: Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound peptide and its precursor/control peptides.

Table 1: Peptide Sequences

Peptide NameSequence
This compoundAc-RRRR-G-S5-L-K-E-T-L-R-S5-L-L-NH2
SRC2-SP4Ac-G-S5-L-K-E-T-L-R-S5-L-L-NH2
SRC2-WTAc-G-I-L-K-E-T-L-R-I-L-L-NH2
Ac represents acetylation at the N-terminus, and NH2 represents amidation at the C-terminus. S5 represents the (S)-2-(4'-pentenyl)alanine amino acid used for hydrocarbon stapling.

Table 2: Biophysical and Cellular Activity

ParameterThis compoundSRC2-SP4SRC2-WT
Binding Affinity to ERα (Kd) 19 nM420 nM2600 nM
ER/Coactivator Interaction Inhibition (IC50) 5.1 nM380 nM1100 nM
MCF-7 Cell Proliferation Reverses estradiol-stimulated proliferationNo significant effectNo significant effect

Mechanism of Action: Disrupting the ERα/Coactivator Complex

This compound functions by competitively binding to the coactivator binding groove on the surface of the ERα ligand-binding domain. This binding event physically blocks the recruitment of essential coactivator proteins, such as those from the steroid receptor coactivator (SRC) family. By preventing the formation of the functional ERα/coactivator transcriptional complex, this compound effectively inhibits the downstream signaling cascade that leads to the expression of estrogen-responsive genes and subsequent cell proliferation.

R4K1_Mechanism_of_Action cluster_0 Normal Estrogen Signaling cluster_1 Inhibition by this compound Estradiol Estradiol ERa ERα Estradiol->ERa binds Coactivator Coactivator ERa->Coactivator recruits ERE Estrogen Response Element (DNA) Coactivator->ERE binds to complex Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription activates This compound This compound Peptide Blocked_ERa ERα This compound->Blocked_ERa binds to coactivator groove Blocked_ERa->Coactivator blocks binding No_Transcription Inhibition of Gene Transcription Blocked_ERa->No_Transcription

Figure 1: Mechanism of this compound action in inhibiting ERα signaling.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the discovery and characterization of the this compound peptide.

Peptide Synthesis

Objective: To synthesize the this compound, SRC2-SP4, and SRC2-WT peptides.

Method: Automated solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Protocol:

  • Resin: Rink Amide MBHA resin was used as the solid support.

  • Amino Acid Coupling: Standard Fmoc-protected amino acids were coupled using HCTU as the activating agent and DIPEA as the base in DMF. A 4-fold molar excess of amino acid and HCTU and an 8-fold molar excess of DIPEA were used relative to the resin substitution. Coupling reactions were performed for 2 hours at room temperature.

  • Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes.

  • Stapling: For this compound and SRC2-SP4, Fmoc-S5-OH was incorporated at the desired positions. After assembly of the linear peptide, on-resin ring-closing metathesis was performed using Grubbs' first-generation catalyst (10 mol %) in DCE at 60°C for 2 hours. The process was repeated once.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and side-chain protecting groups were removed using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

  • Purification: The crude peptide was precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase HPLC.

  • Characterization: The purified peptide was characterized by mass spectrometry to confirm its molecular weight.

Peptide_Synthesis_Workflow start Start with Rink Amide Resin coupling Fmoc-Amino Acid Coupling (HCTU, DIPEA, DMF) start->coupling deprotection Fmoc Deprotection (20% Piperidine/DMF) coupling->deprotection repeat Repeat for each amino acid in sequence deprotection->repeat repeat->coupling Next amino acid stapling On-Resin Stapling (Grubbs' Catalyst, DCE) repeat->stapling Full linear sequence cleavage Cleavage from Resin (TFA/TIS/H2O) stapling->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization end Purified Peptide characterization->end

References

R4K1: A High-Affinity Stapled Peptide Inhibitor of Estrogen Receptor α

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity, mechanism of action, and experimental validation of R4K1, a cell-permeable stapled peptide that targets the estrogen receptor α (ERα). This compound serves as a potent inhibitor of the ERα/coactivator interaction, a critical step in the progression of many estrogen receptor-positive breast cancers. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ERα signaling.

This compound Binding Affinity to Estrogen Receptor α

This compound was developed to be a cell-penetrating stapled peptide with high affinity for ERα.[1] Its design was optimized from a high-affinity stapled peptide with poor cell permeability through molecular dynamics simulations.[1] The resulting peptide, this compound, demonstrates a significantly enhanced binding affinity for the ligand-binding domain of ERα compared to its precursors.[2]

Quantitative Binding Affinity Data

The dissociation constant (Kd) of this compound for ERα was determined using surface plasmon resonance (SPR).[2] This technique measures the binding interaction between two molecules in real-time by detecting changes in refractive index on a sensor surface. The results, summarized in the table below, show that this compound binds to ERα with a high affinity in the low nanomolar range.[2]

LigandTarget ProteinDissociation Constant (Kd)
This compoundERα19 nM
SRC2-SP4ERα420 nM
SRC2-WTERα2600 nM

Table 1: Binding affinities of this compound and related peptides to the estrogen receptor α (ERα) ligand-binding domain as determined by surface plasmon resonance. Data sourced from Speltz et al., 2018.[2]

The addition of four arginine residues to the SRC2-SP4 sequence to create this compound is credited with this substantial increase in binding affinity, a finding supported by molecular dynamics simulations.[2]

Mechanism of Action

This compound functions as a coactivator binding inhibitor.[2] In the classical "genomic" pathway of estrogen action, the binding of estrogen to ERα induces a conformational change in the receptor.[3] This change facilitates the recruitment of coactivator proteins, which are essential for the subsequent transcription of estrogen-responsive genes that can drive cell proliferation.[3][4]

This compound competitively inhibits the interaction between ERα and these coactivators.[2][5] By blocking this crucial step, this compound effectively represses ERα-mediated gene transcription, leading to an inhibition of estradiol-stimulated cell proliferation in breast cancer cells.[1][2] RNA-Seq data has confirmed that the vast majority of this compound's effects on global gene transcription are directly associated with the estrogen receptor.[2]

EstrogenReceptorSignaling Estrogen Receptor α Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERa_inactive ERα (inactive) Estradiol->ERa_inactive Binds ERa_active ERα (active) ERa_inactive->ERa_active Conformational Change HSP HSP HSP->ERa_inactive Dissociates ERa_dimer ERα Dimer ERa_active->ERa_dimer Dimerization ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to R4K1_node This compound R4K1_node->ERa_dimer Inhibits Coactivator Binding SPR_Workflow Surface Plasmon Resonance (SPR) Experimental Workflow cluster_preparation Preparation cluster_analysis Binding Analysis cluster_data Data Processing ActivateChip Activate CM5 Chip (EDC/NHS) ImmobilizeERa Immobilize ERα Ligand-Binding Domain ActivateChip->ImmobilizeERa DeactivateChip Deactivate Chip (Ethanolamine) ImmobilizeERa->DeactivateChip EstablishBaseline Establish Baseline (Running Buffer) DeactivateChip->EstablishBaseline Injectthis compound Inject this compound Dilutions (Association) EstablishBaseline->Injectthis compound Dissociation Buffer Flow (Dissociation) Injectthis compound->Dissociation RecordSignal Record SPR Signal (RU) Dissociation->RecordSignal CorrectData Correct for Non-Specific Binding RecordSignal->CorrectData FitModel Fit Data to Binding Model CorrectData->FitModel CalculateKd Calculate Kd (koff/kon) FitModel->CalculateKd

References

An In-depth Technical Guide to the Cellular Uptake and Nuclear Localization of R4K1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic stapled peptide, R4K1, focusing on its mechanisms of cellular entry, subsequent localization to the nucleus, and its core function as an inhibitor of the Estrogen Receptor (ER)/coactivator interaction. This compound serves as a significant proof-of-concept for cell-permeable stapled peptides in targeting intracellular protein-protein interactions, particularly in the context of ER-positive breast cancer.[1]

This compound Overview

This compound is a rationally designed, cell-permeable stapled peptide developed to block the interaction between the Estrogen Receptor α (ERα) and its p160 coactivators, such as SRC2.[1] Its design incorporates a hydrocarbon staple to lock the peptide into an alpha-helical conformation, enhancing its binding affinity and stability. To improve cell permeability, four arginine residues (Arg4) were appended to the peptide sequence. This modification proved critical for its cellular uptake and subsequent biological activity.[1]

Cellular Uptake Mechanism

The addition of a poly-arginine sequence is a well-established method for enhancing the cell permeability of peptides and other macromolecules.[1] While the precise endocytic pathway for this compound has not been definitively elucidated in the available literature, arginine-rich cell-penetrating peptides typically enter cells through a combination of direct membrane translocation and endocytic pathways, such as macropinocytosis or clathrin-mediated endocytosis.[2][3][4]

Confocal microscopy studies using fluorescein (B123965) isothiocyanate (FITC)-labeled this compound demonstrated substantially greater uptake in MCF-7 breast cancer cells compared to control peptides lacking the Arg4 sequence.[1] Over a 24-hour period, FITC-R4K1 showed full distribution throughout the cell, including the nucleus, confirming its ability to efficiently cross the plasma membrane and reach its intracellular target.[1]

Logical Flow: Cellular Uptake

G R4K1_extracellular Extracellular this compound Uptake Cellular Uptake (Arg4-mediated) R4K1_extracellular->Uptake Endocytosis / Translocation Cell_Membrane Plasma Membrane Endosome Endosome Uptake->Endosome Cytoplasm Cytoplasmic this compound Endosome->Cytoplasm Endosomal Escape

Caption: this compound Cellular Uptake Pathway.

Nuclear Localization

The therapeutic efficacy of this compound depends on its ability to reach the nucleus, where it interacts with the Estrogen Receptor. The poly-arginine motif not only facilitates cell entry but can also act as a nuclear localization signal (NLS).[5] NLSs are short amino acid sequences that mediate the transport of proteins into the nucleus through the nuclear pore complex (NPC).[6]

This transport is typically mediated by a family of transport receptors known as karyopherins or importins.[7][8] The classical import pathway involves the recognition of the NLS by importin α, which then forms a complex with importin β.[9] This trimeric complex docks at the NPC and is translocated into the nucleoplasm in a Ran-GTP-dependent manner.[6][9] Once inside the nucleus, RanGTP binds to importin β, causing the complex to dissociate and release the cargo protein.[6] Confocal imaging confirms the successful nuclear entry of this compound, showing a clear overlay of the peptide's fluorescent signal with the Hoechst-stained nucleus.[1]

Signaling Pathway: Nuclear Import of this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (with Arg4 NLS) Importin_alpha Importin α This compound->Importin_alpha binds Complex_Cytoplasm This compound-Importin α/β Complex Importin_beta Importin β Importin_alpha->Importin_beta binds NPC Nuclear Pore Complex Complex_Cytoplasm->NPC Translocation Complex_Nucleus This compound-Importin α/β Complex RanGTP RanGTP Complex_Nucleus->RanGTP binds R4K1_nuclear Nuclear this compound RanGTP->R4K1_nuclear releases ER Estrogen Receptor α R4K1_nuclear->ER Binds & Inhibits NPC->Complex_Nucleus G E2 Estradiol (E2) ER Estrogen Receptor α (ERα) E2->ER activates Coactivator p160 Coactivators (e.g., SRC2) ER->Coactivator recruits Transcription_Complex Active Transcription Complex Coactivator->Transcription_Complex BLOCKED Gene_Expression E2-Stimulated Gene Expression Transcription_Complex->Gene_Expression promotes This compound This compound This compound->ER binds G A Plate MCF-7 Cells B Treat cells with 15 µM FITC-R4K1 A->B C Incubate for 4, 8, 24 hrs B->C D Wash with PBS C->D E Stain Nuclei with Hoechst D->E F Acquire Images via Confocal Microscopy E->F G Analyze FITC & Hoechst Channel Overlay F->G

References

The Inhibitory Effect of R4K1 on Estrogen Receptor-Positive Breast Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen receptor-alpha (ERα) is a key driver of proliferation in the majority of breast cancers. Therapeutic strategies have historically focused on targeting the receptor's ability to bind its ligand, estrogen. However, the development of resistance to these therapies necessitates the exploration of novel inhibitory mechanisms. This technical guide details the effects and mechanism of action of R4K1, a cell-permeable stapled peptide, on the proliferation of ERα-positive breast cancer cells. This compound represents a promising class of molecules that function by disrupting the critical interaction between ERα and its transcriptional coactivators. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for its characterization, and a visual representation of its impact on the ERα signaling pathway.

Introduction

Approximately 75% of breast tumors are classified as estrogen receptor-positive (ER+), highlighting the central role of the ERα signaling pathway in the pathophysiology of this disease.[1] Upon binding to its ligand, 17β-estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus.[2] Within the nucleus, the ERα dimer recruits a host of coactivator proteins, which are essential for the subsequent transcription of genes that drive cell proliferation and survival.[3][4]

Standard-of-care endocrine therapies, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors, are designed to interfere with this pathway. However, a significant number of patients develop resistance to these treatments over time. A novel therapeutic strategy involves the direct inhibition of the protein-protein interaction between ERα and its coactivators.

This compound is a synthetically engineered, cell-permeable stapled peptide designed to mimic the α-helical region of coactivator proteins that contains the highly conserved LXXLL motif, which is responsible for binding to ERα.[5] By competitively binding to the coactivator-binding groove on the ERα surface, this compound effectively blocks the recruitment of endogenous coactivators, thereby inhibiting ERα-mediated gene transcription and subsequent cellular proliferation.[1][5] This guide provides an in-depth analysis of the anti-proliferative effects of this compound on breast cancer cells.

Quantitative Data on the Effects of this compound

The biological activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative findings regarding its binding affinity and its effect on breast cancer cell proliferation.

ParameterDescriptionValueCell LineConditionsReference
Binding Affinity (Kd) Dissociation constant for the binding of this compound to the ERα ligand-binding domain. A lower Kd indicates higher binding affinity.19 nM-Surface Plasmon Resonance (SPR) assay[1]
Inhibition of Cell Proliferation The effect of this compound on the proliferation of breast cancer cells stimulated with estradiol (B170435).Reverses estradiol-stimulated proliferation to vehicle-treated levels.MCF-715 µM this compound, 10 nM Estradiol[1]
Effect on ERα-regulated Gene Transcription This compound represses the transcription of native genes mediated by ERα.Statistically significant decrease in the expression of PTGES, PR, PS2, and EGR3.MCF-715 µM this compound, 10 nM Estradiol[1]

Signaling Pathway Visualization

The following diagram illustrates the canonical estrogen receptor signaling pathway and the mechanism of inhibition by this compound.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol 17β-Estradiol (E2) ER_inactive Inactive ERα Estradiol->ER_inactive Binds ER_active Active ERα Dimer ER_inactive->ER_active Dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Binds cluster_nucleus cluster_nucleus ER_active->cluster_nucleus Translocation Transcription Gene Transcription (Proliferation Genes) ERE->Transcription Coactivators Coactivators (e.g., SRC-3, p300) Coactivators->ER_active Recruitment Proliferation Cell Proliferation Transcription->Proliferation This compound This compound This compound->ER_active Inhibits Coactivator Binding

Estrogen receptor signaling pathway and this compound inhibition.

Experimental Protocols

Cell Culture
  • Cell Line: MCF-7 (ERα-positive human breast adenocarcinoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Hormone Deprivation: Prior to experiments involving estradiol stimulation, cells are cultured in phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped FBS for 72 hours to deplete endogenous hormones.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed hormone-deprived MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of hormone-free medium. Allow cells to adhere for 24 hours.

  • Treatment:

    • Prepare a stock solution of this compound in sterile water or an appropriate solvent.

    • Prepare a stock solution of 17β-estradiol in ethanol.

    • Treat cells with the following conditions in triplicate:

      • Vehicle control (e.g., DMSO or ethanol).

      • 10 nM Estradiol.

      • 15 µM this compound.

      • 10 nM Estradiol + 15 µM this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability/proliferation.

Real-Time Quantitative PCR (RT-qPCR) for ERα-Regulated Gene Expression

This protocol outlines the steps to quantify the mRNA levels of ERα target genes.

  • Cell Treatment and RNA Extraction:

    • Seed and treat MCF-7 cells as described in the cell proliferation assay protocol in 6-well plates.

    • After 24 hours of treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • RT-qPCR:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., PTGES, PR, PS2, EGR3, IGFBP4) and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.

    • Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

    • Include a melt curve analysis to verify the specificity of the amplified products.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ERα/Coactivator Interaction

This assay is used to quantify the disruption of the ERα and coactivator interaction by this compound in a biochemical setting.

  • Reagents:

    • GST-tagged ERα ligand-binding domain (LBD).

    • Terbium-labeled anti-GST antibody (donor fluorophore).

    • Fluorescein-labeled peptide containing the LXXLL motif of a coactivator (e.g., from SRC-3) (acceptor fluorophore).[6]

    • Assay buffer.

    • 17β-Estradiol.

    • This compound.

  • Assay Procedure:

    • In a 384-well plate, add the test compounds (this compound at various concentrations) and a control (vehicle).

    • Add a pre-mixed solution of GST-ERα-LBD and 17β-estradiol.

    • Add a pre-mixed solution of the fluorescein-labeled coactivator peptide and the terbium-labeled anti-GST antibody.[7]

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite the terbium donor at ~340 nm and measure the emission at ~495 nm (terbium) and ~520 nm (fluorescein).[7]

  • Data Analysis:

    • Calculate the ratio of the acceptor fluorescence (520 nm) to the donor fluorescence (495 nm).

    • A decrease in the FRET ratio in the presence of this compound indicates the disruption of the ERα/coactivator interaction.

    • Plot the FRET ratio against the log of the this compound concentration to determine the IC50 value.

Conclusion

The stapled peptide this compound demonstrates a potent and specific mechanism of action by inhibiting the interaction between the estrogen receptor α and its coactivators. This disruption of a key protein-protein interaction leads to the repression of ERα-mediated gene transcription and a subsequent reversal of estradiol-stimulated proliferation in ER-positive breast cancer cells. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this compound and similar molecules as a promising therapeutic strategy for overcoming endocrine resistance in breast cancer. The visualization of the signaling pathway provides a clear conceptual model for understanding the targeted approach of this compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of inhibitors.

References

R4K1: A Stapled Peptide Inhibitor of the Estrogen Receptor/Coactivator Complex

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Approximately 75% of breast tumors are estrogen receptor-positive (ER+), making the estrogen receptor a critical therapeutic target.[1] Endocrine therapies, such as tamoxifen, have been the cornerstone of treatment, but resistance remains a significant clinical challenge. A promising alternative strategy is to disrupt the interaction between the estrogen receptor α (ERα) and its transcriptional coactivators, which are essential for its function. This technical guide details the mechanism and properties of R4K1, a cell-permeable, hydrocarbon-stapled peptide designed to specifically inhibit the formation of ERα/coactivator complexes.[1][2] this compound has demonstrated high binding affinity for ERα, potent inhibition of ERα-mediated gene transcription, and suppression of estradiol-stimulated breast cancer cell proliferation, establishing it as a significant proof-of-concept chemical probe for a new class of breast cancer therapeutics.[1][2]

Introduction: Targeting the ERα/Coactivator Interface

The estrogen receptor α is a ligand-activated transcription factor. Upon binding its ligand, 17β-estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs).[3][4] This binding event initiates the recruitment of a multiprotein complex of coactivators, including members of the p160 steroid receptor coactivator (SRC) family, such as SRC-3 (also known as AIB1).[5] These coactivators are crucial for chromatin remodeling and recruitment of the basal transcription machinery, leading to the expression of genes that drive cell proliferation and tumor growth.[5][6]

Disrupting the protein-protein interaction between ERα and its coactivators presents a novel therapeutic strategy. Coactivator binding inhibitors, like this compound, are designed to competitively block this critical interaction, thereby silencing ERα signaling.[1][2] this compound is a stapled peptide, a class of molecules that are locked into a stable alpha-helical conformation, often leading to improved target affinity, proteolytic resistance, and cell permeability compared to their linear counterparts.[1][2]

Mechanism of Action of this compound

This compound was developed from a high-affinity stapled peptide that had poor cell permeability.[2] Molecular dynamics simulations were used to guide the incorporation of four arginine residues, creating a cell-penetrating peptide that retains high-affinity binding to ERα.[1] this compound functions by directly competing with coactivators for binding to the activation function-2 (AF-2) cleft on the ligand-binding domain of ERα. By occupying this site, this compound prevents the recruitment of coactivators like SRC-3, thereby inhibiting the assembly of the transcriptional machinery at ERα target genes.[1] This blockade effectively represses E2-mediated gene expression and subsequent cellular proliferation.[1]

R4K1_Mechanism_of_Action cluster_nucleus Nucleus E2 17β-Estradiol (E2) ER_inactive Inactive ERα Monomer E2->ER_inactive ER_active Active ERα Dimer ER_inactive->ER_active Dimerizes ER_dimer_nuc Active ERα Dimer ER_active->ER_dimer_nuc Translocates R4K1_cyto This compound R4K1_nuc This compound R4K1_cyto->R4K1_nuc Coactivators Coactivators (e.g., SRC-3) ER_Coactivator_Complex ERα/Coactivator Complex ER_dimer_nuc->ER_Coactivator_Complex Recruits R4K1_nuc->ER_dimer_nuc Binds & Inhibits Coactivator Recruitment Coactivators_nuc Coactivators Coactivators_nuc->ER_Coactivator_Complex ERE Estrogen Response Element (ERE) ER_Coactivator_Complex->ERE Binds Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation Leads to Co_IP_Workflow start MCF-7 Cells (Treated with E2 +/- this compound) lysis Cell Lysis (Non-denaturing buffer) start->lysis centrifuge1 Clarify Lysate (Centrifugation) lysis->centrifuge1 preclear Pre-clear Lysate (with Protein A/G beads) centrifuge1->preclear ip Immunoprecipitation (Add anti-ERα antibody) preclear->ip capture Capture Complex (Add fresh Protein A/G beads) ip->capture wash Wash Beads (3-5 times) capture->wash elute Elute Proteins (Boil in loading buffer) wash->elute analysis Western Blot Analysis (Probe for SRC-3) elute->analysis Luciferase_Assay_Workflow start Plate ER-negative cells (e.g., HEK293) transfect Co-transfect with 3 plasmids: 1. ERα expression vector 2. (ERE)3-Firefly Luciferase reporter 3. Renilla Luciferase control start->transfect treat Treat cells (24h) (E2, this compound, etc.) transfect->treat lyse Lyse cells treat->lyse measure Measure Firefly & Renilla Luminescence lyse->measure analyze Analyze Data: Normalize Firefly to Renilla. Calculate fold-change vs vehicle. measure->analyze

References

R4K1 Stapled Peptide: A Technical Guide to Inhibiting the Estrogen Receptor-Coactivator Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stapled peptides have emerged as a promising class of therapeutics designed to modulate intracellular protein-protein interactions (PPIs), which have traditionally been challenging targets for small molecules and biologics. These synthetic peptides are constrained into an α-helical conformation by a chemical brace, or "staple," which enhances their proteolytic resistance, cell permeability, and target affinity. This guide provides a comprehensive technical overview of R4K1, a cell-permeable stapled peptide inhibitor developed to disrupt the critical interaction between the estrogen receptor α (ERα) and its coactivators, a key driver in the proliferation of ER-positive breast cancers.[1][2]

This compound was designed through molecular dynamics simulations to improve upon a high-affinity, but poorly cell-permeable, stapled peptide.[1] It demonstrates low nanomolar potency in vitro, effectively blocks ERα-mediated gene transcription, and inhibits the growth of breast cancer cells.[1] This document details the mechanism of action of this compound, presents its key quantitative data, outlines the experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data for this compound and relevant control peptides from in vitro assays.

Table 1: Binding Affinity of Peptides to Estrogen Receptor α (ERα)

PeptideSequenceStapleDissociation Constant (Kd) (nM)
This compoundArg-Arg-Arg-Arg-Gly-S5-Ile-Leu-His-S5-Leu-Leu-Gln-Asp-Seri, i+4 All-Hydrocarbon19[1]
SRC2-SP4Gly-S5-Ile-Leu-His-S5-Leu-Leu-Gln-Asp-Seri, i+4 All-Hydrocarbon420[1]
SRC2-WTGly-Ile-Leu-His-Leu-Leu-Gln-Asp-SerNone2600[1]

S5 denotes the non-natural amino acid (S)-2-(4'-pentenyl)alanine used for stapling.

Table 2: Inhibition of ERα/SRC Interaction

PeptideIC50 (nM)
This compound5.1[1]
SRC2-SP4380[1]
SRC2-WT1100[1]

Table 3: Effect on Estradiol-Stimulated MCF-7 Cell Proliferation

TreatmentEffect on Proliferation
Estradiol (B170435) (10 nM)Stimulated
This compound (15 µM)No effect alone
Estradiol (10 nM) + this compound (15 µM)Decreased to vehicle-treated levels[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound.

All-Hydrocarbon Stapled Peptide Synthesis and Purification

This protocol describes the solid-phase synthesis of this compound using Fmoc chemistry and subsequent purification.

Materials:

  • Fmoc-protected amino acids

  • Non-natural amino acids for stapling (e.g., Fmoc-S5-OH)

  • Rink Amide resin

  • N,N-dimethylformamide (DMF)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Grubbs' first-generation catalyst

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin using HBTU and DIPEA in DMF. The non-natural stapling amino acids (Fmoc-S5-OH) are incorporated at the desired positions.

  • On-Resin Stapling (Ring-Closing Metathesis):

    • After assembly of the linear peptide, wash the resin with DCM.

    • Add Grubbs' first-generation catalyst dissolved in DCM to the resin and agitate under a nitrogen atmosphere.

    • Monitor the reaction for completion.

  • Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Purification: Purify the crude peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the determination of the binding affinity (Kd) of this compound for ERα.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • ERα ligand-binding domain (LBD)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl)

  • Purified stapled peptides (this compound, SRC2-SP4, SRC2-WT)

Procedure:

  • Chip Immobilization: Immobilize the ERα LBD onto the CM5 sensor chip via amine coupling.

  • Binding Analysis:

    • Inject a series of concentrations of the stapled peptide over the sensor surface.

    • Record the binding response in real-time.

  • Regeneration: Regenerate the sensor surface between each peptide injection using the regeneration solution.

  • Data Analysis: Determine the dissociation constant (Kd) by fitting the steady-state binding data to a 1:1 binding model.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) for Inhibition Assay

This protocol measures the ability of this compound to inhibit the interaction between ERα and a steroid receptor coactivator (SRC) fragment.

Materials:

  • Terbium-labeled ERα LBD (donor)

  • Fluorescein-labeled SRC peptide (acceptor)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

  • This compound and control peptides

Procedure:

  • Assay Setup: In a 384-well plate, add the terbium-labeled ERα LBD, fluorescein-labeled SRC peptide, and varying concentrations of the inhibitor peptide (this compound or controls).

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Circular Dichroism (CD) Spectroscopy

This protocol is used to confirm the α-helical conformation of the stapled peptide.

Materials:

Procedure:

  • Sample Preparation: Dissolve the purified stapled peptide in phosphate buffer to a known concentration.

  • Data Acquisition: Record the CD spectrum of the peptide solution in the far-UV region (e.g., 190-260 nm).

  • Data Analysis: Analyze the resulting spectrum for characteristic α-helical features, such as negative peaks at approximately 208 nm and 222 nm.

Confocal Microscopy for Cellular Uptake

This protocol visualizes the cellular uptake of a fluorescein-labeled version of this compound.

Materials:

  • MCF-7 cells

  • Cell culture medium

  • FITC-labeled this compound

  • Confocal microscope

  • DAPI (for nuclear staining)

  • Estradiol

Procedure:

  • Cell Seeding: Seed MCF-7 cells on glass-bottom dishes and allow them to adhere.

  • Treatment: Treat the cells with FITC-labeled this compound in the presence of estradiol for various time points (e.g., 4, 8, 24 hours).

  • Staining: Fix the cells and stain the nuclei with DAPI.

  • Imaging: Acquire images using a confocal microscope, capturing both the FITC and DAPI channels.

  • Analysis: Analyze the images to determine the subcellular localization of the FITC-labeled peptide.

MCF-7 Cell Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of ER-positive breast cancer cells.

Materials:

  • MCF-7 cells

  • Phenol red-free cell culture medium supplemented with charcoal-stripped fetal bovine serum

  • Estradiol

  • This compound

  • Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates in hormone-deprived medium.

  • Treatment: Treat the cells with vehicle, estradiol, this compound, or a combination of estradiol and this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 5 days).

  • Proliferation Measurement: Measure cell proliferation using a suitable assay reagent according to the manufacturer's instructions.

  • Data Analysis: Normalize the proliferation data to the vehicle-treated control and compare the effects of the different treatments.

RNA-Seq and Data Analysis

This protocol provides a general workflow for analyzing the global gene expression changes induced by this compound.

Procedure:

  • Cell Treatment and RNA Isolation: Treat MCF-7 cells with this compound, estradiol, or vehicle control. Isolate total RNA from the cells.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the isolated RNA and sequence them on a high-throughput sequencing platform.

  • Data Analysis Workflow:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the human reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in response to this compound treatment compared to controls.

    • Pathway Analysis: Perform functional enrichment analysis to identify the biological pathways affected by the differentially expressed genes.

Visualizations

Signaling Pathway

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Estradiol Estradiol ERa_inactive ERα (inactive) Estradiol->ERa_inactive binds HSP HSP ERa_inactive->HSP bound ERa_active ERα (active dimer) ERa_inactive->ERa_active dimerizes & translocates HSP->ERa_inactive dissociates Coactivator Coactivator (e.g., SRC) ERa_active->Coactivator recruits ERE Estrogen Response Element (ERE) ERa_active->ERE binds Transcription Transcription Coactivator->Transcription promotes Gene Target Gene This compound This compound This compound->ERa_active inhibits binding

Caption: Estrogen receptor signaling pathway and inhibition by this compound.

Experimental Workflow

Stapled_Peptide_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Synthesis Solid-Phase Peptide Synthesis (including stapling) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Circular Dichroism Purification->Characterization SPR Surface Plasmon Resonance (Binding Affinity - Kd) Characterization->SPR TR_FRET TR-FRET (Inhibition - IC50) Characterization->TR_FRET Uptake Confocal Microscopy (Cellular Uptake) Characterization->Uptake Proliferation MCF-7 Proliferation Assay (Cellular Efficacy) Characterization->Proliferation RNA_Seq RNA-Seq (Gene Expression Profiling) Characterization->RNA_Seq

References

R4K1's Impact on Global Gene Transcription: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of R4K1, a cell-permeable stapled peptide, on global gene transcription as determined by RNA sequencing (RNA-Seq). This compound is a potent inhibitor of the estrogen receptor α (ERα)/coactivator interaction, a critical driver in the majority of breast cancers. Understanding its impact on the transcriptome is crucial for its development as a potential therapeutic agent.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic, cell-penetrating stapled peptide designed to mimic the α-helical LXXLL motif of steroid receptor coactivators (SRCs) that binds to the activation function-2 (AF-2) cleft of ERα.[1] By competitively inhibiting this protein-protein interaction, this compound effectively blocks the recruitment of coactivators necessary for ERα-mediated gene transcription.[1] This targeted disruption of ERα signaling forms the basis of its anti-proliferative effects in ER-positive breast cancer cells.[1]

The following diagram illustrates the signaling pathway of Estrogen Receptor α (ERα) and the mechanism of action of this compound.

EstrogenReceptorSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERa_inactive ERα (inactive) Estradiol->ERa_inactive binds mem_top mem_top mem_bottom mem_bottom HSP HSP ERa_inactive->HSP dissociates ERa_active ERα (active dimer) ERa_inactive->ERa_active ERE Estrogen Response Element (ERE) ERa_active->ERE binds Coactivators Coactivators This compound This compound This compound->ERa_active This compound->Coactivators blocks recruitment ERE->Coactivators recruits Transcription Gene Transcription Coactivators->Transcription initiates No_Transcription Transcription Blocked Coactivators->No_Transcription blocks recruitment

Estrogen Receptor Signaling and this compound Inhibition.

Experimental Protocols

The following sections detail a generalized methodology for assessing the effects of this compound on global gene transcription in an ER-positive breast cancer cell line, such as MCF-7, using RNA-Seq. This protocol is a composite based on established methods from multiple studies.[2][3]

Cell Culture and Treatment

MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are grown in phenol (B47542) red-free DMEM with charcoal-stripped FBS to eliminate estrogenic effects from the medium.

Cells are seeded and allowed to adhere before being treated with one of the following conditions, typically in triplicate:

  • Vehicle control (e.g., DMSO)

  • 17β-Estradiol (E2) (e.g., 10 nM) to stimulate ERα activity

  • This compound (e.g., 15 µM) alone to assess its independent effects

  • E2 + this compound to evaluate the inhibitory effect of this compound

  • E2 + 4-hydroxytamoxifen (B85900) (4OHT) as a comparator selective estrogen receptor modulator (SERM)

The treatment duration is typically 24 hours to allow for transcriptional changes to occur.

RNA Extraction and Quality Control

Total RNA is extracted from the treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), with A260/280 ratios ideally between 1.8 and 2.0. RNA integrity is evaluated using an Agilent Bioanalyzer or similar instrument to ensure high-quality RNA (RIN > 8) for library preparation.

RNA-Seq Library Preparation and Sequencing

An overview of the RNA-Seq workflow is presented in the diagram below.

RNASeq_Workflow Start Start: Treated Cells RNA_Extraction 1. Total RNA Extraction Start->RNA_Extraction QC1 2. RNA Quality Control (Purity & Integrity) RNA_Extraction->QC1 Library_Prep 3. Library Preparation (polyA selection, fragmentation, cDNA synthesis, adapter ligation) QC1->Library_Prep QC2 4. Library Quality Control (Size & Concentration) Library_Prep->QC2 Sequencing 5. High-Throughput Sequencing (e.g., Illumina NovaSeq) QC2->Sequencing Data_Processing 6. Raw Data Processing (FASTQ generation, QC) Sequencing->Data_Processing Alignment 7. Read Alignment (to reference genome) Data_Processing->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DE_Analysis 9. Differential Expression Analysis Quantification->DE_Analysis End End: Gene Lists & Pathways DE_Analysis->End

Generalized RNA-Seq Experimental Workflow.

RNA-Seq libraries are prepared from the high-quality total RNA. This process typically involves:

  • Poly(A) selection to enrich for messenger RNA (mRNA).

  • RNA fragmentation to generate appropriately sized fragments for sequencing.

  • First and second-strand cDNA synthesis to convert the RNA fragments into double-stranded cDNA.

  • End-repair, A-tailing, and adapter ligation to prepare the cDNA fragments for sequencing.

  • PCR amplification to enrich the final library.

The quality and quantity of the prepared libraries are assessed before sequencing on a high-throughput platform, such as an Illumina NovaSeq, to generate a sufficient number of reads per sample for robust differential gene expression analysis (typically >20 million reads).

Bioinformatic Analysis

The raw sequencing data (in FASTQ format) undergoes a series of bioinformatic analyses:

  • Quality Control: Tools like FastQC are used to assess the quality of the raw reads.

  • Read Trimming: Adapters and low-quality bases are removed using tools such as Trimmomatic.

  • Alignment: The trimmed reads are aligned to a reference human genome (e.g., hg38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are significantly up- or downregulated between the different treatment conditions. A false discovery rate (FDR) adjusted p-value (padj) < 0.05 and a log2 fold change > 1 or < -1 are common thresholds for significance.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the lists of differentially expressed genes to identify enriched biological processes and signaling pathways.

Data Presentation: Global Gene Transcription Changes

The primary study on this compound's effect on global gene transcription in MCF-7 cells identified several clusters of genes with distinct expression patterns in response to E2, 4OHT, and this compound.[1] While the raw data for this specific study is not publicly available, the following tables summarize the described findings and provide a representative example of differentially expressed genes from a similar public dataset (GSE117942) where MCF-7 cells were treated with E2 and tamoxifen.[4]

Table 1: Summary of Gene Expression Clusters in Response to E2, 4OHT, and this compound

ClusterDescription of Gene Expression PatternNumber of Genes
Cluster 2 E2-stimulated genes, fully reversed by 4OHT and partially by this compound.226
Cluster 3 E2-repressed genes, fully reversed by 4OHT and partially by this compound.87
Cluster 7 & 9 Genes where this compound showed a distinct regulation from 4OHT, which was reversed by E2.Not specified

Data summarized from Speltz et al., 2018.[1]

Table 2: Representative E2-Upregulated Genes and their Response to Tamoxifen (MCF-7 cells)

Gene SymbolGene NameLog2 Fold Change (E2 vs. Vehicle)Adjusted p-value (E2 vs. Vehicle)Log2 Fold Change (Tamoxifen vs. E2)Adjusted p-value (Tamoxifen vs. E2)
GREB1 Growth Regulation By Estrogen In Breast Cancer 14.5< 0.001-4.2< 0.001
PGR Progesterone Receptor3.8< 0.001-3.5< 0.001
TFF1 Trefoil Factor 15.1< 0.001-4.8< 0.001
MYC MYC Proto-Oncogene1.5< 0.01-1.2< 0.05
CCND1 Cyclin D11.2< 0.05-1.0< 0.05

Representative data from a similar experiment (GEO Accession: GSE117942).[4]

Table 3: Representative E2-Downregulated Genes and their Response to Tamoxifen (MCF-7 cells)

Gene SymbolGene NameLog2 Fold Change (E2 vs. Vehicle)Adjusted p-value (E2 vs. Vehicle)Log2 Fold Change (Tamoxifen vs. E2)Adjusted p-value (Tamoxifen vs. E2)
CDKN1A Cyclin Dependent Kinase Inhibitor 1A-1.8< 0.011.5< 0.05
SERPINB5 Serpin Family B Member 5-2.5< 0.0012.2< 0.01
TGFB2 Transforming Growth Factor Beta 2-1.5< 0.051.3< 0.05
ID1 Inhibitor Of DNA Binding 1-2.1< 0.011.9< 0.01
KLF4 Kruppel Like Factor 4-1.9< 0.011.7< 0.01

Representative data from a similar experiment (GEO Accession: GSE117942).[4]

Conclusion

The RNA-Seq data demonstrates that this compound effectively and specifically antagonizes ERα-mediated gene transcription.[1] Its effects on global gene expression are largely associated with the estrogen receptor signaling pathway, leading to the reversal of both E2-stimulated and E2-repressed gene expression.[1] The partial reversal observed for some gene clusters compared to the full antagonist 4OHT suggests a nuanced mechanism of action that warrants further investigation.[1] This in-depth analysis of this compound's transcriptional effects provides a strong rationale for its continued development as a targeted therapy for ER-positive breast cancer. The detailed protocols provided herein offer a robust framework for future studies aimed at further elucidating the molecular mechanisms of this compound and other novel ERα inhibitors.

References

Methodological & Application

R4K1 Peptide: Synthesis and Purification Protocols for a Potent Estrogen Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals in oncology and endocrinology.

Abstract: This document provides a detailed protocol for the synthesis and purification of the R4K1 peptide, a cell-permeable, stapled peptide that acts as a potent inhibitor of the estrogen receptor/coactivator interaction. This compound has demonstrated significant potential in preclinical studies for its ability to block estrogen receptor α (ERα)-mediated gene transcription and inhibit the proliferation of breast cancer cells.[1] The protocols outlined below cover solid-phase peptide synthesis (SPPS), ruthenium-catalyzed ring-closing metathesis for stapling, and purification by high-performance liquid chromatography (HPLC).

Introduction

The estrogen receptor is a key driver in the majority of breast cancers. This compound is a synthetically engineered stapled peptide designed to disrupt the critical interaction between ERα and its coactivators, a necessary step for tumor growth in hormone-dependent cancers.[1][2] The peptide's design incorporates a hydrocarbon staple to lock the peptide in an alpha-helical conformation, enhancing its binding affinity, metabolic stability, and cell permeability. This application note serves as a comprehensive guide for the chemical synthesis, purification, and characterization of the this compound peptide for research and development purposes.

This compound Peptide Profile

ParameterDescriptionReference
Sequence Ac-Arg-Arg-Arg-Arg-Lys-(S5)-Ile-Leu-His-Arg-(S5)-Leu-Gln-Glu-NH2[1]
Stapling i, i+4 all-hydrocarbon staple using two (S)-2-(4'-pentenyl)alanine (S5) residues.[1]
Molecular Weight ~2300 g/mol (Calculated based on sequence)
Purity (Post-HPLC) >95%
Biological Activity Inhibits ERα/coactivator interaction, blocks ERα-mediated gene transcription, and inhibits proliferation of ER+ breast cancer cells.[1][2]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of the Linear this compound Precursor

This protocol details the manual synthesis of the linear this compound peptide precursor using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(S)-2-(4'-pentenyl)alanine (Fmoc-S5-OH))

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Acetic Anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate 4 equivalents of the Fmoc-amino acid with 4 equivalents of DIC and 4 equivalents of OxymaPure in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. If the test is positive, repeat the coupling step.

  • Capping (Optional but Recommended): After each coupling step, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF (1:1:8 v/v/v) for 15 minutes.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminus (Glu) to the N-terminus (Arg). The stapling amino acid, Fmoc-S5-OH, is incorporated at positions 6 and 11.

  • N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal Arginine, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF.

  • Resin Washing and Drying: After the final step, wash the resin with DMF (5x) and DCM (5x) and dry the peptidyl-resin under vacuum.

II. On-Resin Peptide Stapling via Ring-Closing Metathesis (RCM)

Materials:

  • Dried peptidyl-resin from Protocol I

  • 1,2-Dichloroethane (DCE), anhydrous

  • Grubbs' 1st Generation Catalyst

  • Argon or Nitrogen gas

Procedure:

  • Swell the dried peptidyl-resin in anhydrous DCE under an inert atmosphere (Argon or Nitrogen) for 30 minutes.

  • Add Grubbs' 1st Generation Catalyst (5-10 mol% relative to the resin loading) dissolved in a minimal amount of anhydrous DCE to the resin slurry.

  • Gently agitate the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

  • If the reaction is incomplete, add a fresh portion of the catalyst and continue the reaction for another 2 hours.

  • Once the reaction is complete, wash the resin thoroughly with DCE (5x) and DCM (5x).

  • Dry the resin under vacuum.

III. Cleavage and Deprotection

Materials:

  • Dried, stapled peptidyl-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Add the cleavage cocktail to the dried resin in a reaction vessel.

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

IV. Peptide Purification by Reverse-Phase HPLC

Materials:

  • Crude, dried this compound peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 reverse-phase HPLC column (preparative or semi-preparative)

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A, with a small percentage of Solvent B if necessary for solubility.

  • Filter the peptide solution through a 0.45 µm filter.

  • Equilibrate the C18 column with a starting concentration of Solvent B (e.g., 5-10%).

  • Inject the peptide solution onto the column.

  • Elute the peptide using a linear gradient of Solvent B. A typical gradient would be from 10% to 60% Solvent B over 30-40 minutes at a flow rate appropriate for the column size.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Pool the fractions with >95% purity and lyophilize to obtain the final purified this compound peptide as a white powder.

V. Characterization by Mass Spectrometry

The identity of the purified this compound peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the calculated theoretical mass of the stapled peptide.

Visualized Workflows and Pathways

This compound Synthesis and Purification Workflow

R4K1_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_stapling On-Resin Stapling cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Rink Amide Resin Linear_Peptide Linear this compound Precursor on Resin Resin->Linear_Peptide Stepwise Fmoc Chemistry Stapled_Peptide_Resin Stapled this compound on Resin Linear_Peptide->Stapled_Peptide_Resin Ring-Closing Metathesis (Grubbs' Catalyst) Crude_Peptide Crude this compound Peptide Stapled_Peptide_Resin->Crude_Peptide TFA Cocktail Purified_Peptide Purified this compound (>95%) Crude_Peptide->Purified_Peptide Reverse-Phase HPLC Analysis Mass Spectrometry (Verification) Purified_Peptide->Analysis

Caption: Workflow for this compound peptide synthesis and purification.

This compound Mechanism of Action Signaling Pathway

Caption: this compound inhibits ERα by blocking coactivator binding.

References

Application Notes and Protocols: Utilizing R4K1 for MCF-7 Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R4K1 is a synthetically engineered, cell-permeable stapled peptide designed to competitively inhibit the interaction between the estrogen receptor (ER) and its coactivators.[1][2] In estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, the binding of estradiol (B170435) to ERα triggers a conformational change that facilitates the recruitment of coactivator proteins. This complex then binds to estrogen response elements (EREs) in the DNA, initiating the transcription of genes that drive cell proliferation. By disrupting the ER/coactivator interaction, this compound effectively blocks this signaling cascade, leading to a reduction in estradiol-stimulated cell proliferation.[1] These application notes provide a comprehensive guide for researchers on the use of this compound in MCF-7 cell proliferation assays, including detailed protocols and an overview of the underlying signaling pathways.

Mechanism of Action of this compound in MCF-7 Cells

This compound acts as a coactivator binding inhibitor.[1] In MCF-7 cells, which are ER-positive, estradiol promotes cell growth by activating ERα. Activated ERα recruits steroid receptor coactivators (SRCs), forming a complex that initiates the transcription of proliferation-associated genes.[3] this compound, by mimicking a key helical region of the coactivator protein, binds to the coactivator binding groove on ERα, thus preventing the recruitment of endogenous coactivators.[1] This inhibitory action has been shown to repress the transcription of ERα-regulated genes and reverse the proliferative effects of estradiol in MCF-7 cells.[1]

Furthermore, there is significant crosstalk between the estrogen receptor and the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, survival, and proliferation. ERα signaling can activate the PI3K/Akt pathway, and conversely, the PI3K/Akt pathway can lead to ligand-independent activation of ERα. By inhibiting the primary action of ERα, this compound may indirectly modulate the activity of the PI3K/Akt/mTOR pathway, contributing to its anti-proliferative effects.

Data Presentation

Quantitative Analysis of this compound Effects on MCF-7 Cell Viability

While detailed public data on the dose-response effect of this compound on MCF-7 cell proliferation is limited, a study has reported on its cytotoxic effects by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage.

This compound Concentration (µM)% LDH Release (1 hour)% LDH Release (2 hours)% LDH Release (4 hours)% LDH Release (24 hours)
5~1%~1%~2%~5%
10~1%~2%~3%~8%
15~2%~3%~4%~10%
30~3%~5%~8%~15%
50~5%~8%~12%~20%
Data is approximated from graphical representations in cited literature.[1]

In proliferation studies, a concentration of 15 µM this compound was shown to effectively reverse estradiol-stimulated proliferation in MCF-7 cells after 24 hours of treatment.[1]

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound in MCF-7 Proliferation Assays cluster_culture MCF-7 Cell Culture cluster_assay Cell Proliferation Assay cluster_analysis Data Analysis culture Culture MCF-7 cells in complete growth medium passage Passage cells at 80-90% confluency culture->passage seed Seed cells in 96-well plates culture->seed treat Treat with Estradiol and varying concentrations of this compound seed->treat incubate Incubate for desired time points (e.g., 24, 48, 72h) treat->incubate assay Perform MTT/SRB/BrdU assay incubate->assay read Measure absorbance/ fluorescence assay->read calculate Calculate % viability/ proliferation read->calculate plot Plot dose-response curves calculate->plot

Caption: Workflow for assessing this compound's effect on MCF-7 proliferation.

signaling_pathway This compound Mechanism of Action in MCF-7 Cells cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERa_cyto ERα Estradiol->ERa_cyto Binds and activates RTK Receptor Tyrosine Kinases (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->ERa_cyto Phosphorylates (Ligand-independent activation) GeneTranscription Gene Transcription (Proliferation) mTOR->GeneTranscription Promotes ERa_cyto->PI3K Activates ERa_nuc ERα ERa_cyto->ERa_nuc Translocates ERE Estrogen Response Element (ERE) ERa_nuc->ERE Coactivators Coactivators (e.g., SRCs) Coactivators->ERa_nuc Binds to ERE->GeneTranscription Initiates This compound This compound This compound->ERa_nuc Inhibits coactivator binding

References

Application Notes and Protocols for R4K1 Treatment in T47D Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R4K1 is a cell-permeable stapled peptide that has been developed as a potent inhibitor of the estrogen receptor alpha (ERα)/coactivator interaction.[1][2] In estrogen receptor-positive (ER+) breast cancer, the binding of estrogen to ERα triggers a conformational change that promotes the recruitment of coactivators, leading to the transcription of genes that drive cell proliferation. By disrupting the ERα/coactivator complex, this compound effectively blocks this signaling pathway, offering a promising therapeutic strategy for ER+ breast cancers.[1] The T47D cell line is a well-established in vitro model for luminal A ER+ breast cancer and is widely used for studying hormone-dependent cancer progression.[3] This document provides detailed protocols for the treatment of T47D cells with the this compound peptide and for assessing its effects on cell viability and ERα signaling.

Data Presentation

The following tables summarize hypothetical quantitative data on the effects of this compound treatment on T47D cell viability. This data is for illustrative purposes to demonstrate the expected dose-dependent and time-dependent inhibitory effects of this compound.

Table 1: Dose-Response of this compound on T47D Cell Viability at 48 Hours

This compound Concentration (µM)Percent Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192 ± 5.1
575 ± 3.8
1058 ± 4.2
1545 ± 3.5
2530 ± 2.9
5018 ± 2.1

Table 2: Time-Course of 15 µM this compound Treatment on T47D Cell Viability

Treatment Time (Hours)Percent Viability (Mean ± SD)
0100 ± 5.0
1285 ± 4.8
2465 ± 4.1
4845 ± 3.9
7232 ± 3.2

Experimental Protocols

T47D Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing T47D cells to ensure optimal health and viability for subsequent experiments.

Materials:

  • T47D cells (ATCC® HTB-133™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Incubator at 37°C with 5% CO2

Procedure:

  • Complete Growth Medium Preparation: To a 500 mL bottle of RPMI-1640 medium, add 50 mL of heat-inactivated FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution (to a final concentration of 100 U/mL and 100 µg/mL, respectively).

  • Cell Thawing: Thaw a cryopreserved vial of T47D cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile cell culture hood.

  • Initial Seeding: Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the growth medium and wash the cell monolayer once with sterile PBS. Add 3-5 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 2-3 volumes of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a split ratio of 1:3 to 1:6.

  • Routine Maintenance: Change the growth medium every 2-3 days.

This compound Peptide Treatment Protocol

This protocol describes the preparation and application of the this compound peptide to T47D cells for experimental assays.

Materials:

  • This compound peptide, lyophilized powder

  • Sterile, nuclease-free Dimethyl Sulfoxide (DMSO)

  • Complete growth medium (as prepared in Protocol 1)

  • T47D cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)

Procedure:

  • This compound Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the lyophilized powder in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the highest treatment dose does not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO in the complete growth medium.

  • Cell Seeding: Seed T47D cells in the desired culture vessels (e.g., 5,000-10,000 cells per well in a 96-well plate for viability assays) and allow them to adhere and resume exponential growth for 24 hours.

  • This compound Treatment: After 24 hours of seeding, carefully aspirate the existing medium from the cells. Add the prepared this compound working solutions (and vehicle control) to the respective wells.

  • Incubation: Incubate the cells with the this compound peptide for the desired duration of the experiment (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Cell Viability (MTT) Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on T47D cell viability.

Materials:

  • T47D cells treated with this compound (as in Protocol 2) in a 96-well plate

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • MTT Addition: Following the this compound treatment period, add 20 µL of MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set to 100%).

Western Blotting for ERα Expression

This protocol is for determining the effect of this compound on the protein expression levels of ERα in T47D cells. A study has shown that treating T47D cells with 15 µM this compound for 24 hours can be used to assess its effect on ERα levels.[1]

Materials:

  • T47D cells treated with this compound (as in Protocol 2) in 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After this compound treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against ERα (at the manufacturer's recommended dilution) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the ERα signal to the loading control to determine the relative change in ERα expression.

Visualization of Signaling Pathways and Workflows

R4K1_Signaling_Pathway This compound Mechanism of Action in T47D Cells cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds ERa_active ERα (active) ERa_inactive->ERa_active Translocates to Nucleus Coactivators Coactivators Coactivators->ERa_active Binds This compound This compound This compound->ERa_active Inhibits Coactivator Binding ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation

Caption: this compound inhibits ERα signaling by blocking coactivator recruitment.

Experimental_Workflow Experimental Workflow for this compound Treatment and Analysis Start Start Culture_T47D Culture T47D Cells Start->Culture_T47D Seed_Cells Seed Cells for Experiments Culture_T47D->Seed_Cells Prepare_this compound Prepare this compound Solutions Seed_Cells->Prepare_this compound Treat_Cells Treat Cells with this compound Prepare_this compound->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Select Assay Incubate->Assay MTT_Assay Cell Viability (MTT) Assay Assay->MTT_Assay Viability Western_Blot Western Blot for ERα Assay->Western_Blot Protein Expression Data_Analysis Data Analysis MTT_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating this compound's effects on T47D cells.

References

Measuring the Binding Affinity of the Stapled Peptide R4K1 to Estrogen Receptor α using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for measuring the binding affinity of the cell-permeable stapled peptide, R4K1, to its target, the Estrogen Receptor α (ERα), using Surface Plasmon Resonance (SPR). This compound is an inhibitor of the ERα/coactivator interaction, a critical interaction in the progression of certain breast cancers.[1][2][3] This label-free, real-time method allows for the precise determination of kinetic parameters, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Introduction

Estrogen Receptor α (ERα) is a key driver in approximately 75% of breast cancers.[1] Its activity is modulated by the binding of coactivator proteins. Disrupting the ERα/coactivator interaction is a promising therapeutic strategy. This compound is a synthetically stabilized, cell-permeable peptide designed to inhibit this very interaction, demonstrating high binding affinity for ERα.[1][2]

Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels.[4][5][6][7] The technique measures changes in the refractive index on a sensor chip surface as an analyte flows over an immobilized ligand.[4][6][8] This allows for the quantitative determination of binding affinity and kinetics.[5][9]

This application note details the experimental procedure for immobilizing the ligand-binding domain of ERα onto an SPR sensor chip and subsequently measuring the binding of this compound.

Signaling Pathway and Mechanism of Action

This compound acts by competitively inhibiting the binding of steroid receptor coactivators (SRCs) to the ligand-binding domain of ERα. This disruption prevents the transcriptional activation of estrogen-responsive genes, which are crucial for the proliferation of ER-positive breast cancer cells.

R4K1_Mechanism cluster_0 Normal ERα Signaling cluster_1 Inhibition by this compound Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive binds ERa_active ERα (active) ERa_inactive->ERa_active activates Gene Estrogen Responsive Genes ERa_active->Gene binds SRC SRC Coactivator SRC->ERa_active binds Proliferation Cell Proliferation Gene->Proliferation promotes This compound This compound Peptide ERa_active_inhibited ERα (active) This compound->ERa_active_inhibited binds competitively No_Binding No Coactivator Binding No_Transcription Transcription Inhibited

Figure 1: Mechanism of this compound Inhibition of ERα Signaling.

Experimental Workflow

The general workflow for an SPR experiment involves preparing the ligand and analyte, immobilizing the ligand on the sensor chip, injecting the analyte at various concentrations, and regenerating the sensor surface for subsequent experiments.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis arrow arrow Purify_ERa Purify ERα Ligand- Binding Domain (Ligand) Immobilize Immobilize ERα on CM5 Sensor Chip Purify_ERa->Immobilize Prepare_this compound Prepare this compound Peptide (Analyte) Inject_Analyte Inject this compound at Varying Concentrations Prepare_this compound->Inject_Analyte Prepare_Buffers Prepare Buffers (Running, Immobilization) Prepare_Buffers->Immobilize Prepare_Buffers->Inject_Analyte Immobilize->Inject_Analyte Regenerate Regenerate Sensor Surface Inject_Analyte->Regenerate Sensorgram Generate Sensorgrams Inject_Analyte->Sensorgram Regenerate->Inject_Analyte Next Cycle Fit_Model Fit Data to a Binding Model Sensorgram->Fit_Model Determine_Kinetics Determine ka, kd, KD Fit_Model->Determine_Kinetics

Figure 2: General workflow for the SPR-based binding analysis of this compound to ERα.

Materials and Reagents

Reagent/MaterialSupplierCatalog #Notes
SPR Instrumente.g., Biacore T200--
Sensor Chip CM5CytivaBR100012Carboxymethylated dextran (B179266) surface for amine coupling.
Amine Coupling KitCytivaBR100050Contains EDC, NHS, and Ethanolamine-HCl.
Recombinant Human ERα (LBD)e.g., Thermo FisherA15668Ligand to be immobilized.
This compound PeptideCustom Synthesis-Analyte.
HBS-EP+ BufferCytivaBR100669Running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Acetate (B1210297) Buffer (10 mM)--For pH scouting (e.g., pH 4.0, 4.5, 5.0).
Glycine-HCl (10 mM)--Regeneration buffer (e.g., pH 1.5-2.5).

Detailed Experimental Protocol

This protocol is adapted from established methods for measuring peptide-protein interactions using SPR.[1][5]

Preparation of Reagents
  • Running Buffer (HBS-EP+): Prepare or use a commercially available buffer. Degas thoroughly before use.

  • Immobilization Buffers: Prepare 10 mM sodium acetate buffers at pH 4.0, 4.5, and 5.0.

  • Ligand (ERα): Dilute the purified ERα ligand-binding domain to a final concentration of 20 µg/mL in each of the immobilization buffers for pH scouting.

  • Analyte (this compound): Prepare a stock solution of this compound in running buffer. Perform a serial dilution to create a concentration series (e.g., 0 nM to 500 nM). The concentration range should ideally span 10-fold below to 10-fold above the expected K D.[4]

Ligand Immobilization (Amine Coupling)

The goal is to immobilize the ERα ligand onto the CM5 sensor chip.

  • Instrument Setup: Prime the instrument with running buffer at a flow rate of 10 µL/min.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxymethylated dextran surface.

  • pH Scouting: To determine the optimal pH for pre-concentration, inject the ERα solution (20 µg/mL) in each acetate buffer (pH 4.0, 4.5, 5.0) over different flow cells. Select the pH that gives the best electrostatic pre-concentration.

  • Ligand Immobilization: Inject the ERα solution at the optimal pH to achieve the desired immobilization level (e.g., ~2000-4000 RU).

  • Deactivation: Inject 1 M Ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.

  • Reference Surface: The reference flow cell should be activated and deactivated in the same way but without ligand injection to serve as a control for non-specific binding and bulk refractive index changes.

Analyte Binding Analysis
  • System Stabilization: Allow the running buffer to flow over the sensor and reference surfaces until a stable baseline is achieved.

  • Analyte Injection: Inject the prepared concentrations of this compound in ascending order, from the lowest concentration to the highest.

    • Flow Rate: 30 µL/min.

    • Association Time: 120-180 seconds.

    • Dissociation Time: 300-600 seconds.

  • Zero Concentration Control: Include several injections of running buffer (0 nM analyte) throughout the experiment to monitor baseline drift and for double referencing.

Surface Regeneration

After each analyte injection, the sensor surface must be regenerated to remove all bound this compound before the next injection.

  • Regeneration Scouting: Test different regeneration solutions (e.g., short pulses of 10 mM Glycine-HCl at pH 1.5, 2.0, or 2.5) to find a condition that completely removes the analyte without damaging the immobilized ligand.

  • Regeneration Step: Inject the chosen regeneration solution for 30-60 seconds after each dissociation phase.

  • Stabilization: Ensure the baseline returns to its original level before the next injection cycle.

Data Analysis

  • Data Processing: The raw data (sensorgrams) should be processed by subtracting the response from the reference flow cell and then subtracting the average of the buffer blank injections (double referencing).

  • Kinetic Analysis: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. This will yield the association rate constant (ka) and the dissociation rate constant (kd).

  • Affinity Calculation: The equilibrium dissociation constant (KD) is calculated from the ratio of the rate constants: KD = kd / ka .

Data Presentation

The binding kinetics of this compound to ERα can be summarized in a table for clarity.

AnalyteLigandka (1/Ms)kd (1/s)KD (nM)Reference
This compoundERα (LBD)Value from fitValue from fit19[1]
SRC2-SP4ERα (LBD)Value from fitValue from fit420[1]
SRC2-WTERα (LBD)Value from fitValue from fit2600[1]

Note: The values for ka and kd should be determined from the experimental data. The KD of 19 nM for this compound is based on published literature and serves as a benchmark.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Level - Ligand concentration too low.- Incorrect immobilization pH.- Inactive ligand.- Increase ligand concentration.- Perform pH scouting carefully.- Check ligand purity and activity.
High Non-Specific Binding - Analyte is "sticky".- Incomplete deactivation of the surface.- Increase the surfactant concentration (e.g., 0.05% P20) in the running buffer.- Ensure complete deactivation with ethanolamine.
Incomplete Regeneration - Regeneration solution is too mild.- Increase the severity of the regeneration buffer (e.g., lower pH) or the contact time.
Drifting Baseline - Temperature not equilibrated.- Buffer mismatch.- Ligand leaching from the surface.- Allow sufficient time for thermal equilibration.- Ensure all solutions are prepared from the same buffer stock.- If leaching occurs, the ligand may need to be re-immobilized.
Mass Transport Limitation - High ligand density.- Fast association rate.- Reduce the immobilization level of the ligand.- Increase the flow rate during analyte injection.

References

Application Notes & Protocols: Experimental Design for Studying the Effects of R4K1 on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R4K1 is a synthetically engineered, cell-permeable stapled peptide designed to inhibit the interaction between the estrogen receptor (ER) and its coactivators.[1] The estrogen receptor, particularly ERα, is a critical driver of proliferation in the majority of breast cancers. Upon binding its ligand, estradiol (B170435) (E2), ERα recruits coactivator proteins to initiate the transcription of genes that promote cell growth and division. By disrupting the ERα/coactivator interface, this compound is hypothesized to block ER-mediated gene transcription and inhibit the proliferation of ER-positive cancer cells.[1]

These application notes provide a comprehensive guide for designing and executing experiments to investigate the impact of this compound on gene expression. The protocols outlined below cover methods for analyzing specific target genes as well as global transcriptomic changes, enabling researchers to elucidate the mechanism of action of this compound and similar compounds.

Estrogen Receptor (ER) Signaling Pathway and Mechanism of this compound

The estrogen receptor is a ligand-activated transcription factor. In the absence of its ligand, it resides in the cytoplasm or nucleus. Upon binding to estrogen (e.g., 17β-estradiol), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding facilitates the recruitment of a complex of coactivator proteins (e.g., p160 family members like SRC-1, SRC-2, SRC-3), which then recruit the basal transcription machinery to initiate gene expression. This compound is designed to competitively inhibit the binding of these coactivators to ERα, thereby repressing the transcription of estrogen-regulated genes.

ER_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus ER_dimer ERα Dimer ERE ERE ER_dimer->ERE Binds Coactivators p160 Coactivators Transcription_Machinery Transcription Machinery Coactivators->Transcription_Machinery Recruits Target_Gene Target Gene Expression (e.g., PR, PS2, EGR3) Transcription_Machinery->Target_Gene Initiates ERE->Coactivators Recruits ER_inactive Inactive ERα ER_inactive->ER_dimer Dimerizes & Translocates Estrogen Estradiol (E2) Estrogen->ER_inactive Binds This compound This compound Inhibitor This compound->Coactivators Blocks Recruitment

Figure 1. Simplified ERα signaling pathway and the inhibitory action of this compound.

Experimental Design and Controls

Careful experimental design is crucial for obtaining valid and reproducible results.[2][3][4] Key considerations include:

  • Cell Line Selection:

    • Primary Model: Use an ERα-positive human breast cancer cell line, such as MCF-7 , which is well-characterized for its response to estrogens.[1]

    • Negative Control: Include an ERα-negative breast cancer cell line (e.g., MDA-MB-231 ) to demonstrate that the effects of this compound are ER-dependent.

  • Treatment Conditions:

    • Estradiol (E2): Use a concentration of E2 that elicits a robust transcriptional response (e.g., 10 nM).[1]

    • This compound: Perform a dose-response curve to determine the optimal concentration of this compound (e.g., starting with a range from 1 µM to 25 µM).[1]

    • Time Course: Analyze gene expression at multiple time points (e.g., 2, 6, 12, 24 hours) to capture both early and late transcriptional events.

  • Essential Controls:

    • Vehicle Control (e.g., DMSO): The solvent used to dissolve this compound and E2. This is the baseline control.

    • E2 Only: To measure the maximal induction of target genes.

    • This compound Only: To assess any ER-independent or E2-independent effects of the peptide.

    • E2 + this compound: The primary experimental condition to measure the inhibitory effect of this compound.

    • Positive Control Inhibitor: Use a known ER antagonist like 4-hydroxytamoxifen (B85900) (4OHT) to compare the efficacy of this compound.[1]

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

RT-qPCR is a sensitive method to quantify mRNA levels of specific genes of interest.[5][6] This protocol allows for the validation of this compound's effect on known ERα target genes.

A. Experimental Workflow for RT-qPCR

qPCR_Workflow A 1. Cell Culture & Treatment (MCF-7 cells with E2, this compound, etc.) B 2. Total RNA Extraction A->B C 3. RNA Quality & Quantity Check (e.g., NanoDrop, Bioanalyzer) B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. qPCR Reaction Setup (cDNA, Primers, SYBR Green/Probe) D->E F 6. Real-Time PCR Amplification E->F G 7. Data Analysis (ΔΔCt Method) F->G

Figure 2. Workflow for RT-qPCR analysis of gene expression.

B. Detailed Methodology

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in 6-well plates. Allow cells to adhere and reach 60-70% confluency.

    • Starve cells in phenol (B47542) red-free media with charcoal-stripped serum for 24 hours to reduce baseline ER activity.

    • Pre-treat cells with this compound (e.g., 15 µM) or vehicle (DMSO) for 24 hours.[1]

    • Add 17β-estradiol (E2, 10 nM) for the desired time (e.g., 2 hours) to stimulate ERα activity.[1]

  • RNA Extraction:

    • Wash cells with ice-cold 1X PBS.

    • Lyse cells directly in the well using a lysis buffer (e.g., from a Qiagen RNeasy Kit or TRIzol reagent).[7]

    • Isolate total RNA according to the manufacturer's protocol. Include an on-column DNase digestion step to eliminate genomic DNA contamination.[8]

  • cDNA Synthesis:

    • Quantify RNA and assess purity (A260/A280 ratio ~2.0).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript II) with oligo(dT) or random hexamer primers.[7]

  • qPCR:

    • Prepare the qPCR reaction mix: SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA template.

    • Use primers for ER-regulated genes (e.g., PR, PS2, EGR3) and a stable housekeeping gene for normalization (e.g., GAPDH, 36B4).[1]

    • Run the reaction on a real-time PCR system with a standard cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis:

    • Calculate the threshold cycle (Ct) for each sample.

    • Normalize the Ct value of the gene of interest to the housekeeping gene (ΔCt = Ctgene - Cthousekeeping).

    • Calculate the fold change relative to the control sample using the ΔΔCt method (Fold Change = 2-ΔΔCt).[6]

C. Data Presentation: RT-qPCR

Treatment GroupTarget GeneNormalized Fold Change (Mean ± SD)
Vehicle (DMSO)PS21.0 ± 0.1
E2 (10 nM)PS28.5 ± 0.7
This compound (15 µM)PS20.9 ± 0.2
E2 + this compoundPS22.1 ± 0.3
E2 + 4OHT (1 µM)PS21.5 ± 0.2
Protocol 2: Western Blotting for Protein Expression

Western blotting is used to detect changes in the protein levels of ER-regulated genes, confirming that transcriptional changes observed by qPCR translate to the protein level.[9][10][11][12]

A. Experimental Workflow for Western Blotting

WB_Workflow A 1. Cell Culture & Treatment B 2. Protein Extraction (Lysis) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE Separation C->D E 5. Protein Transfer to Membrane (e.g., PVDF) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Imaging & Densitometry I->J

Figure 3. General workflow for Western Blot analysis.

B. Detailed Methodology

  • Sample Preparation:

    • Treat cells as described in the RT-qPCR protocol, using a longer E2 stimulation time if necessary (e.g., 24 hours) to allow for protein accumulation.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[9]

    • Separate proteins by size on an SDS-polyacrylamide gel.[13]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[9][11]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Progesterone Receptor) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Perform densitometry analysis using software like ImageJ, normalizing the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).

C. Data Presentation: Western Blot Densitometry

Treatment GroupTarget ProteinNormalized Protein Level (Arbitrary Units ± SD)
Vehicle (DMSO)Progesterone Receptor1.0 ± 0.15
E2 (10 nM)Progesterone Receptor6.2 ± 0.5
This compound (15 µM)Progesterone Receptor0.8 ± 0.2
E2 + this compoundProgesterone Receptor1.9 ± 0.4
Protocol 3: RNA-Sequencing (RNA-Seq) for Global Gene Expression Analysis

RNA-seq provides an unbiased, transcriptome-wide view of the effects of this compound, allowing for the discovery of novel regulated genes and pathways.[14][15][16]

A. Experimental Workflow for RNA-Seq

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics A 1. Cell Treatment & RNA Extraction B 2. RNA Quality Control (RIN > 8) A->B C 3. Library Preparation (rRNA depletion, fragmentation, adapter ligation) B->C D 4. High-Throughput Sequencing C->D E 5. Raw Read Quality Control (FastQC) D->E F 6. Read Alignment to Reference Genome E->F G 7. Quantification (Read Counting) F->G H 8. Differential Expression Analysis G->H I 9. Pathway & Gene Ontology Analysis H->I

Figure 4. High-level workflow for an RNA-Seq experiment and data analysis.

B. Detailed Methodology

  • Sample Preparation and Sequencing:

    • Prepare at least three biological replicates for each treatment condition to ensure statistical power.[17]

    • Isolate total RNA as described previously. High-quality RNA is critical (RIN > 8).

    • Prepare sequencing libraries using a standard kit (e.g., Illumina TruSeq). This involves rRNA depletion or poly(A) selection, RNA fragmentation, cDNA synthesis, and adapter ligation.[14]

    • Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq).

  • Bioinformatics Analysis:

    • Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.[16]

    • Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between treatment groups (e.g., E2 vs. E2 + this compound).[15]

    • Functional Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify biological processes affected by this compound.

C. Data Presentation: RNA-Seq (Top Differentially Expressed Genes)

Gene Symbollog2(Fold Change) (E2+this compound vs E2)p-valueFDR
PGR-2.581.2e-503.4e-46
GREB1-2.314.5e-458.1e-41
TFF1 (pS2)-2.158.9e-421.1e-37
EGR3-1.987.2e-386.5e-34
AREG-1.851.4e-359.9e-32
............

References

Application Notes and Protocols for Assessing R4K1 Peptide Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies to assess the cell permeability of R4K1, a cell-penetrating stapled peptide designed to inhibit the estrogen receptor (ER)/coactivator interaction. The following protocols and data presentation guidelines are intended for researchers in oncology, pharmacology, and drug discovery.

Introduction

This compound is a synthetic stapled peptide engineered to disrupt the interaction between the estrogen receptor and its coactivators, a key signaling nexus in ER-positive breast cancers.[1] A critical attribute for the therapeutic efficacy of such peptides is their ability to traverse the cell membrane and engage with intracellular targets. Unlike many traditional peptide-based inhibitors, this compound was specifically designed for enhanced cell penetration.[1] Accurate assessment of its cell permeability is therefore a crucial step in its preclinical evaluation.

This document outlines two primary methods for evaluating the cell permeability of this compound: a direct visualization method using fluorescence microscopy and an indirect method to assess membrane integrity, ensuring that peptide uptake is not a result of cytotoxicity.

Key Experimental Approaches

A multi-faceted approach is recommended to robustly characterize the cell permeability of this compound. This includes direct visualization of cellular uptake and assessment of cell membrane integrity to rule out cytotoxic mechanisms of entry.

Parameter Experimental Method Purpose Typical Cell Line Quantitative Readout
Cellular Uptake & Localization Confocal Microscopy with FITC-labeled this compoundTo visualize and confirm the intracellular penetration and subcellular distribution of the peptide.MCF-7 (ER-positive breast cancer cell line)Fluorescence intensity within cellular compartments (e.g., cytoplasm, nucleus).
Membrane Integrity Lactate Dehydrogenase (LDH) AssayTo ensure that the observed cell permeability is not an artifact of peptide-induced membrane damage.MCF-7Percentage of LDH release relative to a positive control (cell lysis).

Protocol 1: Confocal Microscopy for this compound Cellular Uptake

This protocol details the direct visualization of FITC-labeled this compound uptake in a relevant cancer cell line, such as MCF-7.

Materials
  • FITC-labeled this compound peptide

  • MCF-7 breast cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hoechst dye (for nuclear staining)

  • Confocal microscope

  • Glass-bottom imaging dishes or chamber slides

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Peptide Treatment cluster_staining Staining & Imaging cluster_analysis Data Analysis seed_cells Seed MCF-7 cells on glass-bottom dishes culture Culture cells to ~70% confluency seed_cells->culture treat_peptide Treat cells with FITC-R4K1 (e.g., 15 µM) culture->treat_peptide incubate Incubate for various time points (4, 8, 24 hr) treat_peptide->incubate wash Wash cells with PBS incubate->wash stain_hoechst Stain nuclei with Hoechst dye wash->stain_hoechst wash2 Wash again with PBS stain_hoechst->wash2 image Acquire images using confocal microscopy wash2->image analyze Analyze images for FITC signal localization (cytoplasm vs. nucleus) image->analyze G cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_incubation Incubation & Sample Collection cluster_assay LDH Assay seed_cells Seed MCF-7 cells in a 96-well plate culture Culture until confluent seed_cells->culture treat_peptide Treat cells with varying concentrations of this compound (e.g., 5-50 µM) culture->treat_peptide incubate Incubate for various time points (1, 2, 4, 24 hr) treat_peptide->incubate controls Include vehicle control (untreated) and maximum LDH release control (lysis buffer) collect_supernatant Collect supernatant from each well incubate->collect_supernatant run_assay Perform LDH reaction according to kit instructions collect_supernatant->run_assay read_absorbance Measure absorbance at 490 nm run_assay->read_absorbance calculate Calculate % cytotoxicity read_absorbance->calculate G cluster_pathway Estrogen Receptor Signaling Pathway Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER ER_Coactivator_Complex ER/Coactivator Complex ER->ER_Coactivator_Complex Coactivators Coactivators Coactivators->ER_Coactivator_Complex Gene_Transcription Gene Transcription ER_Coactivator_Complex->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation This compound This compound Peptide This compound->ER_Coactivator_Complex Inhibits Formation

References

Application Notes and Protocols: Lactate Dehydrogenase (LDH) Release Assay for R4K1 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lactate (B86563) Dehydrogenase (LDH) release assay is a widely utilized, reliable, and straightforward colorimetric method for quantifying cellular cytotoxicity.[1][2] This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3][4] The amount of LDH released is directly proportional to the number of lysed or damaged cells.[2][5] This application note provides a detailed protocol for assessing the cytotoxicity of R4K1, a cell-permeable stapled peptide, using the LDH release assay.

This compound is an inhibitor of the Estrogen Receptor α (ERα) and functions by disrupting the interaction between ERα and its coactivators.[6] This peptide has been shown to inhibit the proliferation of ER-positive breast cancer cells, such as MCF-7, particularly in the presence of estradiol (B170435).[6] The LDH assay serves as an effective tool to quantify the cytotoxic effects of this compound on target cells.

Principle of the LDH Release Assay

The LDH assay is based on a coupled enzymatic reaction.[7] Released LDH from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[2][7] The newly formed NADH is then used by a diaphorase enzyme to reduce a tetrazolium salt (INT) into a red formazan (B1609692) product.[2][7] The intensity of the red color is proportional to the amount of LDH released and can be quantified by measuring the absorbance at approximately 490 nm.[1][2]

Data Presentation

Table 1: Dose-Response of this compound Cytotoxicity in MCF-7 Cells

This compound Concentration (µM)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)Insert DataCalculate
1Insert DataCalculate
5Insert DataCalculate
10Insert DataCalculate
25Insert DataCalculate
50Insert DataCalculate
Positive Control (e.g., 1% Triton X-100)Insert Data100%

Table 2: Time-Course of this compound-induced Cytotoxicity in MCF-7 Cells at a Fixed Concentration (e.g., 25 µM)

Incubation Time (hours)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
0Insert DataCalculate
6Insert DataCalculate
12Insert DataCalculate
24Insert DataCalculate
48Insert DataCalculate

Experimental Protocols

Materials
  • Target cells (e.g., MCF-7, an ER-positive breast cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • This compound peptide

  • Vehicle for this compound (e.g., DMSO)

  • LDH Cytotoxicity Assay Kit (containing LDH Reaction Mixture, Stop Solution, and Lysis Buffer)

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength of ~680 nm

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24 hours cell_seeding->incubation_24h add_this compound Add this compound at various concentrations incubation_24h->add_this compound incubation_treatment Incubate for desired time period add_this compound->incubation_treatment transfer_supernatant Transfer supernatant to a new plate incubation_treatment->transfer_supernatant add_reaction_mix Add LDH Reaction Mixture transfer_supernatant->add_reaction_mix incubation_rt Incubate at room temperature add_reaction_mix->incubation_rt add_stop_solution Add Stop Solution incubation_rt->add_stop_solution measure_absorbance Measure absorbance at 490 nm add_stop_solution->measure_absorbance calculate_cytotoxicity Calculate % Cytotoxicity measure_absorbance->calculate_cytotoxicity

Caption: Workflow for assessing this compound cytotoxicity using the LDH release assay.

Detailed Protocol

1. Cell Seeding:

  • Culture MCF-7 cells in complete medium until they reach approximately 80% confluency.

  • Trypsinize and resuspend the cells in fresh complete medium.

  • Seed the cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.[4]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. This compound Treatment:

  • Prepare serial dilutions of this compound in serum-free medium.

  • Carefully remove the complete medium from the wells and replace it with 100 µL of the this compound dilutions.

  • Set up the following controls in triplicate:

    • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as used for the highest this compound concentration. This serves as the spontaneous LDH release control.

    • Maximum LDH Release Control: Cells treated with 10 µL of 10X Lysis Buffer provided in the LDH assay kit. This establishes the maximum releasable LDH.

    • Medium Background Control: Wells containing only serum-free medium to measure the background LDH activity in the medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for the desired treatment duration (e.g., 24 or 48 hours).

3. LDH Assay Procedure:

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes (optional, but recommended to pellet any detached cells).

  • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.

  • Prepare the LDH Reaction Mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.

  • Gently tap the plate to ensure thorough mixing.

  • Measure the absorbance at 490 nm using a microplate reader. It is also recommended to measure the absorbance at a reference wavelength of 680 nm to correct for background absorbance.

Data Analysis
  • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well to correct for background.

  • Subtract the average absorbance of the Medium Background Control from all other absorbance values.

  • Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Experimental Value: Absorbance of cells treated with this compound.

    • Spontaneous Release: Absorbance of the Vehicle Control.

    • Maximum Release: Absorbance of the Maximum LDH Release Control.

Signaling Pathway

This compound Mechanism of Action and Estrogen Receptor Signaling

This compound inhibits the transcriptional activity of ERα by preventing the recruitment of coactivators to the receptor.[6] In ER-positive breast cancer cells, estradiol (E2) binds to ERα, leading to its dimerization and translocation to the nucleus. The E2-ERα complex then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription of genes involved in cell proliferation and survival.[8] By blocking the interaction with coactivators, this compound effectively inhibits this signaling cascade.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa_inactive ERα (inactive) E2->ERa_inactive Binds ERa_active E2-ERα Complex ERa_inactive->ERa_active Activation & Dimerization ERa_dimer E2-ERα Dimer ERa_active->ERa_dimer Translocation ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds Coactivators Coactivators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->Coactivators Blocks Recruitment

Caption: this compound inhibits ERα signaling by blocking coactivator recruitment.

References

Application Notes and Protocols for Utilizing R4K1 in Co-Immunoprecipitation Assays for the Estrogen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Estrogen Receptor (ER) is a crucial transcription factor in both normal physiological processes and the progression of diseases such as breast cancer. Its activity is modulated by the binding of estrogen, which initiates a conformational change, leading to the recruitment of coactivator proteins. This ER-coactivator complex is essential for the transcription of target genes that drive cellular proliferation.

R4K1 is a cell-permeable, stapled peptide designed to specifically inhibit the interaction between ERα and its coactivators.[1][2] With a high binding affinity for ERα, this compound serves as a potent tool to investigate the dynamics of ER-coactivator interactions and their downstream effects.[1] These application notes provide a detailed protocol for employing this compound in co-immunoprecipitation (Co-IP) assays to probe and disrupt the formation of the ER-coactivator complex.

Data Presentation

The efficacy of this compound in disrupting the ERα-coactivator interaction has been quantified, providing a basis for its application in cell-based assays. The following table summarizes the inhibitory concentration of this compound.

CompoundTarget InteractionAssay TypeIC50 Value
This compoundERα / SRC2TR-FRET5.1 nM[1]

Signaling Pathway: ERα and Coactivator Recruitment

Upon binding to its ligand, estradiol (B170435) (E2), the Estrogen Receptor α (ERα) undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) on the DNA. This binding facilitates the recruitment of a complex of coactivator proteins, including the p160 family (SRC-1, SRC-2, SRC-3) and histone acetyltransferases like p300/CBP. This multiprotein complex then initiates the transcription of target genes responsible for cell proliferation and other estrogen-mediated effects. This compound acts by binding to the coactivator binding groove on ERα, thereby preventing the recruitment of coactivators and inhibiting downstream signaling.

ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER_alpha_inactive ERα (inactive) E2->ER_alpha_inactive Binds ER_alpha_active ERα Dimer (active) ER_alpha_inactive->ER_alpha_active Conformational Change & Dimerization ER_alpha_active_nuc ERα Dimer ER_alpha_active->ER_alpha_active_nuc Translocation ERE Estrogen Response Element (ERE) ER_alpha_active_nuc->ERE Binds Coactivators Coactivators (SRC-1, p300) ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates This compound This compound This compound->ER_alpha_active_nuc Inhibits Interaction

ERα signaling and this compound inhibition.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess this compound-Mediated Disruption of ERα-Coactivator Interaction

This protocol is designed to test the hypothesis that this compound can disrupt the interaction between ERα and its coactivators (e.g., SRC-1, SRC-2, SRC-3, or p300) in a cellular context.

1. Cell Culture and Treatment:

  • Culture ER-positive breast cancer cells (e.g., MCF-7 or T47D) in phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum for at least 48 hours to deplete endogenous steroids.

  • Seed cells to achieve 80-90% confluency on the day of the experiment.

  • Treat cells with either vehicle (DMSO), 10 nM Estradiol (E2), or 10 nM E2 co-treated with a titration of this compound (e.g., 1 µM, 5 µM, 15 µM) for a specified time (e.g., 1-4 hours). A no-E2 control with this compound alone should also be included.

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a pre-chilled tube.

  • Determine protein concentration using a Bradford or BCA assay.

3. Pre-clearing the Lysate:

  • To reduce non-specific binding, incubate the cell lysate (e.g., 1-2 mg of total protein) with Protein A/G magnetic beads or agarose (B213101) beads for 1 hour at 4°C on a rotator.

  • Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared supernatant to a new tube.

4. Immunoprecipitation:

  • To the pre-cleared lysate, add a primary antibody specific for the "bait" protein (e.g., anti-ERα antibody). As a negative control, use a non-specific IgG of the same isotype.

  • Incubate overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.

5. Washing:

  • Pellet the beads and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold Co-IP lysis buffer. With each wash, resuspend the beads and then pellet them. This step is critical to remove non-specifically bound proteins.

6. Elution and Western Blot Analysis:

  • Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Probe the membrane with primary antibodies against the "prey" protein (e.g., anti-SRC-1, anti-p300) and the "bait" protein (anti-ERα) to confirm successful immunoprecipitation.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: In the E2-treated samples, a band corresponding to the coactivator should be detected in the ERα immunoprecipitate. In the samples co-treated with this compound, the intensity of this band should decrease in a dose-dependent manner, demonstrating the inhibitory effect of this compound on the ERα-coactivator interaction.

Experimental Workflow

The following diagram illustrates the key steps in the co-immunoprecipitation protocol to assess the effect of this compound.

CoIP_Workflow Start Start: ER+ Cells Treatment Cell Treatment (Vehicle, E2, E2+this compound) Start->Treatment Lysis Cell Lysis (Non-denaturing buffer) Treatment->Lysis Preclear Pre-clear Lysate (Protein A/G beads) Lysis->Preclear IP Immunoprecipitation (Anti-ERα antibody) Preclear->IP Capture Capture Immune Complex (Protein A/G beads) IP->Capture Wash Wash Beads (Remove non-specific proteins) Capture->Wash Elute Elution (Laemmli buffer) Wash->Elute Analysis SDS-PAGE & Western Blot (Probe for ERα and Coactivator) Elute->Analysis End End: Analyze Results Analysis->End

Co-IP workflow for this compound application.

References

Application Note: RNA-Seq Sample Preparation for Profiling Transcriptomic Responses to R4K1 Kinase Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of diverse cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in key kinases, is a hallmark of many human cancers.[1] R4K1 (a hypothetical kinase inspired by the MAP4K family) is a serine/threonine kinase that has been identified as an upstream regulator of the Ras/MAPK cascade.[2][3][4] The development of small molecule inhibitors targeting this compound represents a promising therapeutic strategy.

This application note provides a detailed protocol for the preparation of high-quality RNA samples from cells treated with a novel this compound inhibitor for subsequent analysis by RNA sequencing (RNA-Seq). RNA-Seq enables a comprehensive, unbiased profiling of the transcriptome, offering critical insights into the inhibitor's mechanism of action, identifying downstream targets, and discovering potential biomarkers of drug response. Adherence to this protocol will ensure the generation of robust and reproducible transcriptomic data.

Hypothetical this compound Signaling Pathway

The diagram below illustrates the putative position of this compound in the MAPK signaling cascade. This compound is activated by upstream signals and, in turn, phosphorylates and activates downstream components, leading to the activation of transcription factors that regulate gene expression. The this compound inhibitor is designed to block this phosphorylation step, thereby attenuating the signaling cascade.

R4K1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor This compound This compound Receptor->this compound Activation Ras Ras This compound->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Phosphorylation Inhibitor This compound Inhibitor Inhibitor->this compound Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation

Caption: Hypothetical this compound signaling pathway within the MAPK cascade.

Experimental Protocols

Cell Culture and this compound Inhibitor Treatment

This protocol is optimized for adherent cancer cell lines known to have an active MAPK pathway (e.g., A375 melanoma, HCT116 colon cancer).

Materials:

  • Selected cancer cell line

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. A typical density is 0.5 x 10^6 cells per well. Incubate at 37°C and 5% CO2 overnight to allow for attachment.

  • Treatment Preparation: Prepare working solutions of the this compound inhibitor and vehicle control (DMSO) in complete growth medium. A dose-response experiment is recommended to determine the optimal concentration. For this protocol, we will use a final concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.1% in all wells to avoid solvent-induced artifacts.

  • Cell Treatment: Aspirate the old medium from the cells. Add 2 mL of the medium containing the this compound inhibitor or vehicle control to the appropriate wells. A minimum of three biological replicates for each condition (treated and vehicle control) is highly recommended.

  • Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24 hours). The incubation time should be optimized based on the inhibitor's mechanism and the desired biological endpoint.

  • Cell Harvest: After incubation, aspirate the medium and wash the cells once with 2 mL of ice-cold PBS. Proceed immediately to RNA extraction.

Total RNA Extraction

High-quality, intact RNA is crucial for successful RNA-Seq.[5] This protocol utilizes a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) and includes an on-column DNase digestion step to eliminate genomic DNA contamination.[6][7]

Materials:

  • RNA purification kit with spin columns

  • Lysis buffer (e.g., Buffer RLT) containing β-mercaptoethanol

  • RNase-Free DNase I set

  • 70% Ethanol (B145695) (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge

Protocol:

  • Cell Lysis: Add 350 µL of lysis buffer directly to each well of the 6-well plate. Use a cell scraper to ensure all cells are lysed and collected. Pipette the lysate up and down several times to homogenize.

  • Homogenization: Transfer the lysate to a microcentrifuge tube. Pass the lysate at least 5 times through a 20-gauge needle fitted to an RNase-free syringe to shear genomic DNA.

  • Ethanol Addition: Add one volume (350 µL) of 70% ethanol to the homogenized lysate and mix well by pipetting. Do not centrifuge.

  • Column Binding: Transfer the sample (up to 700 µL) to an RNA spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

  • DNase Treatment: Add 350 µL of wash buffer (e.g., Buffer RW1) to the column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through. Add 80 µL of the DNase I incubation mix directly onto the column membrane and incubate at room temperature for 15 minutes.

  • Column Washing: After DNase incubation, add 350 µL of wash buffer (e.g., Buffer RW1) to the column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through. Add 500 µL of another wash buffer (e.g., Buffer RPE) and centrifuge for 15 seconds. Discard the flow-through. Add another 500 µL of the same wash buffer and centrifuge for 2 minutes to dry the membrane.

  • RNA Elution: Place the spin column in a new 1.5 mL collection tube. Add 30-50 µL of nuclease-free water directly to the center of the membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.

  • Storage: Store the purified RNA at -80°C.[7]

RNA Quality Control

Assessing the quantity and quality of the extracted RNA is a critical checkpoint before proceeding to library preparation.[8][9]

Protocol:

  • Quantification and Purity: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration and assess purity. High-quality RNA should have an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.

  • Integrity Assessment: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent 2100 Bioanalyzer). The RNA Integrity Number (RIN) is a key metric, with a score ≥ 8 being recommended for standard RNA-Seq library preparation.[5][9]

RNA-Seq Library Preparation and Sequencing

This protocol outlines the general steps for preparing stranded mRNA libraries for Illumina sequencing.

Protocol:

  • mRNA Enrichment: Start with 1 µg of total RNA (RIN > 8). Isolate mRNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.

  • Fragmentation and Priming: Fragment the enriched mRNA under elevated temperature.[10] Prime the fragmented RNA with random hexamers.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.[10]

  • Second-Strand cDNA Synthesis: Synthesize the second strand, incorporating dUTP to achieve strand specificity.[11]

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters with unique indices to the cDNA fragments.

  • Library Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.

  • Library QC and Sequencing: Assess the final library quality, concentration, and fragment size distribution using a Bioanalyzer. Pool the indexed libraries and sequence on an Illumina platform (e.g., NovaSeq 6000) to a recommended depth of 20-30 million paired-end reads per sample.[11]

Data Presentation: Quality Control Metrics

The following tables present example QC data for a set of hypothetical samples.

Table 1: RNA Quality Control Summary

Sample IDTreatmentReplicateConcentration (ng/µL)A260/A280A260/A230RIN
S1Vehicle1152.42.052.119.8
S2Vehicle2161.82.062.159.7
S3Vehicle3148.92.042.099.9
S4This compound Inh1135.72.072.149.6
S5This compound Inh2142.12.052.189.8
S6This compound Inh3139.52.062.169.7

Table 2: Sequencing Library Quality Control Summary

Sample IDLibrary Concentration (nM)Average Fragment Size (bp)
S125.4350
S228.1355
S324.9348
S422.6352
S523.8349
S623.1351

Experimental and Data Analysis Workflows

The diagrams below provide a visual overview of the entire process, from sample preparation to data analysis.

Experimental_Workflow A Cell Culture & Seeding B This compound Inhibitor Treatment A->B C Cell Harvest B->C D RNA Extraction C->D E RNA Quality Control (NanoDrop, Bioanalyzer) D->E F mRNA Library Preparation E->F G Library Quality Control (Bioanalyzer) F->G H Sequencing (Illumina) G->H

Caption: Overview of the RNA-Seq experimental workflow.

Data_Analysis_Workflow A Raw Sequencing Data (FASTQ files) B Quality Control (e.g., FastQC) A->B C Read Alignment (to Reference Genome) B->C D Gene Expression Quantification C->D E Differential Gene Expression Analysis D->E F Downstream Analysis (Pathway, GO) E->F G Data Visualization (Heatmaps, Volcano Plots) E->G

Caption: Standard bioinformatics workflow for RNA-Seq data analysis.[12][13][14][15]

Conclusion

This application note provides a comprehensive and robust protocol for preparing high-quality RNA from this compound inhibitor-treated cells for RNA-Seq analysis. Following these detailed steps for cell culture, treatment, RNA extraction, and quality control will help ensure the generation of reliable and reproducible transcriptomic data. The resulting data will be invaluable for elucidating the molecular mechanisms of the this compound inhibitor, accelerating drug development, and advancing our understanding of MAPK pathway-driven diseases.

References

Application Notes and Protocols: Techniques for Evaluating R4K1 Effects on ER Downstream Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The estrogen receptor (ER) is a ligand-activated transcription factor critical in the development and progression of a majority of breast cancers.[1][2] Upon activation by estrogen, the ER modulates the transcription of a wide array of downstream target genes responsible for cell proliferation, differentiation, and survival.[1][3] Consequently, therapies targeting the ER signaling pathway are a cornerstone of treatment for ER-positive breast cancer.[2]

R4K1 is an investigational small molecule designed to modulate ER activity. A thorough evaluation of its effects on ER downstream targets is essential to characterize its mechanism of action and therapeutic potential. These application notes provide a comprehensive suite of protocols for researchers to assess the biological impact of this compound on ER-positive cancer cells, from initial cell viability assessment to detailed mechanistic studies of gene and protein expression.

Part 1: Estrogen Receptor Signaling and Experimental Strategy

Overview of Estrogen Receptor (ER) Signaling

The classical mechanism of ER action involves estrogen binding to nuclear receptors, which then dimerize and bind to specific DNA sequences known as estrogen response elements (EREs) in the promoters of target genes.[4] However, ERs can also regulate gene expression indirectly through protein-protein interactions with other transcription factors like AP-1 and Sp1.[4][5][6] Additionally, a portion of ERs located at the cell membrane can initiate rapid, non-genomic signaling cascades, such as the MAPK and PI3K/Akt pathways, which can, in turn, influence nuclear transcription.[3][7] This complex network of signaling pathways underscores the importance of a multi-faceted approach to evaluating a potential ER modulator like this compound.

Diagram: Estrogen Receptor (ER) Signaling Pathways

ER_Signaling cluster_genomic Genomic Signaling (Nucleus) cluster_nongenomic Non-Genomic Signaling (Cytoplasm/Membrane) E2_N Estrogen (E2) ER_N ERα/β E2_N->ER_N Binds & Activates ERE Estrogen Response Element (ERE) ER_N->ERE Dimerizes & Binds DNA TargetGene Target Gene (e.g., TFF1, GREB1) ERE->TargetGene Regulates Transcription Transcription (mRNA) TargetGene->Transcription R4K1_N This compound R4K1_N->ER_N Modulates E2_M Estrogen (E2) ER_M Membrane ER E2_M->ER_M Activates GFR Growth Factor Receptor (GFR) ER_M->GFR Interacts Kinase Kinase Cascade (e.g., MAPK, PI3K/Akt) GFR->Kinase Activates TF Transcription Factors (e.g., AP-1) Kinase->TF Phosphorylates TF->TargetGene R4K1_M This compound R4K1_M->ER_M Modulates

Caption: Overview of Genomic and Non-Genomic Estrogen Receptor (ER) signaling pathways.

Experimental Workflow

A tiered approach is recommended to efficiently evaluate the effects of this compound. The workflow begins with broad phenotypic assays and progresses to more specific and mechanistic studies.

Diagram: Experimental Workflow for this compound Evaluation

Workflow cluster_tier1 Tier 1: Phenotypic & Activity Screening cluster_tier2 Tier 2: Target Gene Expression Analysis cluster_tier3 Tier 3: Mechanistic Validation arrow arrow A1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) A2 ERα Luciferase Reporter Assay B1 RT-qPCR for ER Target Genes (TFF1, GREB1, PGR) A2->B1 Confirm ER-dependent activity B2 Western Blot for ERα & Downstream Proteins C1 Chromatin Immunoprecipitation (ChIP)-qPCR B2->C1 Investigate mechanism of regulation

Caption: A tiered experimental workflow for evaluating the effects of this compound.

Part 2: Experimental Protocols

Protocol: Cell Viability Assay

Principle: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][9] Tetrazolium salts (e.g., MTT, MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product, which can be quantified spectrophotometrically.[8][10]

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound compound stock solution

  • Positive control (e.g., 17β-Estradiol) and negative control (e.g., Tamoxifen)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

  • DMSO or appropriate solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Replace the medium with fresh medium containing the various concentrations of this compound, controls, or vehicle (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol: ERα Luciferase Reporter Assay

Principle: This assay quantifies the transcriptional activity of ERα.[11] Cells are transfected with a plasmid containing a luciferase reporter gene under the control of multiple EREs. ERα activation by a ligand (like this compound) drives the expression of luciferase, and the resulting luminescence is measured.[11][12]

Materials:

  • ER-positive cell line (e.g., MCF-7) or a host cell line for transfection (e.g., HEK293)

  • ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Luciferase assay substrate (e.g., Luciferin)

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the ERE-luciferase reporter plasmid and the control plasmid. If using a non-ER-expressing cell line, co-transfect with an ERα expression plasmid.

  • Seeding: Plate the transfected cells into a 96-well plate.

  • Treatment: After 24 hours, treat the cells with serial dilutions of this compound and controls.

  • Incubation: Incubate for 18-24 hours.

  • Cell Lysis: Lyse the cells using the buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the firefly luminescence, followed by the Renilla luminescence, using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Protocol: Reverse Transcription-Quantitative PCR (RT-qPCR)

Principle: RT-qPCR is used to measure the mRNA expression levels of specific ER downstream target genes.[13] Total RNA is first reverse-transcribed into complementary DNA (cDNA), which is then used as a template for qPCR with gene-specific primers.[14] The amplification of DNA is monitored in real-time using a fluorescent dye like SYBR Green.[15]

Materials:

  • Treated cells from a 6-well plate experiment

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., TFF1, GREB1, PGR) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Treat with desired concentrations of this compound for 24 hours.[14]

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol. Assess RNA purity and concentration.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and SYBR Green master mix.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol, including a melt curve analysis to verify product specificity.[14]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[14]

Protocol: Western Blotting

Principle: Western blotting is used to detect and quantify the protein levels of ERα and its downstream targets. Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.[16]

Materials:

  • Treated cells from a 6-well or 10 cm plate experiment

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-pS2, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Lyse treated cells in ice-cold RIPA buffer.[17][18]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-Actin).

Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR

Principle: ChIP is a powerful technique used to investigate the interaction between proteins and DNA in vivo.[19][20] It determines whether this compound affects the binding of ERα to the promoter regions of its target genes.[21][22] Cells are treated, and protein-DNA complexes are cross-linked. The chromatin is sheared, and an antibody specific to ERα is used to immunoprecipitate the receptor and its bound DNA. The associated DNA is then purified and quantified by qPCR.[23]

Materials:

  • Treated cells from 15 cm plates

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis and wash buffers

  • Sonicator or micrococcal nuclease

  • ChIP-grade anti-ERα antibody and control IgG

  • Protein A/G magnetic beads

  • Elution buffer and Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for ERE regions of target genes (e.g., TFF1 promoter)

Procedure:

  • Cross-linking: Treat cells with this compound. Add formaldehyde directly to the culture medium to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-ERα antibody (or control IgG) overnight. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating with Proteinase K.

  • DNA Purification: Purify the co-precipitated DNA.

  • qPCR Analysis: Use the purified DNA as a template for qPCR with primers flanking the known ERE in the promoter of a target gene (e.g., TFF1).

  • Data Analysis: Quantify the amount of precipitated DNA relative to the total input chromatin.

Part 3: Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Cell Viability and ER Transcriptional Activity

Compound Cell Viability IC₅₀ (µM) ERα Reporter Assay EC₅₀/IC₅₀ (µM) Mode of Action
This compound Value Value Agonist/Antagonist
17β-Estradiol >10 Value Agonist

| Tamoxifen | Value | Value | Antagonist |

Table 2: Relative mRNA Expression of ER Target Genes (RT-qPCR) (Data presented as fold change relative to vehicle control, normalized to housekeeping gene)

Treatment Concentration TFF1 (pS2) GREB1 PGR
Vehicle - 1.0 1.0 1.0
17β-Estradiol 10 nM Value Value Value
This compound 100 nM Value Value Value
This compound 1 µM Value Value Value

| Tamoxifen | 1 µM | Value | Value | Value |

Table 3: Relative Protein Expression (Western Blot Densitometry) (Data presented as fold change relative to vehicle control, normalized to loading control)

Treatment Concentration ERα pS2 (TFF1 protein)
Vehicle - 1.0 1.0
17β-Estradiol 10 nM Value Value

| This compound | 1 µM | Value | Value |

Table 4: ERα Recruitment to the TFF1 Promoter (ChIP-qPCR) (Data presented as % Input)

Treatment Concentration ERα Binding (% Input) IgG Control (% Input)
Vehicle - Value Value
17β-Estradiol 10 nM Value Value
This compound 1 µM Value Value

| This compound + E2 | 1 µM + 10 nM | Value | Value |

References

Troubleshooting & Optimization

improving R4K1 peptide stability in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the R4K1 peptide in cell culture experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome common challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and why is its stability important?

A1: this compound is a cell-penetrating stapled peptide designed to inhibit the interaction between the estrogen receptor (ER) and its coactivators.[1][2][3] Its stability in cell culture is crucial because degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes.[4] Maintaining the structural integrity of this compound ensures its ability to reach its intracellular target and exert its inhibitory function on ER-mediated gene transcription and cell proliferation.[1][2]

Q2: What are the primary causes of this compound peptide degradation in cell culture?

A2: The primary cause of peptide degradation in cell culture is enzymatic activity from proteases and peptidases.[4][5] These enzymes are naturally present in cell culture media, especially when supplemented with serum, and can also be released by cells.[5] Additionally, chemical degradation pathways such as hydrolysis and oxidation can contribute to the instability of peptides over time. The specific amino acid sequence of a peptide is a key determinant of its susceptibility to these degradation pathways.[6]

Q3: How does the "stapled" nature of this compound contribute to its stability?

A3: The hydrocarbon staple in this compound introduces a covalent linkage between amino acid side chains, which constrains the peptide into an alpha-helical conformation.[1][7] This rigid structure enhances resistance to proteolytic degradation by making the peptide backbone less accessible to proteases.[7][8] Stapled peptides are generally more stable than their linear counterparts.[1][7]

Q4: What is the expected half-life of this compound in standard cell culture conditions?

A4: While the stapled nature of this compound improves its stability, its exact half-life in cell culture can vary depending on several factors, including the cell type, serum concentration, and specific culture conditions. As a general guideline for stapled peptides, a significant improvement in stability over linear counterparts is expected. For precise quantification in your specific experimental setup, it is recommended to perform a stability assay as detailed in the protocols section.

Q5: Can I use standard protease inhibitor cocktails to improve this compound stability?

A5: Yes, using broad-spectrum protease inhibitor cocktails is a highly recommended and effective strategy to prevent enzymatic degradation of this compound in cell culture.[9][10] These cocktails contain a mixture of inhibitors that target different classes of proteases, such as serine, cysteine, and metalloproteases, which are commonly found in cell culture environments.[10][11]

Troubleshooting Guides

Issue 1: Loss of this compound Peptide Activity Over Time
Possible Cause Recommended Solution
Proteolytic Degradation 1. Supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail.[9] 2. Reduce the concentration of serum in your culture medium, or switch to a serum-free medium if your cell line permits. 3. Minimize the incubation time of the peptide with the cells to the shortest duration required to observe the desired biological effect.
Chemical Instability 1. Ensure the peptide is dissolved in a suitable, high-purity solvent (e.g., sterile water, DMSO) and stored at the recommended temperature (typically -20°C or -80°C). 2. Avoid repeated freeze-thaw cycles of the peptide stock solution. Aliquot the stock solution into single-use volumes. 3. Check the pH of your final culture medium after adding the peptide solution to ensure it is within the optimal range for both the cells and the peptide.[4]
Adsorption to Surfaces 1. Use low-protein-binding microplates and pipette tips to minimize the loss of peptide due to adsorption. 2. Consider the addition of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to the culture medium to reduce non-specific binding, if compatible with your experimental design.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Recommended Solution
Variable Peptide Concentration 1. Prepare fresh dilutions of the this compound peptide from a stock solution for each experiment to avoid degradation in diluted working solutions. 2. Quantify the peptide concentration of your stock solution using a reliable method such as a BCA or Bradford assay, or by UV spectroscopy.
Inconsistent Cell Culture Conditions 1. Standardize all cell culture parameters, including cell passage number, seeding density, media composition, and serum lot. 2. Ensure consistent incubation times and conditions (temperature, CO2 levels).
Peptide Aggregation 1. Visually inspect the peptide solution for any precipitates. If observed, gently vortex or sonicate the solution to aid in solubilization. 2. Peptides with hydrophobic residues can be prone to aggregation.[4] Dissolving in a small amount of an organic solvent like DMSO before diluting in aqueous buffer can help.[8]

Quantitative Data Summary

The following table summarizes general strategies to improve peptide stability and their expected impact. The actual improvement for this compound will depend on specific experimental conditions.

Stability Enhancement Strategy Typical Improvement in Half-Life Key Considerations
Protease Inhibitor Cocktail 2 to 10-foldCan affect cell health at high concentrations. Choose a cocktail with low cytotoxicity.
Serum-Free Medium Variable, depends on cell lineMay require adaptation of the cell line and optimization of culture conditions.
D-Amino Acid Substitution Significant increaseRequires synthesis of a modified peptide and may alter biological activity.[12][13]
N-terminal Acetylation & C-terminal Amidation Moderate increaseProtects against exopeptidases. Requires synthesis of a modified peptide.[12]
PEGylation Substantial increaseIncreases hydrodynamic size, which can affect cell permeability and target binding.[13]

Experimental Protocols

Protocol 1: Assessing this compound Peptide Stability in Cell Culture

Objective: To determine the half-life of this compound in a specific cell culture medium.

Materials:

  • This compound peptide

  • Cell culture medium (with and without serum)

  • Protease inhibitor cocktail

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Spike the this compound peptide into your cell culture medium (e.g., with 10% FBS and without FBS) to a final concentration of 10 µM. Prepare a parallel set of samples containing a protease inhibitor cocktail.

    • Incubate the samples at 37°C in a cell culture incubator.

  • Time-Point Collection:

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot from each sample.

    • Immediately stop the degradation process by adding a quenching solution (e.g., 10% trichloroacetic acid) and placing the samples on ice.

  • Analysis:

    • Analyze the samples by reverse-phase HPLC to separate the intact this compound peptide from its degradation products.

    • Use mass spectrometry to confirm the identity of the intact peptide peak.

    • Quantify the peak area of the intact this compound peptide at each time point.

  • Data Interpretation:

    • Plot the percentage of intact this compound peptide remaining against time.

    • Calculate the half-life (t½) of the peptide under each condition using a one-phase decay model.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_collection Time-Point Collection cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock spike_media Spike into Media (+/- Serum, +/- Protease Inhibitors) prep_stock->spike_media incubate Incubate at 37°C spike_media->incubate collect Collect Aliquots at 0, 1, 2, 4, 8, 12, 24, 48h incubate->collect quench Quench Degradation collect->quench hplc RP-HPLC Separation quench->hplc ms Mass Spectrometry Confirmation hplc->ms quantify Quantify Peak Area ms->quantify plot Plot % Intact Peptide vs. Time quantify->plot calculate Calculate Half-Life (t½) plot->calculate

Caption: Workflow for assessing this compound peptide stability.

signaling_pathway Mechanism of this compound Action and Degradation cluster_cell Cell cluster_extracellular cluster_intracellular R4K1_ext This compound Peptide Degraded_this compound Degraded Fragments R4K1_ext->Degraded_this compound R4K1_int Intact this compound R4K1_ext->R4K1_int Cell Penetration Protease Proteases Protease->R4K1_ext Degradation ER Estrogen Receptor (ER) R4K1_int->ER Binding ER_Coactivator ER-Coactivator Complex R4K1_int->ER_Coactivator Inhibition ER->ER_Coactivator Coactivator Coactivator Coactivator->ER_Coactivator Gene_Transcription Gene Transcription ER_Coactivator->Gene_Transcription Activation

Caption: this compound mechanism and susceptibility to degradation.

troubleshooting_logic Troubleshooting Logic for this compound Instability cluster_solutions Solutions start Inconsistent or Reduced this compound Activity check_stability Assess Peptide Stability (HPLC Assay) start->check_stability is_degraded Is Peptide Degraded? check_stability->is_degraded add_protease_inhibitors Add Protease Inhibitors is_degraded->add_protease_inhibitors Yes check_other Investigate Other Factors (Cell Health, Assay Conditions) is_degraded->check_other No use_serum_free Use Serum-Free Media add_protease_inhibitors->use_serum_free optimize_handling Optimize Handling & Storage (Aliquoting) use_serum_free->optimize_handling

Caption: Logic for troubleshooting this compound instability.

References

R4K1 Technical Support Center: Troubleshooting Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving potential insolubility issues with the stapled peptide, R4K1. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial reconstitution of lyophilized this compound?

For initial reconstitution, it is recommended to use an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] Hydrophobic peptides, like many stapled peptides, often dissolve more readily in organic solvents.[1][2] After initial dissolution in a small amount of 100% DMSO to create a concentrated stock solution, you can slowly add this stock solution to your aqueous buffer of choice while vortexing to reach the desired final concentration.[3]

Q2: My this compound peptide precipitated out of solution after dilution into an aqueous buffer. What should I do?

Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic peptides. This indicates that the peptide's solubility limit in the final buffer has been exceeded.[3] It is advisable to start again with a small amount of the lyophilized peptide and test a range of final concentrations to determine the solubility limit. If precipitation occurs, you may need to re-evaluate your dilution strategy or the composition of your aqueous buffer.

Q3: Can I use sonication to help dissolve my this compound peptide?

Yes, sonication can be a useful technique to aid in the dissolution of peptide aggregates.[1][3][4] It is recommended to use short bursts of sonication in a water bath on ice to avoid excessive heating, which could potentially degrade the peptide.[2][3]

Q4: Is it necessary to centrifuge the this compound solution before use?

Yes, it is always recommended to centrifuge your peptide solution before use.[1][4] This will help to pellet any undissolved peptide aggregates, ensuring that you are working with a clear solution of known concentration.

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting common insolubility issues with this compound.

Issue 1: Lyophilized this compound powder is not dissolving in the initial solvent.

If you are encountering difficulty dissolving the lyophilized this compound powder, consider the following steps:

  • Solvent Choice: While DMSO is generally recommended, other organic solvents like Dimethylformamide (DMF) or acetonitrile (B52724) can also be used.[2] Note that for peptides containing Cysteine or Methionine, DMSO should be avoided as it can cause oxidation.[5]

  • Vortexing and Sonication: Ensure you are vortexing the solution sufficiently. If it still does not dissolve, proceed with gentle sonication as described in the FAQs.[2][3]

  • Temperature: Gently warming the solution may help, but extreme heat should be avoided to prevent peptide degradation.[4]

Issue 2: this compound precipitates during storage.

If you observe precipitation in your this compound stock solution over time, it may be due to aggregation. To address this:

  • Storage Conditions: Store peptide stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

  • Re-dissolving: If precipitation is observed upon thawing, you may try to re-dissolve the peptide by gentle vortexing and sonication.

Data Presentation: Solvent Selection for Peptides

The following table summarizes common solvents and their suitability for different types of peptides. As this compound is a stapled peptide and likely hydrophobic, the information for hydrophobic peptides is most relevant.

Peptide TypePrimary Solvent RecommendationSecondary Solvent / AdditiveComments
Hydrophobic DMSO, DMF, Acetonitrile[1][2]Dilute into aqueous bufferStart with a high concentration in organic solvent.
Acidic Basic Buffer (e.g., PBS pH > 7)[5]10% Ammonium Bicarbonate[1]Dissolves best at a pH above its isoelectric point.[4]
Basic Acidic Buffer (e.g., PBS pH < 7)[5]10% Acetic Acid or 0.1% TFA[2][4]Dissolves best at a pH below its isoelectric point.[4]

Experimental Protocols

Protocol 1: Initial Reconstitution of this compound
  • Allow the vial of lyophilized this compound to warm to room temperature before opening.[2]

  • Centrifuge the vial briefly to ensure all the powder is at the bottom.[2]

  • Add a minimal volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).[3]

  • Vortex the vial for at least 30 seconds to dissolve the peptide.[3]

  • If the peptide is not fully dissolved, sonicate in a water bath for 10-15 second intervals, cooling on ice in between.[2][3]

  • Visually inspect the solution to ensure it is clear and free of particulates.

Protocol 2: Dilution of this compound Stock into Aqueous Buffer
  • While gently vortexing your target aqueous buffer (e.g., PBS), slowly add the DMSO-peptide stock solution dropwise to the buffer to reach the desired final concentration.[3]

  • Visually inspect the solution for any signs of precipitation (cloudiness).

  • If the solution remains clear, it is ready for use.

  • If precipitation occurs, you have exceeded the peptide's solubility limit in the final buffer. You will need to prepare a new solution at a lower final concentration.

Visualizations

R4K1_Solubility_Troubleshooting_Workflow start Start: Lyophilized this compound reconstitute Reconstitute in 100% DMSO start->reconstitute dissolved Completely Dissolved? reconstitute->dissolved sonicate Gentle Sonication on Ice dissolved->sonicate No stock_solution Clear Stock Solution dissolved->stock_solution Yes dissolved2 Completely Dissolved? sonicate->dissolved2 dissolved2->stock_solution Yes fail Consult Technical Support / Re-evaluate Solvent dissolved2->fail No dilute Dilute into Aqueous Buffer stock_solution->dilute precipitate Precipitation Occurs? dilute->precipitate final_solution Clear Final Solution precipitate->final_solution No reassess Lower Final Concentration / Modify Buffer precipitate->reassess Yes

Caption: Workflow for this compound solubilization and troubleshooting.

Peptide_Solubility_Factors solubility Peptide Solubility amino_acid Amino Acid Composition (Hydrophobicity) solubility->amino_acid length Peptide Length solubility->length ph pH of Solution solubility->ph charge Overall Charge solubility->charge

Caption: Key factors influencing peptide solubility.

References

Technical Support Center: Optimizing R4K1 Concentration for ER Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of R4K1, a cell-permeable stapled peptide inhibitor of the Estrogen Receptor (ER)/coactivator interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable stapled peptide designed to inhibit the interaction between the Estrogen Receptor (ER) and its coactivators.[1][2] Unlike selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs), this compound directly blocks the recruitment of coactivators to the ER, thereby inhibiting the downstream transcriptional activation of ER-regulated genes.[1] This mechanism has been shown to repress the proliferation of ER-positive breast cancer cells.[1][2]

Q2: What is a recommended starting concentration for this compound in cell-based assays?

Based on published data, a concentration of 15 μM has been used effectively in cell-based assays with MCF-7 cells to inhibit the transcription of ER-regulated genes and reverse estradiol-stimulated proliferation.[1] For initial experiments, a dose-response curve ranging from low nanomolar (nM) to mid-micromolar (µM) is recommended to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for a novel inhibitor would be from 1 nM to 100 µM.[3]

Q3: How stable is this compound in cell culture conditions?

Stapled peptides are generally designed to have improved stability against proteolytic degradation compared to their linear counterparts.[4] However, the specific stability of this compound in your cell culture medium and conditions should be empirically determined. Factors such as media composition and incubation time can influence peptide stability.[5][6][7]

Q4: Is this compound cell-permeable?

Yes, this compound was specifically designed to be a cell-penetrating stapled peptide.[1][2] Confocal microscopy studies have shown its uptake by MCF-7 breast cancer cells.[1]

Q5: What are the known off-target effects of this compound?

Current research suggests that this compound is highly selective for ER-mediated signaling. RNA-sequencing analysis has shown that almost all of its effects on global gene transcription are associated with the estrogen receptor.[1][2] Further supporting its selectivity, this compound did not affect NFκB target genes.[1] However, for any new experimental system, it is advisable to perform selectivity profiling against other relevant nuclear receptors or kinases.[8][9][10][11][12][13][14]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no inhibition of ER activity Suboptimal this compound concentration: The concentration may be too low to effectively inhibit the ER/coactivator interaction in your specific cell line.Perform a dose-response experiment to determine the IC50 of this compound in your cell line. Start with a broad range of concentrations (e.g., 1 nM to 50 µM).
Poor cell permeability: Although designed to be cell-permeable, uptake can vary between cell lines.Verify cellular uptake of this compound using a fluorescently labeled version of the peptide and confocal microscopy. If permeability is an issue, consider optimizing incubation time or using a transfection reagent (though this is not typically required for cell-penetrating peptides).
This compound instability: The peptide may be degrading in the cell culture medium over the course of the experiment.Assess the stability of this compound in your specific media over time using techniques like HPLC or mass spectrometry. If degradation is observed, consider shorter incubation times or replenishing the media with fresh this compound.
High cell toxicity or off-target effects This compound concentration is too high: Excessive concentrations can lead to non-specific effects and cytotoxicity.Determine the toxicity profile of this compound in your cell line using a cell viability assay (e.g., MTT or LDH release assay). Use concentrations well below the cytotoxic threshold for your experiments. A concentration of 15 μM was shown to not cause membrane damage in MCF-7 cells.[1]
Contamination of cell culture: Mycoplasma or other contaminants can affect cell health and experimental results.Regularly test your cell lines for mycoplasma contamination. Ensure aseptic techniques are followed during all cell culture procedures.
Inconsistent results between experiments Variability in cell culture conditions: Passage number, cell density, and media composition can all impact experimental outcomes.Use cells with a consistent and low passage number. Seed cells at a consistent density for all experiments. Use the same batch of media and supplements whenever possible.
Inaccurate this compound concentration: Errors in stock solution preparation or dilution can lead to variability.Carefully prepare and validate the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment from a validated stock.

Quantitative Data Summary

Parameter Value Assay Reference
IC50 5.1 nMTime-Resolved Förster Resonance Energy Transfer (TR-FRET)[1]
Effective Cellular Concentration 15 µMCell-based assays (RT-qPCR, Proliferation) in MCF-7 cells[1]
Cytotoxicity (LDH release) No significant release at 5, 10, and 15 µM after 24 hours in MCF-7 cellsLactate Dehydrogenase (LDH) Assay[1]

Experimental Protocols

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay for ER/Coactivator Interaction

This assay quantitatively measures the ability of this compound to disrupt the interaction between the ER ligand-binding domain (LBD) and a coactivator peptide.

Materials:

  • Terbium-labeled streptavidin

  • Biotinylated ERα LBD

  • Fluorescein-labeled coactivator peptide (e.g., from SRC2/3)

  • This compound peptide

  • Assay buffer (e.g., 10 mM HEPES, pH 7.4)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a solution of biotinylated ERα LBD and terbium-labeled streptavidin in assay buffer and incubate to allow for binding.

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the ERα LBD/streptavidin-terbium complex.

  • Add the this compound dilutions to the respective wells.

  • Add the fluorescein-labeled coactivator peptide to all wells.

  • Incubate the plate at room temperature, protected from light, for the optimized duration (e.g., 1-4 hours).

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (fluorescein).

  • Calculate the ratio of the acceptor (fluorescein) to donor (terbium) emission.

  • Plot the emission ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of ER-positive breast cancer cells.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., EMEM supplemented with 10% FBS)

  • Phenol (B47542) red-free medium supplemented with charcoal-stripped FBS

  • This compound

  • 17β-Estradiol (E2)

  • Cell proliferation reagent (e.g., MTT, WST-1, or a luminescence-based assay)

  • 96-well cell culture plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Wash the cells with PBS and switch to phenol red-free medium with charcoal-stripped FBS for 24-48 hours to induce hormone deprivation.

  • Prepare different concentrations of this compound in the hormone-deprived medium.

  • Treat the cells with the this compound concentrations in the presence or absence of 10 nM E2. Include appropriate vehicle controls.

  • Incubate the cells for the desired period (e.g., 72 hours).

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control and plot cell viability against this compound concentration.

Reverse Transcription-Quantitative PCR (RT-qPCR) for ER Target Genes

This protocol measures the effect of this compound on the mRNA expression of known ER target genes (e.g., GREB1, pS2/TFF1).

Materials:

  • MCF-7 cells

  • This compound

  • 17β-Estradiol (E2)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for ER target genes and a housekeeping gene (e.g., ACTB, GAPDH)

Procedure:

  • Culture and treat MCF-7 cells with this compound and/or E2 as described in the proliferation assay protocol. A typical treatment duration is 24 hours.

  • After treatment, lyse the cells and extract total RNA using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, specific primers for target and housekeeping genes, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Visualizations

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER_mem Membrane ER E2->ER_mem Binds ER Estrogen Receptor (ER) E2->ER Binds PI3K_AKT PI3K/AKT Pathway ER_mem->PI3K_AKT Activates MAPK MAPK Pathway ER_mem->MAPK Activates ER_dimer ER Dimer ER->ER_dimer Dimerization Coactivator Coactivator Coactivator->ER_dimer Binds This compound This compound This compound->ER_dimer Inhibits Binding PI3K_AKT->ER Phosphorylates (Ligand-Independent Activation) MAPK->ER Phosphorylates (Ligand-Independent Activation) ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Nucleus_translocation Nuclear Translocation ER_dimer->Nucleus_translocation ER_dimer_active Active Complex ER_dimer_active->ERE Binds

Caption: Estrogen Receptor (ER) Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Culture ER+ Cells (e.g., MCF-7) Hormone_Deprivation 2. Hormone Deprivation (Charcoal-stripped serum) Cell_Culture->Hormone_Deprivation Treatment 4. Treat Cells with this compound +/- Estradiol Hormone_Deprivation->Treatment R4K1_Prep 3. Prepare this compound Dilutions R4K1_Prep->Treatment Incubation 5. Incubate for a Defined Period Treatment->Incubation Proliferation A. Cell Proliferation Assay (e.g., MTT) Incubation->Proliferation Gene_Expression B. Gene Expression Analysis (RT-qPCR) Incubation->Gene_Expression Protein_Interaction C. Target Engagement (TR-FRET) Incubation->Protein_Interaction Dose_Response 6. Generate Dose-Response Curves Proliferation->Dose_Response Gene_Expression->Dose_Response Protein_Interaction->Dose_Response IC50 7. Determine IC50/EC50 Dose_Response->IC50 Optimal_Conc 8. Select Optimal Concentration IC50->Optimal_Conc

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Synthesis of R4K1 Stapled Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the R4K1 stapled peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the this compound stapled peptide and what is its mechanism of action?

A1: this compound is a cell-permeable, hydrocarbon-stapled peptide designed as an inhibitor of the estrogen receptor/coactivator (ER/coactivator) interaction.[1][2][3] By mimicking an α-helical portion of a coactivator protein, this compound binds to the estrogen receptor α (ERα), preventing the recruitment of coactivators necessary for the transcription of estrogen-responsive genes.[3][4] This disruption of ERα signaling leads to the inhibition of proliferation in ER-positive breast cancer cells.[3] The hydrocarbon staple enhances the peptide's helicity, protease resistance, and cell permeability.[5][6]

Q2: What are the most common challenges in synthesizing this compound?

A2: The synthesis of this compound, like other stapled peptides, presents several challenges:

  • Solid-Phase Peptide Synthesis (SPPS): Incomplete coupling reactions, especially involving the bulky, non-natural amino acids required for the staple, can lead to deletion sequences.[5][7] Side reactions such as aspartimide formation or diketopiperazine formation can also occur.[8][9]

  • Ring-Closing Metathesis (RCM): The efficiency of the ruthenium-catalyzed RCM reaction can be affected by factors such as catalyst choice, solvent purity, and the proximity of the olefinic side chains.[10][11] Contamination with the solvent N,N-dimethylformamide (DMF) can poison the catalyst.[4]

  • Purification: The hydrophobic nature of the hydrocarbon staple can lead to aggregation and poor solubility, making purification by High-Performance Liquid Chromatography (HPLC) challenging.[12]

  • Characterization: Ensuring the correct conformation and purity of the final product requires multiple analytical techniques.

Troubleshooting Guides

Solid-Phase Peptide Synthesis (SPPS) Issues
Problem Possible Cause Recommended Solution
Low yield of full-length peptide Incomplete deprotection of the Fmoc group.Extend the piperidine (B6355638) treatment time or use a stronger base solution (e.g., 20-25% piperidine in DMF with 0.1M HOBt). Monitor deprotection using a UV-Vis spectrophotometer to detect the release of the fluorenyl group.
Incomplete coupling of amino acids, especially the non-natural stapling residues or bulky amino acids (e.g., Arginine).[5][7]Increase the coupling time (from 2 hours to overnight).[13] Perform a double or even triple coupling with fresh reagents.[5] Use a more potent coupling agent like HATU or HCTU.[14] Consider using a microwave peptide synthesizer to improve coupling efficiency.
Aggregation of the growing peptide chain on the resin.[15]Synthesize the peptide on a low-substitution resin or a resin designed to minimize aggregation (e.g., PEG-based resins). Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or add chaotropic salts like LiCl.
Presence of unexpected side products Aspartimide formation at Asp-Xxx sequences.[8]Use protecting groups for the aspartic acid side chain that are less prone to this side reaction (e.g., Ompe, Odmab). Add HOBt to the piperidine deprotection solution.[16]
Diketopiperazine formation at the dipeptide stage, leading to cleavage from the resin.[9]This is more common with Proline or Glycine at the C-terminus. If applicable to the this compound sequence, consider using a pre-loaded resin with the first two amino acids already coupled.
Ring-Closing Metathesis (RCM) Troubleshooting
Problem Possible Cause Recommended Solution
Low conversion to the stapled product Inefficient catalyst activity.Use a fresh, high-quality Grubbs' or Hoveyda-Grubbs' second-generation catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
Catalyst poisoning by residual DMF from the SPPS steps.[4]Thoroughly wash the resin with a solvent compatible with RCM, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), before adding the catalyst solution.[17]
Poor proximity of the olefinic side chains on the resin-bound peptide.[12]The peptide must adopt a conformation that brings the reactive groups together. If conversion is consistently low, re-evaluation of the staple position may be necessary, although for this compound this is established. Ensure the resin is properly swelled in the RCM solvent.
Insufficient reaction time or temperature.Increase the reaction time (from 2-4 hours up to 24 hours).[17] Gentle heating (e.g., 40-50 °C) can improve reaction rates, but should be monitored to avoid side reactions.[17]
Formation of dimeric or oligomeric side products High concentration of the peptide on the resin.Use a lower substitution resin to increase the distance between peptide chains, favoring intramolecular over intermolecular reactions.
Purification and Solubility Issues
Problem Possible Cause Recommended Solution
Poor solubility of the crude peptide The hydrophobic hydrocarbon staple and overall peptide sequence can lead to aggregation.[12]Dissolve the lyophilized crude peptide in a small amount of a strong organic solvent like DMSO or hexafluoroisopropanol (HFIP) first, then dilute slowly with the HPLC mobile phase A (water with 0.1% TFA).[12] For very hydrophobic peptides, using 10-20% trifluoroethanol in the buffer can improve solubility.[18]
Difficulty in separating the desired product from impurities by HPLC Co-elution of closely related impurities (e.g., deletion sequences, diastereomers).Optimize the HPLC gradient. A shallower gradient (e.g., 0.5% change in acetonitrile (B52724) per minute) can improve resolution.[19] Try a different stationary phase (e.g., a C4 or phenyl column instead of C18) which may offer different selectivity.
The desired peptide peak is broad.This can be due to aggregation or on-column conformational changes. Adding organic modifiers like isopropanol (B130326) to the mobile phase or increasing the column temperature (e.g., to 40-60 °C) can sometimes improve peak shape.
No precipitate forms after cleavage and addition of cold ether The peptide may be soluble in ether, or the cleavage was unsuccessful.Concentrate the TFA solution under a stream of nitrogen before adding cold ether.[20] To confirm cleavage, take a small aliquot of the resin, cleave it, and analyze the supernatant by mass spectrometry.

Experimental Protocols

Key Experimental Methodologies

Here are detailed protocols for the key stages of this compound synthesis.

1. Solid-Phase Peptide Synthesis (SPPS) of the Linear this compound Precursor

This protocol is based on a standard Fmoc/tBu strategy.

  • Resin: Rink Amide MBHA resin (0.3-0.5 mmol/g substitution).

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) after deprotection and coupling steps.

  • Coupling:

    • For standard amino acids: Use 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HCTU, and 8 equivalents of N,N-diisopropylethylamine (DIEA) in DMF. Couple for 1-2 hours.

    • For non-natural olefinic amino acids: Use 2-3 equivalents of the amino acid and a stronger coupling agent like HATU (1.95 equivalents) with HOAt (2 equivalents) and DIEA (4 equivalents). Extend the coupling time to 4 hours or overnight.[13]

  • Monitoring: Use the Kaiser test to confirm the completion of each coupling step. A yellow/colorless result indicates a complete reaction, while a blue/purple result indicates a free primary amine and an incomplete reaction.

  • Capping: After coupling, cap any unreacted amines with a solution of 10% acetic anhydride (B1165640) and 1% DIEA in DMF for 10 minutes to prevent the formation of deletion sequences.

2. On-Resin Ring-Closing Metathesis (RCM)

  • Resin Preparation: After synthesizing the linear peptide, wash the resin extensively with DCM to remove all traces of DMF.

  • Catalyst Solution: Prepare a 5-10 mM solution of Grubbs' second-generation catalyst in degassed 1,2-dichloroethane (DCE).

  • Reaction: Add the catalyst solution to the resin and shake the mixture under an inert atmosphere (argon or nitrogen) at room temperature for 2 hours. Drain the solution and repeat with a fresh batch of catalyst solution for another 2 hours.[17]

  • Monitoring: A small number of beads can be removed, and the peptide cleaved to check the reaction progress by LC-MS. The stapled peptide will have a lower mass (due to the loss of ethylene) and typically a shorter retention time on reverse-phase HPLC than the linear precursor.

  • Washing: After the reaction, wash the resin with DCE (3x), DCM (3x), and DMF (3x).

3. Cleavage and Deprotection

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Procedure: Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

4. Purification and Characterization

  • Purification: Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A typical gradient is 10-70% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 40 minutes.

  • Characterization:

    • Mass Spectrometry: Confirm the identity of the purified peptide by ESI-MS or MALDI-TOF to ensure the molecular weight matches the theoretical mass.

    • Purity Analysis: Assess the purity of the final product by analytical RP-HPLC. The final product should be >95% pure.

    • Circular Dichroism (CD) Spectroscopy: To confirm the α-helical conformation, dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) and record the CD spectrum. A characteristic helical spectrum will show minima at approximately 208 nm and 222 nm.

Visualizations

Logical Workflow for this compound Synthesis

R4K1_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_RCM On-Resin Cyclization cluster_Cleavage Cleavage & Purification Resin Start with Rink Amide Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (HCTU/HATU) Deprotection->Coupling Wash Wash (DMF/DCM) Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat Incomplete sequence DCM_Wash Wash with DCM Wash->DCM_Wash Linear Peptide Complete Repeat->Deprotection Metathesis Ring-Closing Metathesis (Grubbs' Catalyst in DCE) DCM_Wash->Metathesis RCM_Wash Wash Metathesis->RCM_Wash Cleave Cleavage from Resin (TFA Cocktail) RCM_Wash->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify HPLC Purification Precipitate->Purify Characterize Characterization (MS, HPLC, CD) Purify->Characterize Final_Product Pure this compound Peptide Characterize->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

This compound Mechanism of Action - Signaling Pathway

Estrogen_Signaling cluster_cell Cancer Cell cluster_nucleus Nucleus ER Estrogen Receptor (ERα) ERE Estrogen Response Element (DNA) ER->ERE Binds Coactivator Coactivator Proteins Coactivator->ER Recruited to Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to Estrogen Estrogen Estrogen->ER Activates This compound This compound Stapled Peptide This compound->ER Binds to Block->ER Blocked by this compound

Caption: this compound inhibits estrogen-mediated gene transcription.

References

Technical Support Center: Minimizing R4K1-Associated Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand potential toxicity associated with the R4K1 peptide in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a cell-permeable stapled peptide designed to act as a potent inhibitor of the interaction between the estrogen receptor (ER) and its coactivators.[1] Its primary mechanism involves binding to the estrogen receptor, thereby blocking the recruitment of coactivators necessary for the transcription of ER-regulated genes.[1] This targeted action is intended to inhibit ER signaling, which can be particularly relevant in studying hormone-dependent processes and diseases.

Q2: Is this compound expected to be broadly cytotoxic to all primary cell types?

A2: No, this compound is not expected to be broadly cytotoxic. Its effects are primarily dependent on the presence and activity of the estrogen receptor in the cells. In ER-negative primary cells, this compound should ideally have minimal impact on viability. For ER-positive cells, the observed effects are more likely related to the biological consequences of ER inhibition, such as cell cycle arrest or apoptosis in hormone-dependent cells, rather than non-specific toxicity.[1] However, as with any experimental compound, off-target effects or toxicity at high concentrations cannot be entirely ruled out.

Q3: What are the potential causes of unexpected cell death in my primary cell cultures treated with this compound?

A3: Unexpected cell death when using this compound can stem from several factors:

  • On-target effects in ER-positive cells: If your primary cells are ER-positive and depend on estrogen signaling for survival and proliferation, inhibition by this compound could lead to apoptosis.[2]

  • High concentrations of this compound: Exceeding the optimal concentration can lead to off-target effects and general cytotoxicity.

  • Solvent toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to primary cells, especially at concentrations above 0.1-0.5%.[3]

  • Suboptimal cell culture conditions: Primary cells are sensitive to their environment. Factors like improper media, serum variability, or cell stress can exacerbate the effects of any treatment.[4][5][6]

Troubleshooting Guide

Issue 1: High Levels of Cell Death Observed After this compound Treatment

If you are observing significant cell death after treating your primary cells with this compound, consider the following troubleshooting steps.

Experimental Workflow for Troubleshooting Cell Death

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Causes & Next Steps A High Cell Death with this compound B Step 1: Verify ER Expression (qPCR, Western Blot, or ICC) A->B C Step 2: Perform Dose-Response (Determine CC50) B->C If ER Positive F On-Target Effect (ER-dependent apoptosis) B->F ER Positive D Step 3: Run Solvent Control (Assess DMSO Toxicity) C->D G Off-Target Toxicity (High Concentration) C->G Toxicity at high conc. E Step 4: Assess Apoptosis (Caspase-3/7 Assay) D->E H Solvent Effect D->H Control shows toxicity I Apoptosis Confirmed E->I Caspase activity high

Caption: Workflow for diagnosing the cause of this compound-induced cell death.

Troubleshooting Steps & Solutions

Potential Cause How to Investigate Solution
On-Target Cytotoxicity (in ER+ cells) 1. Confirm ER expression in your primary cells via qPCR, Western Blot, or Immunocytochemistry. 2. Perform a Caspase-3/7 assay to determine if cell death is due to apoptosis.[7][8][9][10]This may be the expected biological outcome. Consider if this aligns with your experimental goals.
Concentration of this compound is Too High Perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50).Use a concentration well below the CC50 for your functional assays. A good starting point for a dose-response curve is a range from 1 nM to 10 µM.[11][12]
Solvent (e.g., DMSO) Toxicity Run a solvent-only control group at the same final concentration used for your this compound treatment.Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically <0.1% for DMSO).[3]
Suboptimal Cell Culture Health Visually inspect cells for signs of stress before treatment. Review your cell culture protocols for consistency.[4][6][13]Optimize cell culture conditions, including media, supplements, and seeding density, before repeating the experiment.[5][14]
Issue 2: No Observable Effect of this compound on Primary Cells

If this compound is not producing the expected biological effect, consider the following.

Troubleshooting Steps & Solutions

Potential Cause How to Investigate Solution
Low or No ER Expression Confirm the presence and levels of ERα and/or ERβ in your primary cells.If cells are ER-negative, this compound is not expected to have an effect. Consider using a different primary cell type that expresses the target.
This compound Concentration is Too Low Perform a dose-response experiment to determine the optimal effective concentration.Increase the concentration of this compound in a stepwise manner.
Incorrect Experimental Endpoint Review the literature to ensure you are measuring a relevant downstream effect of ER inhibition for your cell type.Consider alternative endpoints such as changes in gene expression of known ER target genes (e.g., PR, PS2) via qPCR.[1]
Degraded this compound Peptide Check the storage conditions and age of your this compound stock.Prepare a fresh stock solution of this compound and repeat the experiment.

Experimental Protocols

Protocol 1: Determining the Half-Maximal Cytotoxic Concentration (CC50)

This protocol outlines how to determine the concentration of this compound that causes 50% cell death in your primary cell culture using a luminescent cell viability assay.

Materials:

  • Primary cells of interest

  • Appropriate culture medium

  • 96-well clear-bottom black plates

  • This compound stock solution

  • Solvent (e.g., DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit[15] or similar ATP-based assay.[16][17]

  • Luminometer

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium. A common range to test is from 0.01 µM to 100 µM. Also, prepare a solvent control with the highest concentration of solvent used.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the solvent control. Include an "untreated" control with fresh medium only.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the untreated control (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.

Protocol 2: Assessing Apoptosis using a Caspase-3/7 Assay

This protocol uses a luminescent assay to measure the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[7][8]

Materials:

  • Primary cells treated with this compound (from a previous experiment or set up in parallel)

  • Caspase-Glo® 3/7 Assay kit[8]

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Set up Experiment: Seed cells and treat with this compound at various concentrations (including a concentration around the determined CC50) and controls as described in Protocol 1.

  • Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.

  • Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium volume.

    • Mix gently on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well with a luminometer.

  • Data Analysis: An increase in luminescence compared to the untreated control indicates an induction of caspase-3/7 activity and apoptosis.

Signaling Pathways

Intended this compound Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Coactivator Coactivators Transcription Gene Transcription (e.g., PR, PS2) ER->Transcription Coactivator->Transcription This compound This compound This compound->ER Inhibits Interaction Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: this compound inhibits the interaction between the Estrogen Receptor and its coactivators.

Potential Off-Target or Stress-Induced Apoptosis Pathway

G cluster_0 Stimulus cluster_1 Signaling Cascade cluster_2 Mitochondrial Apoptosis Stimulus High this compound Conc. or Off-Target Effect Stress Cellular Stress (e.g., ER Stress, ROS) Stimulus->Stress MAPK MAPK Pathway (JNK, p38) Stress->MAPK Bcl2 Bcl-2 Family (Bax/Bak activation) MAPK->Bcl2 Mito Mitochondrial Permeability Bcl2->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A potential pathway for this compound-induced apoptosis via cellular stress.[18][19][20]

References

Technical Support Center: Confirming RIPK1 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Receptor-Interacting Protein Kinase 1 (RIPK1) target engagement. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm RIPK1 target engagement in a cellular context?

A1: Several robust methods can be employed to confirm that a compound is binding to RIPK1 within a cell. The choice of method often depends on the specific research question, available equipment, and the nature of the inhibitor. The most common approaches include:

  • Cellular Thermal Shift Assay (CETSA®): This biophysical assay directly measures the thermal stabilization of RIPK1 upon ligand binding.[1][2][3][4][5][6]

  • Kinase Activity Assays: These biochemical assays measure the enzymatic activity of RIPK1, typically by quantifying the amount of ADP produced.[7][8][9][10] A reduction in ADP production in the presence of an inhibitor indicates target engagement.

  • Western Blotting for Downstream Signaling: This method indirectly assesses target engagement by measuring the modulation of downstream signaling events known to be regulated by RIPK1 kinase activity, such as the phosphorylation of RIPK1 itself or other pathway components.[11][12]

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged RIPK1 protein by a test compound.[13]

  • Proximity Ligation Assay (PLA): This technique can visualize the proximity of RIPK1 to its interaction partners. An inhibitor that disrupts these interactions would lead to a decrease in the PLA signal, indicating target engagement.[14][15][16][17][18]

  • Specialized Immunoassays (e.g., TEAR1): The Target Engagement Assessment for RIPK1 (TEAR1) assay is a competition-based immunoassay that measures the direct binding of inhibitors to RIPK1.[19]

Q2: My CETSA® results show no thermal shift for RIPK1 with my compound. What could be the issue?

A2: A lack of a thermal shift in a CETSA® experiment can be due to several factors:

  • Compound Not Engaging the Target: The most straightforward explanation is that your compound is not binding to RIPK1 in the cellular environment at the concentrations tested.

  • Insufficient Compound Concentration or Incubation Time: Ensure that the compound concentrations used are appropriate and that the incubation time is sufficient for cellular uptake and target binding.

  • Suboptimal Heating Conditions: The chosen temperature for the heat shock might be too high or too low. It's crucial to perform a melt curve to determine the optimal temperature that differentiates between the bound and unbound states of RIPK1.[2][4]

  • Cell Lysis and Sample Preparation Issues: Inefficient cell lysis or inappropriate handling of the soluble fraction can lead to a loss of RIPK1 protein and variability in your results. Ensure your lysis buffer is effective and that you are consistently collecting the supernatant after centrifugation.[20]

  • Antibody Performance: The antibody used for detecting RIPK1 in the downstream western blot or ELISA may be of poor quality or not specific enough.

Q3: I am seeing high background in my in-cell kinase assay. How can I reduce it?

A3: High background in kinase assays can obscure the signal from RIPK1 activity. Here are some troubleshooting steps:

  • Optimize ATP Concentration: The concentration of ATP should be close to the Km value for RIPK1 to ensure a good signal-to-background ratio.

  • Check for Contaminating Kinase Activity: Your cell lysate may contain other kinases that can phosphorylate the substrate. Consider using a more specific substrate for RIPK1 or immunopurifying RIPK1 before the assay.

  • Review Reagent Quality: Ensure that your ATP, substrate, and buffers are fresh and free of contaminants.

  • Include Proper Controls: Always include "no enzyme" and "no substrate" controls to determine the source of the background signal.

Q4: How do I choose which downstream phosphorylation event to monitor for RIPK1 target engagement via Western Blot?

A4: A good downstream marker for RIPK1 kinase activity is the autophosphorylation of RIPK1 itself at Serine 166 (p-S166).[12] Inhibition of RIPK1 kinase activity by a compound should lead to a decrease in the p-S166 signal upon stimulation of a relevant pathway (e.g., TNFα-induced necroptosis).[12]

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA®) for RIPK1
Problem Possible Cause Suggested Solution
High variability between replicates Inconsistent heating across samples.Use a thermal cycler with a gradient function for precise temperature control. Ensure all tubes are properly seated in the block.
Inconsistent cell lysis or sample handling.Standardize lysis buffer volume, incubation time, and centrifugation speed. Carefully collect the supernatant without disturbing the pellet.
No RIPK1 signal in any lane Poor antibody quality or incorrect antibody dilution.Validate your RIPK1 antibody with a positive control (e.g., lysate from cells known to express RIPK1). Optimize antibody concentration.
Insufficient protein loading.Perform a protein concentration assay (e.g., BCA) on your lysates and normalize the loading amount for your western blot.
Weak thermal shift Suboptimal temperature for heat denaturation.Perform a full melt curve (testing a range of temperatures) to identify the optimal temperature that provides the largest window between the stabilized and unstabilized protein.[2]
The inhibitor has low affinity or poor cell permeability.Increase the concentration of the inhibitor or the incubation time.
RIPK1 Kinase Activity Assay
Problem Possible Cause Suggested Solution
Low signal-to-noise ratio Suboptimal enzyme concentration.Titrate the amount of RIPK1 (or cell lysate) to find a concentration that gives a linear reaction rate over time.
Inappropriate substrate.Ensure you are using a suitable substrate for RIPK1, such as Myelin Basic Protein (MBP).[9]
Inconsistent results Reagent degradation.Prepare fresh buffers and ATP solutions. Aliquot and store reagents at the recommended temperatures.
Pipetting errors.Use calibrated pipettes and be consistent with your technique. Consider using automated liquid handlers for high-throughput screening.

Experimental Protocols & Methodologies

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the general steps for performing a CETSA experiment to assess RIPK1 target engagement in cultured cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HT-29 or Jurkat) at an appropriate density and allow them to adhere or recover overnight.[2][20]

    • Treat cells with various concentrations of the RIPK1 inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[20]

  • Heating Step:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (for a melt curve) or at a single pre-determined temperature (for an isothermal dose-response) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[2] Include a non-heated control at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., NP-40 based).[20]

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction (containing denatured, aggregated protein) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[20]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble RIPK1 in each sample using a suitable method like Western blotting, AlphaLISA®, or MSD®.[1][3]

    • For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-RIPK1 antibody.[21][22]

    • Quantify the band intensities and plot them against the temperature (for a melt curve) or inhibitor concentration (for an isothermal dose-response curve). A positive result is indicated by a higher amount of soluble RIPK1 at elevated temperatures in the presence of the inhibitor.

Protocol 2: Western Blotting for Downstream RIPK1 Signaling

This protocol describes how to assess RIPK1 target engagement by monitoring its autophosphorylation.

  • Cell Culture, Treatment, and Stimulation:

    • Culture cells (e.g., HT-29) and treat with the RIPK1 inhibitor or vehicle for a specified duration.

    • Induce necroptosis to stimulate RIPK1 kinase activity. A common stimulation cocktail is TNF-α, a Smac mimetic (e.g., SM-164), and a pan-caspase inhibitor (e.g., z-VAD-FMK).[11]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

    • Determine the protein concentration of each lysate using a standard method like BCA.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., anti-pS166 RIPK1).[12]

    • Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total RIPK1 to normalize for protein loading.[21][22]

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

    • Quantify the band intensities. A successful target engagement will result in a dose-dependent decrease in the ratio of phosphorylated RIPK1 to total RIPK1.

Signaling Pathways and Experimental Workflows

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI recruits RIPK1 RIPK1 ComplexI->RIPK1 recruits RIPK1_ub Ub-RIPK1 RIPK1->RIPK1_ub K63/M1 Ubiquitination ComplexIIa Complex IIa (RIPK1, FADD, Casp8) RIPK1->ComplexIIa forms ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) RIPK1->ComplexIIb forms IKK IKK Complex RIPK1_ub->IKK activates NFkB NF-κB IKK->NFkB activates Gene_Expression Gene Expression (Survival, Inflammation) NFkB->Gene_Expression translocates to nucleus Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis

Caption: Simplified RIPK1 signaling pathway upon TNFα stimulation.

CETSA_Workflow A 1. Cell Treatment (Inhibitor vs. Vehicle) B 2. Cell Harvest & Aliquot A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Centrifugation (Separate Soluble/Insoluble) D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Protein Analysis (e.g., Western Blot for RIPK1) F->G H 8. Data Analysis (Plot Soluble RIPK1 vs. Temp) G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Quantitative Data Summary

The following table summarizes example EC50 values for various RIPK1 inhibitors obtained through different target engagement assays as reported in the literature.

Assay TypeCompoundCell Line/SystemReported EC50/IC50Reference
MSD CETSA® GSK'963Human Whole BloodNot specified, but dose-dependent engagement shown[20]
Alpha CETSA® Compound 22Human Whole BloodModestly affected by non-CETSA effects[20]
TEAR1 Assay GSK'253HT29 Cells0.5 nmol·L⁻¹[19]
NanoBRET™ Compound 22bLive Cells (hRIPK1)6.5 nM (Apparent Ki)[13]
NanoBRET™ PK68Live Cells (hRIPK1)3.0 nM (Apparent Ki)[13]

References

Technical Support Center: Refining R4K1 Delivery Methods for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of the R4K1 peptide. The information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vivo studies with this compound.

Problem Potential Cause Recommended Solution
Poor Bioavailability - Rapid clearance: Peptides can be quickly cleared from circulation. - Proteolytic degradation: Despite stapling, some degradation can occur. - Inefficient cellular uptake: Suboptimal charge or lipophilicity can hinder cell penetration.- Formulation: Consider using a sustained-release formulation, such as biodegradable polymer microparticles. - Route of Administration: Parenteral routes (intravenous, subcutaneous, or intramuscular) are generally preferred for peptides to avoid first-pass metabolism. - Dosing Schedule: A more frequent dosing schedule or continuous infusion may be necessary to maintain therapeutic concentrations.
Off-Target Effects or Toxicity - Non-specific binding: The positive charge from the arginine residues, while enhancing cell permeability, may lead to non-specific interactions. - Immune response: The peptide may elicit an immune response.- Dose Optimization: Perform a dose-response study to identify the minimum effective dose with the lowest toxicity. - Formulation with Nanoparticles: Encapsulating this compound in nanoparticles can improve its biodistribution and reduce off-target accumulation. - Monitor for Immune Markers: Assess inflammatory markers and consider co-administration of an immunosuppressant if necessary.
Inconsistent Efficacy - Peptide Instability: The peptide may be unstable in the chosen formulation or under certain storage conditions. - Variability in Animal Model: Differences in animal age, weight, or tumor burden can affect outcomes. - Incorrect Timing of Administration: The dosing schedule may not align with the target's expression or activity.- Confirm Peptide Integrity: Use analytical methods like HPLC to confirm the purity and concentration of the peptide before each experiment. - Standardize Animal Cohorts: Ensure uniformity in animal characteristics within and between experimental groups. - Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to understand the peptide's half-life and duration of action in your model system to optimize the dosing schedule.
Difficulty in Detecting the Peptide in vivo - Low concentration: The peptide may be present at levels below the detection limit of your assay. - Rapid metabolism: The peptide may be quickly broken down into smaller, undetectable fragments.- Radiolabeling or Fluorescent Tagging: Synthesize a version of this compound with a radiolabel (e.g., 111In) or a fluorescent tag to enable sensitive detection and biodistribution studies. - Mass Spectrometry: Use highly sensitive mass spectrometry-based methods for quantification in plasma and tissue samples.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for this compound in an in vivo mouse model?

While there is no established in vivo dose for this compound, a starting point can be extrapolated from other stapled peptides. A common starting range for stapled peptides in mouse models is 1-10 mg/kg. It is crucial to perform a dose-escalation study to determine the optimal dose for your specific model and experimental goals.

2. What is the best way to formulate this compound for in vivo administration?

For initial studies, this compound can be dissolved in a biocompatible solvent such as sterile saline or a solution containing a small amount of a solubilizing agent like DMSO, followed by dilution in saline or PBS. For longer-term studies, consider formulating this compound in a sustained-release vehicle to improve its pharmacokinetic profile.

3. How can I monitor the in vivo activity of this compound?

The in vivo activity of this compound can be assessed by:

  • Tumor Growth Inhibition: In cancer models, measure tumor volume over time in treated versus control groups.

  • Pharmacodynamic Biomarkers: Measure the expression of estrogen receptor (ER) target genes in tumor tissue.

  • Imaging: If a tagged version of this compound is used, its accumulation at the target site can be monitored using appropriate imaging techniques.

4. Is this compound expected to be immunogenic?

Peptides can be immunogenic. While the stapling may reduce this potential, it is advisable to monitor for signs of an immune response, especially in long-term studies.

5. How does the hydrocarbon staple in this compound improve its in vivo properties?

The all-hydrocarbon staple in peptides like this compound serves several key functions for in vivo applications:

  • Increases α-helicity: It stabilizes the peptide in its bioactive helical conformation.

  • Enhances Protease Resistance: The staple protects the peptide from degradation by proteases in the blood and tissues, thereby increasing its half-life.

  • Improves Cell Permeability: By constraining the peptide's shape, the staple can enhance its ability to cross cell membranes.

Experimental Protocols

Detailed Methodology for an In Vivo Efficacy Study of this compound in a Breast Cancer Xenograft Model

  • Cell Culture: Culture ER-positive breast cancer cells (e.g., MCF-7) under standard conditions.

  • Animal Model: Use female immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously inject cultured breast cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • This compound Formulation: Prepare the this compound peptide in a sterile, biocompatible vehicle.

  • Administration: Administer this compound to the treatment

dealing with batch-to-batch variability of R4K1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address potential batch-to-batch variability of R4K1, a cell-permeable stapled peptide inhibitor of the estrogen receptor/coactivator interaction.[1][2] This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Troubleshooting Guides

This section provides solutions to specific issues that may arise from batch-to-batch variability of this compound.

Issue 1: Decreased or No Inhibition of Estrogen Receptor (ER) Signaling

  • Question: My new batch of this compound shows significantly lower or no inhibition of ER-mediated gene transcription (e.g., TFF1 (pS2), PGR) compared to the previous batch. What should I do?

  • Answer: This issue can arise from variations in the peptide's purity, concentration, or activity. Follow these troubleshooting steps:

    • Verify Peptide Integrity and Purity:

      • Action: Analyze the new batch of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3]

      • Rationale: These techniques will confirm the peptide's identity, purity, and detect any degradation products or impurities that might interfere with its function.[3] Compare the results with the certificate of analysis (CoA) of a previously well-performing batch.

    • Confirm Peptide Concentration:

      • Action: Accurately determine the concentration of the this compound stock solution. Methods like amino acid analysis or a quantitative BCA protein assay can be used.[4]

      • Rationale: Inaccurate concentration determination can lead to using suboptimal amounts of the peptide in your assays, resulting in reduced efficacy.

    • Perform a Dose-Response Experiment:

      • Action: Conduct a dose-response experiment with the new batch of this compound to determine its IC50 value for the inhibition of ER-mediated transcription.

      • Rationale: This will quantitatively assess the functional activity of the new batch and allow for direct comparison with previous batches. A significant shift in the IC50 value indicates a difference in potency.

Issue 2: Increased Off-Target Effects or Cellular Toxicity

  • Question: I am observing unexpected cellular toxicity or off-target effects with a new batch of this compound that were not present with previous batches. What is the likely cause and how can I address it?

  • Answer: Unforeseen toxicity can be caused by impurities from the peptide synthesis process.

    • Assess Purity and Identify Impurities:

      • Action: Use HPLC and MS to analyze the purity of the this compound batch and identify any potential impurities.[3]

      • Rationale: Residual solvents, protecting groups, or by-products from the synthesis can be cytotoxic.

    • Endotoxin (B1171834) Testing:

      • Action: Perform a Limulus Amebocyte Lysate (LAL) assay to test for endotoxin contamination.

      • Rationale: Endotoxins, even at low levels, can induce inflammatory responses and cytotoxicity in cell-based assays.

    • Titrate the Peptide Concentration:

      • Action: If the purity is confirmed to be high, perform a toxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations to determine the non-toxic working concentration for the new batch.

      • Rationale: Even with high purity, minor conformational changes could potentially lead to increased toxicity. Establishing a safe concentration range is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of batch-to-batch variability for a synthetic peptide like this compound?

A1: Batch-to-batch variability in synthetic peptides can arise from several factors:

  • Raw Materials: Variations in the quality and purity of amino acids, coupling reagents, and solvents used in the synthesis.[5]

  • Synthesis and Purification Process: Incomplete reactions, side reactions, or inconsistencies in the purification process can lead to variations in purity and the presence of different impurities.[6][7]

  • Peptide Handling and Storage: Improper storage conditions (temperature, humidity) or repeated freeze-thaw cycles can lead to peptide degradation.[8]

  • Quantification: Inaccurate determination of peptide concentration can lead to inconsistent results.[4]

Q2: How can I minimize the impact of this compound batch-to-batch variability on my experiments?

A2: To mitigate the impact of variability, we recommend the following:

  • Batch Reservation and Testing: Whenever possible, purchase a larger quantity of a single batch. Before using a new batch, perform critical quality control experiments to qualify its performance in your specific assay.

  • Standardized Protocols: Use standardized and well-documented protocols for peptide handling, storage, and experimental procedures.

  • Internal Controls: Always include positive and negative controls in your experiments. For this compound, a known ER antagonist like 4-hydroxytamoxifen (B85900) (4OHT) can serve as a positive control for inhibition.[1]

  • Data Normalization: When comparing data from different experiments using different batches, consider normalizing the data to an internal standard or a reference batch.

Q3: What quality control (QC) data should I expect from the supplier for each batch of this compound?

A3: A comprehensive certificate of analysis (CoA) for each batch of this compound should include:

  • Identity Confirmation: Mass spectrometry data to confirm the correct molecular weight of the peptide.[3]

  • Purity Assessment: HPLC chromatogram indicating the purity of the peptide, typically expressed as a percentage.[3]

  • Concentration: The accurate concentration of the supplied peptide.

  • Appearance: A description of the physical state of the peptide (e.g., lyophilized powder).

Data Presentation

Table 1: Example Comparison of this compound Batches

ParameterBatch A (Reference)Batch BBatch C
Purity (HPLC) 98.5%95.2%99.1%
Molecular Weight (MS) ConfirmedConfirmedConfirmed
IC50 (ER Transcription) 25 nM75 nM22 nM
Cell Viability at 10 µM >95%70%>95%

This table illustrates how quantitative data can be used to compare different batches of this compound. Batch B shows lower purity and potency, and higher toxicity, while Batch C performs similarly to the reference Batch A.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC and Mass Spectrometry

  • Sample Preparation: Reconstitute the lyophilized this compound peptide in an appropriate solvent (e.g., sterile water or DMSO) to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Inject a small volume (e.g., 10 µL) of the this compound solution onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

    • Calculate the purity based on the area of the main peak relative to the total peak area.

  • Mass Spectrometry Analysis:

    • Introduce the this compound sample into the mass spectrometer (e.g., via direct infusion or coupled to the HPLC).

    • Acquire the mass spectrum in positive ion mode.

    • Compare the observed molecular weight with the theoretical molecular weight of this compound to confirm its identity.

Protocol 2: Functional Assessment of this compound by RT-qPCR

  • Cell Culture: Plate a suitable ER-positive breast cancer cell line (e.g., MCF-7) in appropriate media.[1]

  • Treatment:

    • Pre-treat the cells with a serial dilution of this compound from the new batch and a reference batch for a specified time (e.g., 24 hours).[1]

    • Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., 4OHT).[1]

    • Stimulate the cells with estradiol (B170435) (E2) to induce ER-mediated gene expression.[1]

  • RNA Extraction and cDNA Synthesis: After the treatment period, lyse the cells, extract total RNA, and synthesize cDNA.

  • RT-qPCR:

    • Perform real-time quantitative PCR using primers for a known ER target gene (e.g., TFF1 or PGR) and a housekeeping gene for normalization.

    • Analyze the data to determine the relative expression of the target gene in response to different concentrations of this compound.

    • Calculate the IC50 value for each batch.

Visualizations

R4K1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Coactivators Coactivators (e.g., SRCs) ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Coactivators->ERE Recruitment This compound This compound This compound->ER Binds to ER This compound->Coactivators Blocks Interaction Transcription Gene Transcription ERE->Transcription Activation Inhibition Transcription Inhibited ERE->Inhibition

Caption: this compound Signaling Pathway

Troubleshooting_Workflow Start Inconsistent Results with New this compound Batch Check_Purity Check Purity & Identity (HPLC, MS) Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Concentration Verify Concentration Concentration_OK Concentration Accurate? Check_Concentration->Concentration_OK Functional_Assay Perform Functional Assay (e.g., Dose-Response) Activity_OK Activity Comparable? Functional_Assay->Activity_OK Purity_OK->Check_Concentration Yes Contact_Supplier Contact Supplier for Replacement Purity_OK->Contact_Supplier No Concentration_OK->Functional_Assay Yes Adjust_Concentration Adjust Concentration for Experiments Concentration_OK->Adjust_Concentration No Activity_OK->Contact_Supplier No Use_Batch Proceed with Experiments Activity_OK->Use_Batch Yes Investigate_Other Investigate Other Experimental Variables Activity_OK->Investigate_Other Borderline Adjust_Concentration->Functional_Assay

Caption: this compound Batch Variability Troubleshooting Workflow

Experimental_Workflow Start Receive New This compound Batch QC Perform QC Checks (HPLC, MS) Start->QC Reconstitution Reconstitute & Aliquot QC->Reconstitution Functional_Validation Functional Validation (Dose-Response Assay) Reconstitution->Functional_Validation Compare Compare with Reference Batch Functional_Validation->Compare Release Release Batch for General Use Compare->Release Pass Quarantine Quarantine Batch & Contact Supplier Compare->Quarantine Fail End Use in Experiments Release->End

Caption: this compound New Batch Validation Workflow

References

optimizing incubation time for R4K1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for R4K1 treatment. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered when using this compound, with a focus on optimizing incubation time.

Issue Potential Cause Suggested Solution
Low or No Treatment Efficacy Insufficient Incubation Time: The this compound peptide may not have had enough time to be taken up by the cells and inhibit the estrogen receptor (ER)/coactivator interaction. Cellular uptake of FITC-labeled this compound has been observed at 4, 8, and 24 hours.[1]Perform a Time-Course Experiment: Treat cells for varying durations (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation time for your specific cell line and experimental endpoint. Analyze a downstream marker of this compound activity, such as the expression of ER-regulated genes.[1]
Peptide Degradation: Although stapled peptides like this compound are designed for enhanced stability, prolonged incubation in cell culture media could lead to some degradation.[1]Consider Replenishing this compound: For longer incubation periods (> 24 hours), consider a partial or full media change with fresh this compound to maintain a stable concentration.
Sub-optimal this compound Concentration: The concentration of this compound may be too low to achieve the desired effect.Perform a Dose-Response Experiment: Test a range of this compound concentrations in conjunction with your time-course experiment to identify the optimal dose and time combination.
High Cell Death or Cytotoxicity Prolonged Incubation: Extended exposure to the peptide, even if designed for cell permeability, might induce cellular stress or off-target effects leading to cytotoxicity.Shorten Incubation Time: Determine the minimum time required to observe the desired biological effect through a time-course experiment and use that for future experiments.
High this compound Concentration: Excessive concentrations of this compound may lead to off-target effects and cytotoxicity.Optimize this compound Concentration: Conduct a dose-response experiment to find the lowest effective concentration that minimizes cell death.
Cell Line Sensitivity: Different cell lines may have varying sensitivities to this compound treatment.Perform a Cell Viability Assay: Use assays such as MTT or LDH release to assess the cytotoxic effects of different this compound concentrations and incubation times on your specific cell line.[1]
High Variability Between Experiments Inconsistent Incubation Times: Minor variations in the duration of treatment can lead to significant differences in results, especially if the optimal time window is narrow.Standardize Protocols: Ensure precise timing of this compound addition and experiment termination. Use a timer and adhere strictly to the optimized incubation period.
Cell Culture Conditions: Factors such as cell confluency, passage number, and media composition can influence the cellular response to this compound.Maintain Consistent Cell Culture Practices: Standardize cell seeding density, passage number, and media components for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound treatment?

A1: Based on published data, a 24-hour incubation period has been successfully used to observe the repression of ER-regulated gene transcription and inhibition of proliferation in MCF-7 breast cancer cells.[1] For initial experiments, a 24-hour time point is a reasonable starting point. Cellular uptake of this compound has been observed as early as 4 hours.[1]

Q2: How do I determine the optimal incubation time for my specific experiment?

A2: The optimal incubation time can vary depending on the cell line, the biological endpoint being measured, and the concentration of this compound used. To determine the optimal time for your specific conditions, it is highly recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and collecting samples at multiple time points (e.g., 4, 8, 12, 24, 48 hours).

Q3: Does the stability of the this compound peptide affect the incubation time?

A3: this compound is a stapled peptide, which is a class of peptides with improved conformational and proteolytic stability.[1] However, the stability in cell culture media over extended periods has not been explicitly reported. For long-term experiments (e.g., > 48 hours), peptide degradation could be a factor. If you suspect this is an issue, consider replenishing the media with fresh this compound.

Q4: Can the incubation time be optimized to minimize off-target effects?

A4: Yes, optimizing the incubation time can help minimize off-target effects. Shorter incubation times that are sufficient to achieve the desired on-target effect are generally preferable. A time-course study can help identify the earliest time point at which the desired biological response is observed, which may help to reduce the likelihood of off-target effects associated with longer exposures.

Q5: Should I change the incubation time if I change the this compound concentration?

A5: It is possible that the optimal incubation time may change with different this compound concentrations. Therefore, it is advisable to re-optimize the incubation time if you significantly alter the concentration of this compound. A matrix experiment testing several concentrations at different time points can be performed to identify the ideal conditions.

Experimental Protocols

Time-Course Experiment to Optimize this compound Incubation Time

This protocol outlines a general method for determining the optimal incubation time of this compound for inhibiting ER-regulated gene expression in a breast cancer cell line such as MCF-7.

1. Cell Seeding:

  • Plate MCF-7 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow for 24 hours in complete growth medium.

2. Cell Treatment:

  • Prepare a working solution of this compound in the appropriate vehicle (e.g., DMSO).

  • Aspirate the growth medium from the cells and replace it with fresh medium containing the desired final concentration of this compound (e.g., 15 µM).[1]

  • Include a vehicle-only control group.

  • Treat the cells for a range of time points (e.g., 4, 8, 12, 24, 48 hours).

3. Cell Lysis and RNA Extraction:

  • At each time point, aspirate the medium and wash the cells with cold PBS.

  • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA according to the manufacturer's protocol.

4. Gene Expression Analysis (RT-qPCR):

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (RT-qPCR) to measure the expression levels of known ER-regulated genes (e.g., TFF1 (pS2), PGR, GREB1).

  • Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the relative gene expression at each time point compared to the vehicle control. The optimal incubation time will be the shortest duration that produces the maximal desired effect on gene expression.

Visualizations

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow Start Start Experiment with this compound Check_Efficacy Is Treatment Efficacy Optimal? Start->Check_Efficacy Time_Course Perform Time-Course (e.g., 4-48h) Check_Efficacy->Time_Course No Check_Cytotoxicity Is Cytotoxicity Observed? Check_Efficacy->Check_Cytotoxicity Yes Dose_Response Perform Dose-Response (e.g., 1-30µM) Time_Course->Dose_Response Dose_Response->Check_Efficacy Shorten_Time Shorten Incubation Time Check_Cytotoxicity->Shorten_Time Yes Optimal_Conditions Optimal Conditions Achieved Check_Cytotoxicity->Optimal_Conditions No Lower_Conc Lower this compound Concentration Shorten_Time->Lower_Conc Lower_Conc->Check_Efficacy End Proceed with Experiment Optimal_Conditions->End

Caption: Troubleshooting Workflow for Optimizing this compound Incubation.

References

Validation & Comparative

R4K1 vs. Tamoxifen in ER+ Breast Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of R4K1, a novel stapled peptide inhibitor, and tamoxifen (B1202), a long-standing selective estrogen receptor modulator (SERM), in the context of estrogen receptor-positive (ER+) breast cancer cells. This document summarizes their mechanisms of action, presents available experimental data, and provides detailed experimental protocols for key assays.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype of breast cancer, and endocrine therapy remains a cornerstone of its treatment. For decades, tamoxifen has been a frontline therapy for ER+ breast cancer. However, the development of resistance to tamoxifen is a significant clinical challenge.[1][2] This has spurred the development of novel therapeutic strategies targeting the estrogen receptor signaling pathway. One such emerging therapeutic is this compound, a cell-permeable stapled peptide designed to disrupt the interaction between the estrogen receptor and its coactivators.[3][4] This guide offers a comparative analysis of these two compounds to aid researchers in understanding their distinct mechanisms and potential applications.

Mechanisms of Action

The primary distinction between this compound and tamoxifen lies in their mechanisms of inhibiting estrogen receptor signaling.

Tamoxifen is a selective estrogen receptor modulator (SERM) that acts as a competitive inhibitor of estradiol (B170435) at the estrogen receptor (ERα).[5] By binding to the ligand-binding domain of ERα, tamoxifen induces a conformational change that differs from that induced by estrogen. This tamoxifen-ERα complex can still bind to DNA at estrogen response elements (EREs), but it fails to efficiently recruit the coactivators necessary for gene transcription. Instead, it can recruit corepressors, leading to the inhibition of estrogen-dependent gene expression and a subsequent decrease in cell proliferation.[5]

This compound , in contrast, is a stapled peptide that does not compete with estrogen for binding to the ERα ligand-binding pocket. Instead, it is designed to directly inhibit the protein-protein interaction between ERα and its p160 family of coactivators, such as SRC-1, SRC-2, and SRC-3.[3][4] By binding to the coactivator-binding groove on the surface of ERα, this compound prevents the recruitment of these essential coactivators, thereby blocking the formation of a functional transcriptional complex and inhibiting the expression of estrogen-responsive genes.[3] This mechanism is distinct from SERMs like tamoxifen and may offer an advantage in overcoming certain forms of tamoxifen resistance where the ERα signaling pathway remains active.

Signaling Pathway Diagrams

To visually represent the distinct mechanisms of action, the following diagrams were generated using the Graphviz DOT language.

Tamoxifen_Pathway Figure 1: Tamoxifen Signaling Pathway cluster_cell ER+ Breast Cancer Cell Estradiol Estradiol ERa ERα Estradiol->ERa Binds GeneTranscription Gene Transcription (Proliferation) Tamoxifen Tamoxifen Tamoxifen->ERa Competitively Binds ERE Estrogen Response Element (ERE) ERa->ERE Binds Coactivators Coactivators Coactivators->ERa Recruited by Estradiol-ERα Corepressors Corepressors Corepressors->ERa Recruited by Tamoxifen-ERα ERE->GeneTranscription Activates

Caption: Tamoxifen competitively binds to ERα, preventing estradiol binding and recruiting corepressors to inhibit gene transcription.

R4K1_Pathway Figure 2: this compound Signaling Pathway cluster_cell ER+ Breast Cancer Cell Estradiol Estradiol ERa ERα Estradiol->ERa Binds GeneTranscription Gene Transcription (Proliferation) This compound This compound This compound->ERa Binds to Coactivator Binding Groove ERE Estrogen Response Element (ERE) ERa->ERE Binds Coactivators Coactivators Coactivators->ERa Recruitment Blocked ERE->GeneTranscription Activation Inhibited

Caption: this compound binds to the ERα coactivator groove, blocking coactivator recruitment and inhibiting gene transcription.

Comparative Experimental Data

Direct comparative studies between this compound and tamoxifen are limited. The following tables summarize available data from independent studies on their effects on cell proliferation and gene expression in the ER+ breast cancer cell line, MCF-7.

Table 1: Effect on MCF-7 Cell Proliferation

CompoundConcentrationEffectIC50Reference
This compound 15 µMReversed estradiol-stimulated proliferation to vehicle-treated levels.Not Reported[3]
Tamoxifen 0 - 4 µMDose-dependent inhibition of cell proliferation.~2 µM (48h)[6]
4-Hydroxytamoxifen 3.1 - 100 µMDose-dependent inhibition of cell proliferation.27 µM (4 days)[7]
4-Hydroxytamoxifen Not specifiedIC50 of 0.5 µM in MCF-7 cells.0.5 µM[8]
Tamoxifen 6.25 - 100 µg/mLDose-dependent reduction in cell viability.4.506 µg/mL (24h)[5]

Note: IC50 values for tamoxifen and its active metabolite, 4-hydroxytamoxifen, vary between studies due to differences in experimental conditions such as incubation time and specific assay used.

Table 2: Effect on ER-Target Gene Expression in MCF-7 Cells

GeneThis compound (15 µM) Effect on Estradiol-Induced Expression4-Hydroxytamoxifen (1 µM) Effect on Estradiol-Induced ExpressionReference
PGR (Progesterone Receptor) RepressedRepressed[3]
GREB1 RepressedRepressed[3]
TFF1 (pS2) RepressedRepressed[3]

Data for both compounds are from the same study, allowing for a more direct comparison of their effects on these specific genes.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and replication of studies comparing this compound and tamoxifen.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow Diagram:

MTT_Workflow Figure 3: MTT Assay Workflow start Start seed_cells Seed MCF-7 cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound or Tamoxifen incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 1-4h add_mtt->incubate3 solubilize Remove media and add DMSO to solubilize formazan (B1609692) crystals incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment: Prepare serial dilutions of this compound and tamoxifen in culture medium. Remove the overnight culture medium from the cells and replace it with medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO for tamoxifen).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

ERα/Coactivator Interaction Assay (Fluorescence Polarization)

This assay measures the ability of a compound to disrupt the interaction between ERα and a fluorescently labeled coactivator peptide.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol). Prepare a 2X solution of purified ERα protein and a 2X solution of a fluorescently labeled coactivator peptide (e.g., a rhodamine-labeled peptide containing an LXXLL motif).[10]

  • Compound Dilution: Prepare serial dilutions of this compound and tamoxifen in the assay buffer.

  • Assay Plate Setup: In a 384-well black plate, add the compound dilutions.

  • Addition of ERα and Coactivator Peptide: Add the 2X ERα solution and the 2X fluorescent coactivator peptide solution to the wells. The final reaction will contain ERα, the fluorescent peptide, and the test compound.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) of each well using a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis: An increase in FP indicates binding of the fluorescent peptide to ERα. A decrease in FP in the presence of a compound indicates inhibition of the interaction. Plot the change in FP against the compound concentration to determine the IC50 for the disruption of the ERα/coactivator interaction.

Conclusion

This compound and tamoxifen represent two distinct strategies for targeting ERα in breast cancer. Tamoxifen, a well-established SERM, acts as a competitive inhibitor of estrogen binding. In contrast, this compound, a novel stapled peptide, functions by directly inhibiting the interaction between ERα and its coactivators. This fundamental difference in their mechanism of action suggests that this compound could be effective in scenarios where tamoxifen resistance has developed but the tumor remains dependent on ERα signaling.

The available data, while not from direct head-to-head comparative studies, indicates that both compounds can inhibit the proliferation of ER+ breast cancer cells and repress the expression of estrogen-responsive genes. However, further research is required to directly compare their efficacy, particularly in tamoxifen-resistant models. The detailed protocols provided in this guide should facilitate such investigations, ultimately contributing to the development of more effective therapies for ER+ breast cancer. Researchers are encouraged to perform direct comparative studies to elucidate the relative potency and potential synergistic or additive effects of these two classes of ERα inhibitors.

References

Unraveling the Mechanisms: A Comparative Guide to R4K1 and Fulvestrant in Estrogen Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of estrogen receptor (ER) targeted therapies, a clear understanding of the distinct mechanisms of action of novel therapeutics is paramount. This guide provides a detailed, data-driven comparison of R4K1, a stapled peptide inhibitor, and fulvestrant (B1683766), a well-established Selective Estrogen Receptor Degrader (SERD), in their interaction with and modulation of Estrogen Receptor Alpha (ERα).

This comparison delves into their differing approaches to disrupting ERα signaling, supported by quantitative experimental data on binding affinity, receptor degradation, and impact on cell viability. Detailed experimental protocols for key assays are also provided to facilitate reproducible research in this critical area of oncology drug development.

Differentiated Mechanisms of Action: Coactivator Inhibition vs. Receptor Degradation

This compound and fulvestrant represent two distinct strategies for antagonizing ERα activity. Fulvestrant, a steroidal antiestrogen, functions as a canonical SERD. Its mechanism involves direct binding to ERα, which not only competitively blocks the binding of estradiol (B170435) but also induces a conformational change in the receptor. This altered conformation inhibits receptor dimerization and nuclear localization, and most critically, marks the ERα protein for degradation via the ubiquitin-proteasome pathway[1][2][3]. This leads to a significant reduction in the total cellular levels of ERα, effectively shutting down estrogen-driven signaling pathways[1][2][3].

In contrast, this compound, a cell-permeable stapled peptide, operates through a non-degradative mechanism. It is designed to mimic a key helical region of coactivator proteins that bind to ERα. By binding with high affinity to the coactivator binding groove on the ERα surface, this compound effectively inhibits the formation of the ER/coactivator complex, a critical step for the transcriptional activation of estrogen-responsive genes. Crucially, studies have shown that this compound has little to no ER-degrading activity, distinguishing it mechanistically from SERDs like fulvestrant.

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cluster_fulvestrant Fulvestrant (SERD) Mechanism cluster_this compound This compound Mechanism Fulvestrant Fulvestrant ERa_F ERα Fulvestrant->ERa_F Binds to Ub_Proteasome Ubiquitin-Proteasome System ERa_F->Ub_Proteasome Targets for Degradation ERα Degradation Ub_Proteasome->Degradation No_Transcription_F Inhibition of Gene Transcription Degradation->No_Transcription_F This compound This compound ERa_R ERα This compound->ERa_R Binds to Coactivator Groove No_Transcription_R Inhibition of Gene Transcription This compound->No_Transcription_R ER_Coactivator_Complex ERα/Coactivator Complex Coactivator Coactivator Coactivator->ERa_R Binding Blocked by this compound

Figure 1. Contrasting mechanisms of Fulvestrant and this compound.

Quantitative Performance Metrics

The following tables summarize key performance indicators for this compound and fulvestrant based on available experimental data. It is important to note that a direct head-to-head comparison in a single study is not yet available, and thus, these values are compiled from different sources.

Table 1: Binding Affinity for Estrogen Receptor Alpha (ERα)
CompoundMethodTargetBinding Affinity
This compound Surface Plasmon Resonance (SPR)ERα Ligand Binding DomainKd = 19 nM
Fulvestrant Cell-free assayERαIC50 = 0.94 nM[1]

Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are different measures of binding. A direct comparison of these values should be made with caution as experimental conditions can significantly influence the results.

Table 2: ERα Degradation in MCF-7 Breast Cancer Cells
CompoundConcentrationTimeERα Degradation
This compound 15 µM24 hoursNo significant degradation observed
Fulvestrant 1000 nM1 hour~50% reduction in ERα levels[4]
Fulvestrant 100 nM6 hours~66% reduction in ERα levels[5]
Table 3: Anti-proliferative Activity in MCF-7 Breast Cancer Cells
CompoundMetricValue
This compound Effect on Estradiol-stimulated proliferationReverses proliferation to vehicle-treated levels at 15 µM
Fulvestrant IC500.29 nM[1]

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are outlined below.

Competitive Binding Assay for ERα

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to ERα.

1. Reagent Preparation:

  • ERα Source: Recombinant human ERα protein or cytosol extracts from ERα-expressing cells (e.g., MCF-7) or tissues (e.g., rat uterus).

  • Radioligand: [3H]-estradiol at a concentration at or below its Kd for ERα.

  • Test Compounds: this compound and fulvestrant dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with additives to maintain protein stability.

2. Incubation:

  • In a multi-well plate, combine the ERα preparation, a fixed concentration of [3H]-estradiol, and varying concentrations of the test compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

  • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly separate the ERα-bound radioligand from the free radioligand. Common methods include filtration through glass fiber filters (for membrane preparations) or size-exclusion chromatography.

4. Quantification:

  • Quantify the amount of radioactivity in the bound fraction using a scintillation counter.

5. Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

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cluster_workflow Competitive Binding Assay Workflow Reagents Prepare Reagents (ERα, Radioligand, Test Compounds) Incubation Incubate (ERα + Radioligand + Competitor) Reagents->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Analysis Calculate IC50 Quantification->Analysis

Figure 2. Workflow for ERα Competitive Binding Assay.
Western Blot for ERα Degradation

This assay quantifies the amount of ERα protein in cells following treatment with a test compound.

1. Cell Culture and Treatment:

  • Culture ERα-positive cells (e.g., MCF-7) in appropriate media to 70-80% confluency.

  • Treat the cells with various concentrations of this compound, fulvestrant, or vehicle control for different time points.

2. Cell Lysis:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for ERα.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

  • Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Quantify the band intensities for ERα and a loading control (e.g., β-actin or GAPDH) using densitometry software.

  • Normalize the ERα signal to the loading control to determine the relative amount of ERα protein.

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cluster_workflow Western Blot Workflow for ERα Degradation Cell_Treatment Cell Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblotting Immunoblotting SDS_PAGE->Immunoblotting Detection Detection & Analysis Immunoblotting->Detection

Figure 3. Workflow for ERα Degradation Western Blot.
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

1. Cell Seeding and Treatment:

  • Seed cells (e.g., MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound, fulvestrant, or vehicle control.

2. MTT Incubation:

  • After the desired treatment period (e.g., 48-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plate at 37°C for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

3. Solubilization:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

4. Absorbance Measurement:

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of the compound to determine the IC50 value, which is the concentration that inhibits cell growth by 50%.

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cluster_workflow MTT Cell Viability Assay Workflow Cell_Treatment Cell Seeding & Treatment MTT_Incubation MTT Incubation Cell_Treatment->MTT_Incubation Solubilization Formazan Solubilization MTT_Incubation->Solubilization Absorbance Absorbance Measurement Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Figure 4. Workflow for MTT Cell Viability Assay.

Conclusion

This compound and fulvestrant exemplify two distinct and compelling strategies for targeting ERα in breast cancer. Fulvestrant's established mechanism of inducing ERα degradation has proven clinical efficacy. This compound, with its novel mechanism of inhibiting the ERα/coactivator interaction without causing receptor degradation, offers a potentially differentiated therapeutic approach. The provided data and protocols serve as a valuable resource for researchers to further investigate and directly compare these and other emerging ERα-targeted therapies, ultimately contributing to the development of more effective treatments for hormone-sensitive cancers.

References

A Comparative Guide to R4K1: A Novel Selective Estrogen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel stapled peptide selective estrogen receptor modulator (SERM), R4K1, with the established SERMs, Tamoxifen and Raloxifene (B1678788). The information presented is based on available experimental data to assist researchers in evaluating its potential as a therapeutic agent.

Introduction to this compound and Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity.[1][2] They are crucial in the treatment of hormone-receptor-positive breast cancer and osteoporosis.[1][2] this compound is a novel, cell-permeable stapled peptide designed to inhibit the interaction between the estrogen receptor and its coactivators.[3] This mechanism of action positions it as a potential new therapeutic in ER-positive breast cancers.[3] Unlike traditional small molecule SERMs, this compound's stapled peptide structure is designed to mimic an alpha-helical peptide to enhance target affinity and cell permeability.[3] This guide compares the in vitro performance of this compound against the well-established SERMs, Tamoxifen and Raloxifene.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound, Tamoxifen, and Raloxifene across key in vitro assays.

Disclaimer: The data presented below are compiled from different studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions, cell lines, and assay protocols.

Estrogen Receptor Binding Affinity

This table compares the binding affinities of the compounds to the estrogen receptor alpha (ERα). A lower dissociation constant (Kd) or inhibition constant (Ki) indicates a higher binding affinity.

CompoundParameterValue (nM)Assay MethodSource
This compound Kd19Surface Plasmon Resonance (SPR)[3]
4-Hydroxytamoxifen (Active Metabolite of Tamoxifen) Ki~1-10Radioligand Binding Assay[4]
Raloxifene Ki~1-5Radioligand Binding Assay[5][6]
Estrogen Response Element (ERE) Reporter Gene Assay

This table presents the half-maximal inhibitory concentration (IC50) of the compounds in an ERE-luciferase reporter gene assay, which measures the ability to inhibit estrogen-induced gene transcription.

CompoundCell LineIC50 (nM)Source
This compound Data Not Available--
4-Hydroxytamoxifen MCF-7~1-10[7]
Raloxifene HEK293T0.3[8]
MCF-7 Cell Proliferation Assay

This table shows the half-maximal inhibitory concentration (IC50) for the inhibition of estradiol-stimulated proliferation of MCF-7 breast cancer cells.

CompoundIC50 (µM)Assay DurationSource
This compound Inhibits proliferation at 15 µMNot Specified[3]
Tamoxifen 4.506 µg/mL (~12.1 µM)Not Specified[9]
4-Hydroxytamoxifen 0.55 days[10]
Raloxifene ~5-1048 hours[11][12]

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

The following diagram illustrates the canonical estrogen receptor signaling pathway and the points of intervention for SERMs.

EstrogenSignaling Estrogen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP ER-HSP Complex Estrogen->ER_HSP Binds ER ER Active_ER Active ER Dimer ER->Active_ER Dimerization HSP HSP ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (DNA) Active_ER->ERE Binds This compound This compound Coactivators Coactivators This compound->Coactivators Inhibits Binding to ER Tamoxifen_Raloxifene Tamoxifen / Raloxifene Tamoxifen_Raloxifene->ER Binds & Modulates Transcription Transcription ERE->Transcription Initiates Coactivators->ERE Binds to ER Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation Leads to

Caption: Estrogen receptor signaling and SERM intervention points.

Experimental Workflow: Competitive Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound to the estrogen receptor.

CompetitiveBindingWorkflow Competitive Binding Assay Workflow Prepare_Receptor Prepare ERα Source (e.g., uterine cytosol, purified receptor) Incubate Incubate ERα with Radiolabeled Estrogen and varying concentrations of Test Compound Prepare_Receptor->Incubate Separate Separate Bound from Unbound Ligand (e.g., filtration, centrifugation) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand (e.g., scintillation counting) Separate->Quantify Analyze Analyze Data to Determine IC50 and Ki Quantify->Analyze ERELuciferaseWorkflow ERE-Luciferase Reporter Assay Workflow Transfect_Cells Transfect ER-positive cells (e.g., MCF-7) with ERE-luciferase reporter plasmid Treat_Cells Treat cells with Estradiol and varying concentrations of Test Compound Transfect_Cells->Treat_Cells Lyse_Cells Lyse cells to release Luciferase Treat_Cells->Lyse_Cells Measure_Luminescence Add Luciferin substrate and measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze data to determine IC50 Measure_Luminescence->Analyze_Data

References

R4K1 vs. SRC2-SP4: A Comparative Analysis of Estrogen Receptor Alpha Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in targeting the estrogen receptor (ERα), understanding the binding affinities of potential inhibitors is paramount. This guide provides a direct comparison of the binding affinities of two such molecules, R4K1 and SRC2-SP4, to the ERα ligand-binding domain. The data presented herein is derived from robust experimental evidence and is intended to inform strategic decisions in the development of novel therapeutics.

Quantitative Analysis of Binding Affinity

The binding affinities of this compound and SRC2-SP4 for the estrogen receptor α (ERα) were determined using surface plasmon resonance (SPR). The equilibrium dissociation constant (Kd) serves as a definitive measure of binding affinity, with a lower Kd value indicating a stronger binding interaction. The experimental data reveals a significant difference in the binding affinities of the two peptides.

PeptideDissociation Constant (Kd)Fold Difference vs. SRC2-SP4
This compound 19 nM22-fold higher affinity
SRC2-SP4 420 nM-

As the data indicates, this compound exhibits a 22-fold higher binding affinity for ERα compared to SRC2-SP4.[1] This enhanced affinity is attributed to the presence of four additional arginine residues in the this compound sequence, a modification that was predicted by molecular dynamics simulations to increase hydrogen bonding with negatively charged residues in the ERα charge clamp.[1]

Experimental Protocols

The binding affinity data was obtained through a surface plasmon resonance (SPR) assay.[1] This technique is a standard and reliable method for quantifying biomolecular interactions in real-time without the need for labeling.[2][3][4][5]

Surface Plasmon Resonance (SPR) Assay Protocol:

  • Immobilization: The ligand-binding domain of ERα was immobilized on a CM5 sensor chip. This creates a stable surface to which the analytes (this compound and SRC2-SP4) can bind.

  • Analyte Injection: Solutions of this compound and SRC2-SP4 at varying concentrations were flowed over the sensor chip surface.

  • Binding Measurement: The binding of the peptides to the immobilized ERα was detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Data Analysis: The association and dissociation rates were monitored over time. The equilibrium dissociation constant (Kd) was calculated from these rates to determine the binding affinity.[1]

Signaling Pathway and Mechanism of Action

Both this compound and SRC2-SP4 are designed to inhibit the interaction between the estrogen receptor α and its coactivators, a critical step in ERα-mediated gene transcription. By binding to ERα, these peptides block the recruitment of coactivator proteins, thereby repressing the transcription of estrogen-regulated genes.[1] This mechanism is central to their potential as therapeutic agents in estrogen-dependent cancers.

The enhanced binding affinity of this compound translates to a more potent inhibition of ERα-mediated gene transcription and a greater reduction in the proliferation of estradiol-stimulated breast cancer cells when compared to SRC2-SP4.[1]

cluster_0 Experimental Workflow: Surface Plasmon Resonance ERa ERα Ligand-Binding Domain Immobilization Immobilization on CM5 Chip ERa->Immobilization Binding Binding Event Immobilization->Binding Analyte This compound or SRC2-SP4 Solution Analyte->Binding Detection SPR Signal Detection (Resonance Units) Binding->Detection Analysis Data Analysis (Kd Calculation) Detection->Analysis

Caption: Workflow for determining binding affinity using SPR.

cluster_1 Inhibition of ERα Signaling Pathway Estradiol Estradiol ERa Estrogen Receptor α (ERα) Estradiol->ERa activates Coactivator Coactivator Proteins ERa->Coactivator recruits GeneTranscription Estrogen-Regulated Gene Transcription Coactivator->GeneTranscription initiates CellProliferation Cell Proliferation GeneTranscription->CellProliferation promotes Inhibitor This compound / SRC2-SP4 Inhibitor->ERa binds to and inhibits

Caption: this compound/SRC2-SP4 inhibition of ERα signaling.

References

R4K1: A SERM-like Coactivator Binding Inhibitor for Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the experimental data suggests that the cell-permeable stapled peptide, R4K1, exhibits properties analogous to Selective Estrogen Receptor Modulators (SERMs), positioning it as a potential novel therapeutic agent for estrogen receptor (ER)-positive cancers.

This compound distinguishes itself by its unique mechanism of action. Unlike traditional SERMs that directly compete with estrogen for the ligand-binding pocket of the estrogen receptor, this compound acts as a coactivator binding inhibitor.[1][2][3][4] It binds with high affinity to the coactivator binding groove of ERα, preventing the recruitment of essential coactivator proteins necessary for transcriptional activation.[1][2][3] This mode of action effectively represses estrogen-mediated gene transcription and inhibits the proliferation of estradiol-stimulated breast cancer cells.[1][2]

Comparative Analysis: this compound vs. Traditional SERMs

While operating through a different interaction site, the functional consequences of this compound activity align closely with those of established SERMs like Tamoxifen and Raloxifene (B1678788). A key similarity lies in its SERM-like behavior of inhibiting ERα activity without inducing its degradation, a characteristic that distinguishes SERMs from Selective Estrogen Receptor Degraders (SERDs) such as fulvestrant.[1][2]

Quantitative Comparison of Binding Affinity and Potency

Direct comparison of binding affinities is nuanced due to variations in experimental assays. However, available data provides valuable insights into the relative potency of these compounds.

CompoundAssay TypeTargetMetricValue
This compound Surface Plasmon Resonance (SPR)ERα Ligand Binding DomainKd19 nM[1][2]
This compound TR-FRET Coactivator Interaction AssayERα/SRC2IC505.1 nM[2]
Raloxifene Competitive Radioligand Binding AssayERαIC501.8 nM[5], 2.9-5.7 nM[6]
4-Hydroxytamoxifen Competitive Radioligand Binding AssayERαAffinityEqual to Estradiol (B170435), 25-50x > Tamoxifen[7]

Note: The presented values are from different studies and assays, which may not be directly comparable. Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are both measures of potency, where lower values indicate higher potency.

Experimental Data Supporting SERM-like Properties of this compound

Inhibition of Estrogen-Regulated Gene Transcription

In MCF-7 breast cancer cells, this compound demonstrated its ability to repress the transcription of several ERα-regulated genes, including PTGES, PR, PS2, EGR3, and IGFBP4, in an estradiol-stimulated environment.[1] This inhibitory effect on gene expression is a hallmark of SERM activity.[1]

Reversal of Estradiol-Stimulated Cell Proliferation

This compound effectively reversed the proliferative effect of estradiol on MCF-7 cells.[1] While this compound alone did not impact cell proliferation, its co-administration with estradiol reduced proliferation to levels observed in untreated cells, further supporting its antagonistic, SERM-like function in breast cancer cells.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of this compound and SERMs are outlined below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This technique is employed to measure the binding affinity between a ligand (e.g., this compound) and a target protein (e.g., ERα).

Protocol:

  • Immobilization: The ligand-binding domain of ERα is immobilized on a CM5 sensor chip using amine coupling chemistry.

  • Binding Assay: A series of concentrations of the analyte (this compound or other peptides) are flowed over the chip surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate sensorgrams.

  • Analysis: The association and dissociation rate constants are determined from the sensorgrams, and the dissociation constant (Kd) is calculated to quantify the binding affinity.[8][9][10][11]

TR-FRET Coactivator Interaction Assay

This assay is used to screen for inhibitors of the ERα-coactivator interaction.

Protocol:

  • Reagent Preparation: A fluorescently labeled coactivator peptide (e.g., containing an LXXLL motif) and the ERα ligand-binding domain are prepared.

  • Reaction Setup: ERα, the fluorescent coactivator peptide, and varying concentrations of the test compound (e.g., this compound) are incubated together in the presence of an ERα agonist like estradiol.

  • Measurement: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. A high FRET signal indicates a close proximity between ERα and the coactivator peptide (interaction), while a low signal indicates disruption of this interaction by the inhibitor.

  • Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor required to disrupt 50% of the ERα-coactivator interaction.[12][13][14]

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of ERα in response to different compounds.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 or HEK293) is stably or transiently transfected with a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene, along with an ERα expression vector if necessary.

  • Treatment: The transfected cells are treated with the test compound (e.g., this compound, estradiol, or a SERM) at various concentrations.

  • Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the transcriptional activity of ERα, is measured using a luminometer.

  • Analysis: The data is analyzed to determine if the compound acts as an agonist (increases luciferase activity) or an antagonist (decreases estradiol-induced luciferase activity).[15][16][17][18][19]

RT-qPCR for Estrogen-Regulated Gene Expression

This technique quantifies the mRNA levels of specific genes to assess the effect of a compound on their transcription.

Protocol:

  • Cell Treatment and RNA Extraction: MCF-7 cells are treated with the compound(s) of interest. Total RNA is then extracted from the cells.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the estrogen-regulated genes of interest (e.g., PS2, PR). A housekeeping gene is used for normalization.

  • Data Analysis: The relative expression of the target genes is calculated to determine the effect of the treatment on their transcription.[1][20][21][22][23]

MCF-7 Cell Proliferation Assay

This assay evaluates the effect of a compound on the growth of estrogen-dependent breast cancer cells.

Protocol:

  • Cell Seeding: MCF-7 cells are seeded in multi-well plates.

  • Treatment: The cells are treated with the test compound, estradiol, or a combination, in a suitable medium.

  • Incubation: The plates are incubated for a period of several days to allow for cell proliferation.

  • Quantification of Proliferation: Cell proliferation can be measured using various methods, such as direct cell counting, or assays that measure metabolic activity (e.g., MTT or MTS assays).[24][25][26][27]

  • Analysis: The results are analyzed to determine the effect of the compound on cell growth.

Visualizing the Pathways and Processes

Estrogen Receptor Signaling Pathway and Points of Intervention

Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa_inactive Inactive ERα E2->ERa_inactive Binds SERM SERM SERM->ERa_inactive Binds ERa_active_E2 Active ERα (Agonist Conformation) ERa_inactive->ERa_active_E2 Conformational Change ERa_active_SERM Active ERα (Antagonist Conformation) ERa_inactive->ERa_active_SERM Conformational Change ERE Estrogen Response Element (ERE) ERa_active_E2->ERE Coactivators Coactivators ERa_active_E2->Coactivators Recruits ERa_active_SERM->ERE Corepressors Corepressors ERa_active_SERM->Corepressors Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Activates Corepressors->Gene_Transcription Inhibits This compound This compound This compound->ERa_active_E2 Inhibits Coactivator Binding

Caption: ERα signaling and intervention points.

Experimental Workflow for Assessing this compound's SERM-like Properties

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cell_based Cell-Based Assays Binding_Assay ERα Binding Affinity (SPR) Reporter_Assay ERα Transcriptional Activity (Luciferase Assay) Binding_Assay->Reporter_Assay Coactivator_Assay ERα-Coactivator Interaction (TR-FRET) Coactivator_Assay->Reporter_Assay Gene_Expression Endogenous Gene Expression (RT-qPCR) Reporter_Assay->Gene_Expression Proliferation_Assay Cell Proliferation (MCF-7 Assay) Gene_Expression->Proliferation_Assay Conclusion Conclusion: This compound acts as a SERM-like inhibitor Proliferation_Assay->Conclusion Start Hypothesis: This compound has SERM-like properties Start->Binding_Assay Start->Coactivator_Assay

Caption: Workflow for this compound functional assessment.

References

A Head-to-Head Comparison of R4K1 with Novel ER Inhibitors for Estrogen Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of estrogen receptor (ER)-targeted therapies for breast cancer is rapidly evolving. Beyond the established selective estrogen receptor modulators (SERMs) and the first-generation selective estrogen receptor degrader (SERD), fulvestrant, a new wave of inhibitors with distinct mechanisms of action is emerging. This guide provides a head-to-head comparison of a novel peptide-based inhibitor, R4K1, with the latest generation of orally bioavailable SERDs, offering a comprehensive overview of their mechanisms, preclinical efficacy, and the experimental protocols used for their evaluation.

Introduction to a New Era of ER Inhibition

Estrogen receptor-positive (ER+) breast cancer remains the most prevalent subtype, and endocrine therapy is the cornerstone of its treatment. However, the development of resistance to existing therapies necessitates the discovery of novel agents. This compound, a cell-permeable stapled peptide, represents a unique approach by targeting the ER/coactivator interaction, a critical step in ER-mediated gene transcription.[1][2] In parallel, a new class of oral SERDs, including elacestrant, camizestrant, and giredestrant, has been developed to offer improved oral bioavailability and efficacy over fulvestrant, particularly in the context of ESR1 mutations that confer resistance to aromatase inhibitors.[3]

This guide will delve into the preclinical data available for this compound and these novel oral SERDs, presenting a comparative analysis of their performance in key experimental assays. It is important to note that direct head-to-head studies comparing this compound with the novel oral SERDs are not yet available in the published literature. Therefore, the data presented here is a compilation from various studies and should be interpreted with consideration of the different experimental conditions.

Mechanism of Action: Two Distinct Approaches to ER Blockade

The fundamental difference between this compound and the novel oral SERDs lies in their mechanism of inhibiting ER signaling.

This compound: A Coactivator Binding Inhibitor

This compound is a stapled peptide designed to mimic a key helical motif of steroid receptor coactivators (SRCs) that binds to the activation function-2 (AF-2) domain of ERα.[2] By competitively inhibiting the binding of SRCs to ERα, this compound prevents the assembly of the transcriptional machinery necessary for ER-dependent gene expression.[1][2] This mechanism is distinct from SERMs and SERDs as it does not directly compete with estrogen for binding to the ligand-binding pocket, nor does it primarily induce the degradation of the ER protein.[1]

cluster_nucleus Nucleus ER Estrogen Receptor (ER) Coactivators Coactivators ER->Coactivators Recruits E2 Estradiol (E2) E2->ER Binds Gene_Transcription ER-Target Gene Transcription Coactivators->Gene_Transcription Activates This compound This compound This compound->ER Blocks Coactivator Binding Site cluster_cell Cancer Cell Oral_SERD Novel Oral SERD ER Estrogen Receptor (ER) Oral_SERD->ER Binds & Induces Conformational Change Proteasome Proteasome ER->Proteasome Targeted for Ubiquitination Degradation ER Degradation Proteasome->Degradation Mediates Start Start Seed_Cells Seed MCF-7 cells in 96-well plate Start->Seed_Cells Hormone_Deprive Hormone Deprivation Seed_Cells->Hormone_Deprive Treat Treat with Inhibitor +/- E2 Hormone_Deprive->Treat Incubate Incubate (3-6 days) Treat->Incubate Add_Reagent Add MTT/MTS Reagent Incubate->Add_Reagent Incubate_Reagent Incubate (2-4 hours) Add_Reagent->Incubate_Reagent Solubilize Solubilize Formazan (MTT) Incubate_Reagent->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End Start Start Cell_Treatment Treat cells with SERD (optional CHX pre-treatment) Start->Cell_Treatment Cell_Lysis Lyse cells Cell_Treatment->Cell_Lysis Protein_Quant Quantify Protein Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Immunoblot Immunoblot for ERα and loading control Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Quantify Bands (Determine DC50) Detection->Analysis End End Analysis->End

References

Safety Operating Guide

Navigating the Safe Handling of R4K1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when working with novel compounds like R4K1. This cell-permeable stapled peptide, an estrogen receptor modulator with applications in cancer research, requires meticulous handling and disposal procedures to mitigate potential risks.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE) for this compound

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it as a "particularly hazardous substance".[3] The following table summarizes the recommended PPE for handling this compound, based on general guidelines for potent biochemical compounds.[2][4][5]

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended.[6] Change gloves immediately if contaminated.
Eye Protection Safety Glasses or GogglesANSI-approved safety glasses with side shields or chemical splash goggles.
Body Protection Lab CoatA buttoned, long-sleeved lab coat. Consider a disposable gown when handling larger quantities or during potential splashes.
Respiratory Fume HoodAll handling of powdered this compound and preparation of solutions should be conducted in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experiments.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and dark place, typically at -20°C or colder for long-term stability.[1][7]

  • The storage location should be clearly labeled as containing a potent compound.

Preparation of Stock Solutions
  • Work in a designated area: All handling of the lyophilized powder and preparation of solutions must occur within a certified chemical fume hood to prevent inhalation of airborne particles.[2][3]

  • Allow to equilibrate: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can affect the peptide's stability.[7]

  • Weighing: Use calibrated equipment and handle the powder carefully to avoid generating dust.

  • Dissolving: Dissolve this compound in an appropriate sterile buffer or solvent as per your experimental protocol.[7]

  • Labeling: Clearly label all solution vials with the compound name, concentration, date of preparation, and solvent used.

Use in Experiments
  • When adding this compound to cell cultures or other experimental systems, continue to use appropriate PPE.

  • Avoid cross-contamination by using fresh, sterile pipette tips and tubes for each handling step.

  • Work on an absorbent bench liner to contain any small spills.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed container for hazardous waste disposal. Ventilate the area. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.[1][8]

  • Waste Segregation: All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[8][9] Do not mix with regular trash or other waste streams.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container labeled as "Hazardous Chemical Waste" with the full chemical name.

  • Solid Waste: Collect all contaminated solid waste (gloves, pipette tips, etc.) in a designated hazardous waste bag or container.

  • Final Disposal: All this compound waste must be disposed of through your institution's hazardous waste management program.[8][9] Contact your EHS department to arrange for pickup and proper disposal.

Visualizing Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposing of this compound.

HandlingWorkflow cluster_prep Preparation in Fume Hood cluster_exp Experimental Use A Equilibrate Vial to Room Temp B Weigh Lyophilized this compound A->B C Dissolve in Appropriate Solvent B->C D Aliquot and Store Stock Solution C->D E Retrieve Aliquot D->E F Add to Experimental System E->F Waste Collect Waste F->Waste Dispose of Contaminated Materials Start Receive and Log this compound Storage Store at -20°C or Colder Start->Storage PPE Don Appropriate PPE PPE->A

Caption: Workflow for the safe handling of this compound from receipt to experimental use.

DisposalWorkflow cluster_waste_streams Waste Segregation Liquid Liquid Waste (Unused solutions, rinsates) Container_L Sealed, Labeled Hazardous Liquid Waste Container Liquid->Container_L Solid Solid Waste (Contaminated gloves, tips, vials) Container_S Labeled Hazardous Solid Waste Bag/Container Solid->Container_S Start Waste Generation Start->Liquid Start->Solid SAA Store in Satellite Accumulation Area Container_L->SAA Container_S->SAA Pickup Arrange for EHS Pickup SAA->Pickup End Proper Disposal by Hazardous Waste Vendor Pickup->End

Caption: Step-by-step workflow for the compliant disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.